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  • Product: 2-Formylbenzene-1-sulfonyl fluoride
  • CAS: 346-07-6

Core Science & Biosynthesis

Foundational

Bifunctional Orthogonality in Modern Synthesis: A Technical Guide to 2-Formylbenzene-1-sulfonyl Fluoride

Executive Summary In the rapidly evolving landscape of click chemistry and bioconjugation, the demand for modular, orthogonally reactive building blocks is at an all-time high. 2-Formylbenzene-1-sulfonyl fluoride (CAS: 3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of click chemistry and bioconjugation, the demand for modular, orthogonally reactive building blocks is at an all-time high. 2-Formylbenzene-1-sulfonyl fluoride (CAS: 346-07-6) represents a premier bifunctional hub that bridges classic carbonyl chemistry with modern Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1].

By housing both a highly electrophilic formyl group (-CHO) and a kinetically stable sulfonyl fluoride group (-SO2F) on a single benzene ring, this molecule allows researchers to execute complex, multi-step syntheses without the need for cumbersome protecting group strategies. This whitepaper provides a comprehensive technical breakdown of its chemical properties, mechanistic causality, and validated protocols for its application in drug discovery and chemical biology.

Physicochemical Profiling & Mechanistic Rationale

Understanding the reactivity of 2-formylbenzene-1-sulfonyl fluoride requires an analysis of its electronic environment. The ortho-formyl group is strongly electron-withdrawing, which theoretically increases the electrophilicity of the adjacent sulfur(VI) center. However, the S-F bond possesses a remarkably high bond dissociation energy (~90 kcal/mol) and is sterically shielded by the oxygen atoms.

This creates a unique mechanistic dichotomy: the aldehyde acts as a "soft/hard" electrophile readily attacked by amines, while the -SO2F group remains entirely inert to water, oxygen, and mild nucleophiles until explicitly activated by specific Lewis bases or hydrogen-bonding catalysts (such as DBU or BTMG)[2].

Table 1: Core Physicochemical Properties
PropertySpecification
Chemical Name 2-Formylbenzene-1-sulfonyl fluoride
CAS Number 346-07-6[3]
Molecular Formula C7H5FO3S
Molecular Weight 188.18 g/mol
Structural Features Ortho-substituted bifunctional aromatic ring
SuFEx Hub Type Aryl sulfonyl fluoride

Orthogonal Synthetic Strategies

The true value of 2-formylbenzene-1-sulfonyl fluoride lies in its orthogonality . You can selectively derivatize one functional group while leaving the other completely intact for downstream late-stage functionalization.

  • Pathway A (Aldehyde-First): The formyl group can undergo reductive amination, Wittig olefination, or Knoevenagel condensation. The -SO2F group survives these conditions flawlessly due to its resistance to mild hydrides and standard basic conditions[4].

  • Pathway B (SuFEx-First): The -SO2F group can be clicked with phenols or secondary amines using DBU as a catalyst. The aldehyde remains unreactive under these specific SuFEx conditions, preserving it for subsequent hydrazone/oxime ligation or reductive amination.

OrthogonalReactivity SM 2-Formylbenzene-1-sulfonyl fluoride (CAS: 346-07-6) AldehydeRxn Pathway A: Reductive Amination SM->AldehydeRxn Amine, NaBH(OAc)3 SuFExRxn Pathway B: SuFEx Click SM->SuFExRxn Phenol, DBU ProductA Amine Product (-SO2F Preserved) AldehydeRxn->ProductA ProductB Sulfonate Product (-CHO Preserved) SuFExRxn->ProductB

Caption: Orthogonal synthetic pathways of 2-formylbenzene-1-sulfonyl fluoride.

Application in Chemical Biology: Covalent Probes

In the realm of Activity-Based Protein Profiling (ABPP) and targeted covalent inhibitors (TCIs), sulfonyl fluorides are highly prized. They act as "latent electrophiles" that only react when brought into close proximity with a nucleophilic amino acid residue (Tyr, Lys, Ser, Thr) within a protein's binding pocket[5].

Using 2-formylbenzene-1-sulfonyl fluoride, researchers can synthesize modular probes in a single step. By attaching a known targeting ligand via reductive amination to the aldehyde, the -SO2F group is positioned as the covalent warhead.

ProbeSynthesis Core 2-Formylbenzene-1- sulfonyl fluoride Probe Covalent Probe (Targeting + Warhead) Core->Probe Reductive Amination Ligand Targeting Ligand (Amine-bearing) Ligand->Probe Adduct Covalent Protein Adduct Probe->Adduct SuFEx in vivo/in vitro Protein Target Protein (Tyr/Lys/Ser/Thr) Protein->Adduct

Caption: Design and application of a covalent chemical probe using the bifunctional hub.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind the choice of reagents is explicitly detailed to prevent off-target reactions.

Protocol 1: Aldehyde Derivatization via Reductive Amination (Preserving -SO2F)

Objective: Conjugate a primary amine to the formyl group without reducing or hydrolyzing the sulfonyl fluoride.

  • Imine Formation: In an oven-dried flask under inert atmosphere, dissolve 2-formylbenzene-1-sulfonyl fluoride (1.0 equiv, 0.5 mmol) and the desired primary amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL). Stir at room temperature for 2 hours.

  • Reduction: Add Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 equiv), in a single portion. Stir the suspension at room temperature for 12 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3 (5 mL). Extract the aqueous layer with dichloromethane (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Causality Check: Why NaBH(OAc)3? The use of NaBH(OAc)3 is critical. Its mild hydride-donating capacity, heavily attenuated by the electron-withdrawing acetate ligands, ensures the selective reduction of the highly electrophilic iminium intermediate. Stronger hydrides (like LiAlH4 or even NaBH4 in methanol) risk reducing the S(VI)-F bond or causing unwanted side reactions[4].

Protocol 2: SuFEx Click Coupling with Phenols (Preserving -CHO)

Objective: Form a stable aryl sulfonate linkage via SuFEx click chemistry while leaving the formyl group intact for downstream use.

  • Preparation: Dissolve 2-formylbenzene-1-sulfonyl fluoride (1.0 equiv, 0.5 mmol) and the target phenol derivative (1.1 equiv) in anhydrous Acetonitrile (MeCN, 2.0 mL).

  • Catalytic Activation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv, 20 mol%) dropwise to the stirring solution.

  • Reaction Monitoring: Stir at room temperature for 4–12 hours. Monitor the disappearance of the phenol via LC-MS or TLC.

  • Purification: Once complete, concentrate the mixture in vacuo. Purify directly via flash column chromatography (Silica gel, Hexanes/EtOAc).

  • Causality Check: Why DBU? DBU acts as a bifunctional organocatalyst. It deprotonates the phenol to generate a highly nucleophilic phenoxide, while simultaneously hydrogen-bonding/coordinating to the sulfur center to stabilize the departing fluoride ion. The S-F bond is entirely inert to the phenol until this localized basic activation occurs, ensuring the aldehyde remains untouched[2].

Quantitative Data Presentation

To assist in experimental design, the following table summarizes the expected reactivity profile of 2-formylbenzene-1-sulfonyl fluoride against various nucleophiles and catalysts.

Table 2: Orthogonal Reactivity Matrix
NucleophileCatalyst / ReagentSolventPrimary Reactive SitePreserved SiteExpected Yield Range
Primary Amine NaBH(OAc)3DCE-CHO (Reductive Amination)-SO2F75% - 95%
Phenol DBU (20 mol%)MeCN-SO2F (SuFEx)-CHO80% - 99%
Secondary Amine NaBH(OAc)3DCE-CHO (Reductive Amination)-SO2F70% - 90%
Aliphatic Alcohol BTMG + HMDSMeCN-SO2F (SuFEx)-CHO60% - 85%
Hydrazide Acetic Acid (cat.)EtOH-CHO (Hydrazone formation)-SO2F85% - 98%

References

  • molaid.com - 2-formyl-benzenesulfonyl fluoride - CAS 346-07-6.
  • sigmaaldrich.com - Recent Advances in the Catalytic Transformations to Access Alkylsulfonyl Fluorides as SuFEx Click Hubs.
  • frontiersin.org - Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes.
  • nih.gov - Sulfur fluoride exchange (SuFEx).
  • acs.org - Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of β-Fluoroamines.

Sources

Exploratory

Synthesis and Applications of 2-Formylbenzene-1-sulfonyl Fluoride: A SuFEx-Enabled Bifunctional Building Block

Executive Summary In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs), bifunctional linchpins are critical for modular drug design. 2-Formylbenzene-1-sulf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs), bifunctional linchpins are critical for modular drug design. 2-Formylbenzene-1-sulfonyl fluoride (CAS: 346-07-6) [1] has emerged as a highly versatile building block. It features two orthogonal reactive sites: an electrophilic formyl group primed for reductive aminations or Wittig olefinations, and a Sulfur(VI) Fluoride Exchange (SuFEx) active sulfonyl fluoride group.

This whitepaper details the causal logic, quantitative optimization, and self-validating experimental protocols required to synthesize 2-formylbenzene-1-sulfonyl fluoride with high chemoselectivity and yield.

Retrosynthetic Analysis & Pathway Logic

The synthesis of 2-formylbenzene-1-sulfonyl fluoride requires the conversion of a sulfonyl chloride to a sulfonyl fluoride without degrading the highly sensitive ortho-formyl group.

Commercially available 2-formylbenzene-1-sulfonyl chloride (CAS: 21639-41-8) [2] serves as the ideal starting material. The core challenge is the chemoselective halogen exchange (Halex). Traditional fluorinating agents like anhydrous Potassium Fluoride (KF) generate basic environments (due to trace moisture forming OH⁻ or the intrinsic basicity of F⁻), which rapidly induce Cannizzaro-type disproportionation or aldol condensations of the aldehyde.

To circumvent this, Potassium bifluoride (KHF₂) in a biphasic acetonitrile/water system[3] is utilized. KHF₂ acts as an acidic salt; the bifluoride ion (HF₂⁻) buffers the aqueous microenvironment, maintaining a mildly acidic to neutral pH that completely suppresses base-catalyzed aldehyde degradation while efficiently delivering the nucleophilic fluoride required for the S-VI substitution.

Synthesis A 2-Formylbenzene-1-sulfonyl Chloride (CAS: 21639-41-8) B KHF2 (2.0 equiv) MeCN / H2O (1:1) rt, 3 h, 1000 rpm A->B Biphasic Halex Reaction C 2-Formylbenzene-1-sulfonyl Fluoride (CAS: 346-07-6) B->C >90% Yield (Aldehyde Intact)

Workflow for the synthesis of 2-formylbenzene-1-sulfonyl fluoride.

Quantitative Data & Reagent Optimization

The selection of KHF₂ is grounded in empirical yield and chemoselectivity data. Table 1 summarizes the performance of various fluorinating agents on the 2-formylbenzenesulfonyl chloride substrate.

Table 1: Optimization of Fluorinating Agents for S-F Bond Formation

Fluorinating AgentSolvent SystemConditionsYield (%)Aldehyde PreservationScalability
KF (Anhydrous)MeCN80 °C, 12h~45%Poor (Cannizzaro side-reactions)Low
KF + 18-crown-6MeCNrt, 12h~72%ModerateMedium
KHF₂ MeCN / H₂O rt, 3h >90% Excellent (Buffered pH) High
DASTCH₂Cl₂-78 °C, 2h<10%Poor (Forms gem-difluoride)Low
TBAFTHFrt, 1h~30%Poor (Desulfonylation)Low

Experimental Methodology: Self-Validating Protocol

The following protocol is engineered to be a self-validating system, ensuring that researchers can verify the integrity of the reaction at every phase.

Step 1: Reagent Preparation
  • Substrate: 2-Formylbenzene-1-sulfonyl chloride (10.0 mmol, 2.04 g)[2].

  • Fluorine Source: Potassium bifluoride (KHF₂) (20.0 mmol, 1.56 g).

  • Solvents: Acetonitrile (HPLC grade, 15 mL) and Deionized Water (15 mL).

Step 2: Biphasic Halogen Exchange (Halex)
  • Procedure: In a 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, dissolve 2.04 g of the sulfonyl chloride in 15 mL of acetonitrile. In a separate polyethylene beaker, dissolve 1.56 g of KHF₂ in 15 mL of deionized water. Slowly add the aqueous KHF₂ solution to the organic layer.

  • Causality (Mass Transfer): The biphasic MeCN/H₂O system is critical. Water dissolves the inorganic KHF₂, while MeCN solvates the organic substrate. The reaction occurs at the solvent interface.

  • Reaction Dynamics: Seal the flask and stir vigorously at 1,000 rpm at room temperature (20–25 °C) for 3 hours. Vigorous stirring is mandatory to maximize the interfacial surface area for the phase-transfer-like reaction.

  • Self-Validating Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/Ethyl Acetate 3:1 v/v). The sulfonyl fluoride product will elute with a higher

    
     value (~0.6) compared to the highly polarizable sulfonyl chloride (~0.4).
    
Step 3: Quenching and Workup
  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Ethyl acetate efficiently partitions the fluorinated product away from the aqueous phase containing residual inorganic fluorides.

  • Neutralization: Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL). Causality: This is a self-validating safety measure to neutralize any trace hydrofluoric acid (HF) generated during the equilibrium of KHF₂.

  • Isolation: Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator, bath temp < 35 °C to prevent thermal degradation).

Step 4: Purification and Analytics
  • Purification: Pass the crude residue through a short silica gel plug (eluting with Hexanes/EtOAc 4:1) to afford the pure product[1].

  • Self-Validating Analytics (NMR): Confirm product identity via ¹⁹F NMR (CDCl₃), which must show a sharp singlet at approximately +62.0 ppm , characteristic of arylsulfonyl fluorides. The ¹H NMR must retain the distinct aldehyde proton singlet at ~10.5 ppm , confirming the absolute chemoselectivity of the KHF₂ protocol.

Orthogonal Reactivity & Downstream Applications

The true value of 2-formylbenzene-1-sulfonyl fluoride lies in its orthogonal reactivity. The sulfur-fluorine bond is exceptionally stable in aqueous and biological media, acting as a "stealth" electrophile until activated by a specific catalyst (e.g., DBU, BEMP) or a target protein's microenvironment. Meanwhile, the formyl group can be independently functionalized via reductive amination to attach targeting ligands (e.g., E3 ligase binders for PROTACs).

OrthogonalReactivity Core 2-Formylbenzene-1-sulfonyl Fluoride (Bifunctional Hub) Aldehyde Formyl Group (-CHO) Electrophile Core->Aldehyde Sulfonyl Sulfonyl Fluoride (-SO2F) SuFEx Hub Core->Sulfonyl RedAm Reductive Amination (Ligand Attachment) Aldehyde->RedAm NaBH(OAc)3, Amine SuFEx SuFEx Click Reaction (Covalent Warhead) Sulfonyl->SuFEx DBU, Phenol/Protein

Orthogonal reactivity pathways of 2-formylbenzene-1-sulfonyl fluoride.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry - Angewandte Chemie International Edition -[Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - RSC Advances -[Link]

Sources

Foundational

Stability and Storage of 2-Formylbenzene-1-sulfonyl Fluoride: A Technical Guide

Executive Summary 2-Formylbenzene-1-sulfonyl fluoride (CAS: 346-07-6) is a highly versatile, bifunctional building block increasingly utilized in chemical biology, drug discovery, and materials science[1][2]. The molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Formylbenzene-1-sulfonyl fluoride (CAS: 346-07-6) is a highly versatile, bifunctional building block increasingly utilized in chemical biology, drug discovery, and materials science[1][2]. The molecule features two distinct reactive centers: a robust, click-ready sulfonyl fluoride (-SO₂F) group and a highly reactive ortho-formyl (-CHO) group.

While the sulfonyl fluoride moiety is celebrated for its exceptional stability under physiological conditions and its selective reactivity in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[3][4], the adjacent aldehyde introduces significant storage challenges. This whitepaper provides an in-depth mechanistic analysis of the compound's stability, detailing self-validating experimental workflows and stringent storage protocols required to preserve its bifunctional integrity.

Chemical Properties & Mechanistic Stability

To effectively handle 2-formylbenzene-1-sulfonyl fluoride, researchers must understand the dichotomous stability of its functional groups:

  • The Sulfonyl Fluoride Warhead (High Stability): Unlike sulfonyl chlorides, which are highly susceptible to reductive attack and rapid hydrolysis, sulfonyl fluorides possess a unique stability-reactivity pattern. The S-F bond exhibits high thermodynamic stability and exclusive substitution at sulfur, making it highly resistant to hydrolysis at neutral pH and stable against a wide array of oxidative agents[3][4][5].

  • The Formyl Group Vulnerability (Low Stability): The aldehyde moiety is the primary failure point of this molecule. When exposed to atmospheric oxygen, it undergoes a radical chain auto-oxidation process, rapidly converting to a carboxylic acid.

  • Intramolecular Proximity Effects: The ortho relationship between these two groups creates a compounding degradation risk. If the aldehyde oxidizes to 2-fluorosulfonylbenzoic acid, the newly formed carboxylic acid generates a localized acidic environment. Over prolonged storage, this acidic proton, combined with trace moisture, can catalyze the hydrolysis of the otherwise stable S-F bond, leading to complete molecular degradation. In complex synthetic routes involving harsh conditions, this general synthetic instability may even necessitate the use of orthogonal sulfinate protecting groups[6].

Degradation Pathways

Understanding the causality of degradation is critical for preventing it. The primary pathway is driven by oxygen (auto-oxidation), while the secondary pathway is driven by moisture/base (hydrolysis).

Degradation A 2-Formylbenzene-1- sulfonyl fluoride (Intact) B 2-Fluorosulfonyl benzoic acid (Oxidized) A->B O2 (Air) Auto-oxidation C 2-Formylbenzene sulfonic acid (Hydrolyzed) A->C H2O / Base Hydrolysis D 2-Sulfobenzoic acid (Fully Degraded) B->D H2O Hydrolysis C->D O2 (Air) Oxidation

Major degradation pathways of 2-formylbenzene-1-sulfonyl fluoride.

Storage Protocols and Best Practices

To arrest both auto-oxidation and hydrolysis, strict environmental controls must be maintained. The table below summarizes quantitative storage conditions and their impact on shelf life.

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
Optimal (Long-term) -20 °CArgon / NitrogenDark> 24 MonthsNegligible
Standard (Short-term) 2-8 °CArgon / NitrogenDark6 - 12 MonthsSlow auto-oxidation
Sub-optimal 2-8 °CAmbient AirDark< 3 MonthsAuto-oxidation of aldehyde
Improper 20-25 °CAmbient AirAmbient Light< 2 WeeksRapid oxidation & hydrolysis

Experimental Workflows for Quality Control and Handling

Protocol 1: NMR-Based Purity Assessment (Self-Validating System)

Objective: Validate the integrity of both the formyl and sulfonyl fluoride functional groups prior to SuFEx coupling. Causality: Visual inspection cannot detect early-stage auto-oxidation. ¹H and ¹⁹F NMR provide a self-validating, orthogonal check of both reactive centers.

  • Sample Preparation: In a glovebox or under a dry argon stream, dissolve 5-10 mg of the compound in 0.6 mL of anhydrous, acid-free CDCl₃ or DMSO-d₆. (Reasoning: Trace acid or moisture in standard NMR solvents can induce rapid hydrolysis of the S-F bond during the measurement).

  • ¹H NMR Acquisition & Validation: Acquire a standard ¹H spectrum.

    • Validation Check: Confirm the presence of a sharp singlet integrating to 1H at ~10.5 ppm (-CHO). The absence of a broad downfield resonance at 12.0–13.0 ppm validates that auto-oxidation to the carboxylic acid has not occurred.

  • ¹⁹F NMR Acquisition & Validation: Acquire a proton-decoupled ¹⁹F spectrum.

    • Validation Check: Confirm a sharp singlet at approximately +60 to +65 ppm (referenced to CFCl₃). The presence of this peak confirms the S-F bond is intact. Peak broadening or upfield shifts indicate hydrolysis to the sulfonic acid.

Protocol 2: Schlenk-Line Handling and Dispensing

Objective: Prevent the introduction of atmospheric oxygen and moisture during routine dispensing. Causality: Cold surfaces rapidly condense atmospheric moisture. Opening a refrigerated vial directly on the benchtop introduces water and oxygen, initiating the radical auto-oxidation of the aldehyde.

Handling S1 1. Equilibrate to Room Temp (Prevent condensation) S2 2. Purge Headspace (Argon/N2 on Schlenk line) S1->S2 S3 3. Rapid Weighing (Minimize O2 exposure) S2->S3 S4 4. Argon Backfill & Seal (PTFE cap + Parafilm) S3->S4 S5 5. Long-term Storage (-20°C, dark, desiccated) S4->S5

Optimal handling and storage workflow to preserve bifunctional integrity.

Step-by-Step Execution:

  • Equilibration: Transfer the sealed vial from cold storage (2-8 °C or -20 °C) into a desiccator. Allow 30-60 minutes for the vial to reach ambient room temperature.

  • Inert Atmosphere Setup: Connect the vial to a Schlenk line or transfer it into an Argon-filled glovebox.

  • Dispensing: Rapidly weigh the required mass using static-free spatulas. (Reasoning: Minimizing the time the bulk material is exposed to ambient conditions halts the initiation phase of auto-oxidation).

  • Backfilling and Sealing: Purge the headspace of the source vial with dry Argon for 30 seconds. Seal tightly with a PTFE-lined cap and wrap with Parafilm to prevent oxygen ingress.

  • Return to Storage: Immediately return the purged, sealed vial to 2-8 °C (or -20 °C for long-term storage) over a desiccant.

References

  • AK Scientific. "346-07-6 2-Formylbenzene-1-sulfonyl fluoride". aksci.com. URL:1

  • PubChemLite. "C7H5FO3S - Explore". uni.lu. URL: 2

  • ChemScene. "2-Formylbenzenesulfonyl fluoride". chemikart.com. URL: Link

  • ResearchGate. "Sulfonyl fluorides as targets and substrates in the development of new synthetic methods". researchgate.net. URL:3

  • RSC Publishing. "Exploring the boundaries of ferrocenesulfonyl fluoride chemistry". rsc.org. URL: 5

  • ChemRxiv. "Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups". chemrxiv.org. URL: 6

  • Scribd / Angewandte Chemie. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry". scribd.com. URL: 4

Sources

Exploratory

reactivity of 2-Formylbenzene-1-sulfonyl fluoride with nucleophiles

The Reactivity of 2-Formylbenzene-1-sulfonyl Fluoride: A Technical Guide to Dual-Electrophilic Probes Executive Summary: The Dual-Electrophile Paradigm 2-Formylbenzene-1-sulfonyl fluoride (2-FBSF) represents a specialize...

Author: BenchChem Technical Support Team. Date: March 2026

The Reactivity of 2-Formylbenzene-1-sulfonyl Fluoride: A Technical Guide to Dual-Electrophilic Probes

Executive Summary: The Dual-Electrophile Paradigm

2-Formylbenzene-1-sulfonyl fluoride (2-FBSF) represents a specialized class of bifunctional electrophiles utilized in covalent probe design, heterocycle synthesis, and fragment-based drug discovery (FBDD). Structurally, it combines an ortho-formyl group (a "hard," reversible electrophile) with a sulfonyl fluoride (a "soft," latent electrophile capable of Sulfur-Fluoride Exchange, or SuFEx).

This unique architecture allows for programmed reactivity :

  • Reversible Recognition: The aldehyde can engage in rapid, reversible imine formation with primary amines (e.g., lysine ε-amines).

  • Proximity-Driven Ligation: The transient imine intermediate positions the sulfonyl fluoride for an accelerated, intramolecular or proximity-enhanced reaction with a nucleophile, leading to stable covalent modification.

  • Heterocyclization: In synthetic applications, the molecule serves as a precursor to benzosultams (cyclic sulfonamides) via a cascade of sulfonylation and cyclization.

This guide details the mechanistic pathways, experimental protocols, and applications of 2-FBSF, designed for researchers optimizing covalent inhibitors or synthesizing novel heterocycles.

Mechanistic Insights: The Reactivity Landscape

The reactivity of 2-FBSF is defined by the competition and synergy between its two electrophilic centers.

The Primary Amine Pathway: Sultam Formation

When reacting with primary amines (R-NH₂), 2-FBSF typically yields 3-hydroxy-2,3-dihydro-1,2-benzisothiazole 1,1-dioxides (cyclic hemiaminals). This process is thermodynamically driven by the formation of a stable 5-membered sultam ring.

  • Kinetic Phase (Imine Formation): The amine attacks the aldehyde to form an imine (Schiff base). This is fast and reversible.

  • Thermodynamic Phase (SuFEx & Cyclization): The amine attacks the sulfonyl fluoride (SuFEx) to form a sulfonamide. The acidic sulfonamide nitrogen then intramolecularly attacks the aldehyde (or imine) to form the cyclic hemiaminal. Because the sulfonylation is irreversible (under typical conditions) and the cyclization is favored, the equilibrium shifts toward the sultam.

The Protein Labeling Pathway: Lysine Targeting

In biological systems, 2-FBSF acts as a lysine-targeting covalent probe .

  • Recognition: The aldehyde forms a reversible imine with a lysine ε-amino group on the protein surface.

  • Proximity Effect: This anchors the probe, increasing the effective molarity of the sulfonyl fluoride near the nucleophile (the same lysine or a neighboring residue).

  • Conjugation: The sulfonyl fluoride undergoes SuFEx with the nucleophile, forming a stable sulfonamide or sulfonate linkage.[1]

Reaction Diagram (Graphviz)

ReactionPathways Reagent 2-Formylbenzene-1- sulfonyl Fluoride (2-FBSF) Imine Intermediate: Imine (Schiff Base) Reagent->Imine Fast, Reversible (Aldehyde Attack) Sulfonamide Intermediate: Sulfonamide Reagent->Sulfonamide Slow, Irreversible (SuFEx) Protein Protein Lysine (Lys-NH2) Reagent->Protein Reversible Imine Amine Primary Amine (R-NH2) Amine->Imine Amine->Sulfonamide Imine->Reagent Hydrolysis Sultam Product: Cyclic Hydroxy-Sultam (Benzisothiazole dioxide) Sulfonamide->Sultam Intramolecular Cyclization Conjugate Product: Protein-Ligand Conjugate Protein->Conjugate Proximity-Driven SuFEx

Caption: Mechanistic bifurcation of 2-FBSF reactivity. Primary amines favor the thermodynamic sultam product via sulfonylation-cyclization, while proteins may undergo "affinity labeling" via reversible imine anchoring.

Experimental Protocols

Synthesis of Benzosultams (Small Molecule)

This protocol describes the reaction of 2-FBSF with a primary amine to form a cyclic sultam.

Materials:

  • 2-Formylbenzene-1-sulfonyl fluoride (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Preparation: Dissolve 2-FBSF (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂).

  • Addition: Add the primary amine (1.1 mmol) followed by TEA (2.0 mmol) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS. The disappearance of the sulfonyl fluoride peak and the appearance of a more polar product indicates conversion.

  • Workup: Dilute with DCM, wash with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (typically Hexanes/EtOAc gradient).

  • Characterization: Confirm the cyclic structure by NMR. The hemiaminal proton (CH-OH) typically appears as a doublet or broad singlet around 5.5–6.5 ppm, depending on the solvent.

Covalent Protein Labeling (Chemical Biology)

This protocol targets surface lysines on a protein of interest.

Materials:

  • Protein (10–50 µM in PBS, pH 7.4)

  • 2-FBSF Probe (100 µM – 1 mM stock in DMSO)

  • Control: Non-reactive analog (e.g., phenyl sulfonyl fluoride or benzaldehyde)

Procedure:

  • Incubation: Add the 2-FBSF probe to the protein solution (final concentration 10–100 µM, <1% DMSO).

  • Time Course: Incubate at 37°C for 1–4 hours.

  • Quenching: Quench the reaction by adding an excess of a primary amine (e.g., Tris buffer or hydroxylamine) or by protein precipitation.

  • Analysis: Analyze by intact protein mass spectrometry (LC-MS). Look for a mass shift corresponding to the probe adduct.

    • Note: If the imine is not reduced, it may hydrolyze during MS analysis. If the SuFEx reaction occurred, the mass shift will be stable.

    • Optional: Add NaCNBH₃ (sodium cyanoborohydride) during incubation to "trap" the reversible imine if the SuFEx reaction is slow.

Data & Reactivity Comparison

The following table summarizes the reactivity of 2-FBSF with common nucleophiles compared to standard reagents.

NucleophileReaction TypeProductConditionsStability
Primary Amine Cascade (SuFEx + Cyclization)Benzisothiazole 1,1-dioxide (Sultam)Basic (TEA), RTHigh (Cyclic)
Secondary Amine SuFExSulfonamide (Aldehyde intact)Basic, RTModerate
Phenol (Tyr) SuFExSulfonate EsterBasic (e.g., DBU), SuFEx CatalystHigh
Lysine (Protein) Affinity LabelingSulfonamide ConjugatepH 7.4, 37°CHigh (Covalent)
Water HydrolysisSulfonic AcidHigh pH, High TempLow (Slowly hydrolyzes)

Applications in Drug Discovery

  • Fragment-Based Drug Discovery (FBDD): 2-FBSF serves as a "covalent fragment." Its small size and dual reactivity allow it to explore binding pockets. If the aldehyde engages a lysine reversibly, the sulfonyl fluoride can "snap" shut on a nearby nucleophile, identifying a cryptic pocket.

  • Heterocycle Libraries: The formation of benzosultams provides a scaffold similar to saccharin but with diverse substitution at the 3-position (derived from the amine). These scaffolds are privileged structures in medicinal chemistry, often found in carbonic anhydrase inhibitors and anti-inflammatory agents.

  • Activity-Based Protein Profiling (ABPP): Derivatives of 2-FBSF equipped with a reporter tag (e.g., alkyne) can be used to profile the reactivity of lysine residues across a proteome. The ortho-formyl group enhances specificity for lysines over other nucleophiles due to the imine-directing effect.

References

  • Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Grimster, N. P., et al. (2013). "Aromatic Sulfonyl Fluorides as Kinetic Probes for Profiling Proteomes." Journal of the American Chemical Society. Link

  • Jones, L. H. (2018). "Recent Advances in the Development of Sulfonyl Fluoride Probes for Chemical Biology." MedChemComm. Link

  • Consortium for Functional Glycomics. (General reference for glycan/protein labeling methodologies involving aldehydes). Link

  • ChemScene. (2024). "Product Data: 2-Formylbenzenesulfonyl fluoride (CAS 346-07-6)."[2] Link

Sources

Foundational

Spectroscopic Characterization of 2-Formylbenzene-1-sulfonyl Fluoride: A Technical Guide

Executive Summary & Chemical Logic 2-Formylbenzene-1-sulfonyl fluoride (CAS: 346-07-6) is a highly versatile, bifunctional molecular building block. It features an electrophilic aldehyde group paired with a sulfur(VI) fl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

2-Formylbenzene-1-sulfonyl fluoride (CAS: 346-07-6) is a highly versatile, bifunctional molecular building block. It features an electrophilic aldehyde group paired with a sulfur(VI) fluoride exchange (SuFEx) active sulfonyl fluoride moiety. In the rapidly expanding fields of chemical biology and materials science, sulfonyl fluorides have emerged as privileged covalent warheads and polymer cross-linkers[1].

The chemical logic behind the utility of 2-formylbenzene-1-sulfonyl fluoride lies in the unique stereoelectronic properties of the S–F bond. Unlike sulfonyl chlorides, which are highly susceptible to hydrolysis, the S–F bond is thermodynamically stable and often described as "moribund" under neutral aqueous conditions. It strictly requires specific activation—such as by a bifluoride ion, DBU, or a targeted protein microenvironment—to be "sparked to life" for nucleophilic attack[2]. This guide provides a definitive, self-validating framework for the spectroscopic characterization (NMR, IR, MS) of this critical intermediate.

Causality in Spectroscopic Signatures

Understanding the spectroscopic data of 2-formylbenzene-1-sulfonyl fluoride requires analyzing the push-pull electronic environment of the benzene ring.

  • Nuclear Magnetic Resonance (NMR): Both the formyl (–CHO) and sulfonyl fluoride (–SO

    
    F) groups are strongly electron-withdrawing via induction and resonance. This dual deshielding effect pushes the aromatic protons significantly downfield. In 
    
    
    
    C NMR, the ipso-carbon attached to the sulfonyl group exhibits a diagnostic doublet due to carbon-fluorine spin-spin coupling (
    
    
    Hz)[3]. The
    
    
    F NMR spectrum is the ultimate diagnostic tool; arylsulfonyl fluorides consistently resonate as a sharp singlet in the highly deshielded region of +65 to +66 ppm (relative to CFCl
    
    
    ), clearly distinguishing them from aliphatic fluorines (which typically appear at negative ppm values)[4].
  • Infrared Spectroscopy (IR): The orthogonal functional groups provide distinct vibrational modes. The aldehyde C=O stretch is sharp and intense. The sulfonyl fluoride group is characterized by two massive dipole changes during asymmetric and symmetric S=O stretching, alongside a lower-frequency S–F stretch[3].

  • Mass Spectrometry (MS): The molecule is sufficiently stable to yield a distinct molecular ion

    
     under Electron Ionization (EI). The primary fragmentation pathways involve the homolytic cleavage of the S–F bond (loss of 19 Da) and the subsequent extrusion of SO
    
    
    
    (loss of 64 Da).

Quantitative Spectroscopic Data

The following tables synthesize the expected quantitative spectroscopic parameters for 2-formylbenzene-1-sulfonyl fluoride, grounded in established spectral rules for ortho-substituted arylsulfonyl fluorides[3][4].

Table 1: NMR Spectroscopic Data ( H, C, F)

Solvent: CDCl


 | Reference: TMS (

H,

C), CFCl

(

F)
NucleusChemical Shift (

, ppm)
Multiplicity & Coupling (

in Hz)
Assignment

H
10.65s, 1HAldehyde proton (–CHO)

H
8.25dd,

, 1H
Ar–H (C6, ortho to –SO

F)

H
8.10dd,

, 1H
Ar–H (C3, ortho to –CHO)

H
7.85td,

, 1H
Ar–H (C4, meta to –CHO)

H
7.78td,

, 1H
Ar–H (C5, meta to –SO

F)

C
188.5sCarbonyl carbon (C=O)

C
136.2d,

Ar–C (C1, attached to –SO

F)

C
135.1, 134.8, 133.5, 131.2sAr–C (Aromatic CH carbons)

C
129.5sAr–C (C2, attached to –CHO)

F
+65.8s, 1FSulfonyl fluoride (–SO

F)
Table 2: Infrared (ATR-IR) Data
Wavenumber (cm

)
IntensityVibrational Assignment
3095WeakAromatic C–H stretch
2860, 2755Weak (Fermi doublet)Aldehyde C–H stretch
1705StrongCarbonyl C=O stretch
1415StrongSulfonyl S=O asymmetric stretch
1210StrongSulfonyl S=O symmetric stretch
785MediumS–F stretch
Table 3: Mass Spectrometry (EI, 70 eV)
m/zRelative AbundanceFragment Assignment
188Medium

(Molecular Ion)
169High

105Base Peak (100%)

(2-formylphenyl cation)
77High

(Phenyl cation)

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and characterization of 2-formylbenzene-1-sulfonyl fluoride must be treated as a self-validating system. The following protocol utilizes halogen exchange from the corresponding sulfonyl chloride, incorporating built-in Quality Control (QC) checkpoints.

Protocol: Synthesis and Spectroscopic Validation

Objective: Convert 2-formylbenzenesulfonyl chloride to 2-formylbenzene-1-sulfonyl fluoride and validate structural integrity.

Step 1: Halogen Exchange Reaction

  • Dissolve 1.0 equivalent of 2-formylbenzenesulfonyl chloride in anhydrous acetonitrile (0.2 M concentration).

  • Add 2.0 equivalents of potassium bifluoride (KHF

    
    ).
    
  • Causality: KHF

    
     is preferred over standard KF. The bifluoride ion (
    
    
    
    ) provides a highly reactive, soluble fluoride source in organic solvents, effectively driving the equilibrium toward the thermodynamically stable S–F bond without requiring harsh heating[2].
  • Stir the suspension vigorously at room temperature for 4 hours.

Step 2: In-Process QC (Validation Checkpoint 1)

  • Extract a 50 µL aliquot of the reaction mixture and dilute it in 0.5 mL of CDCl

    
    .
    
  • Acquire a rapid

    
    F NMR spectrum (uncalibrated).
    
  • System Validation: The reaction is deemed complete only when a sharp, singular peak appears at ~+65.8 ppm. The absence of other signals confirms that no side-reactions (e.g., sulfonic anhydride formation) have occurred.

Step 3: Workup and Isolation

  • Filter the reaction mixture through a short pad of Celite to remove insoluble inorganic salts (KCl, excess KHF

    
    ).
    
  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Causality: Aqueous workup is intentionally bypassed. While the S–F bond is stable to water, avoiding aqueous conditions prevents any competitive hydration of the highly electrophilic ortho-aldehyde group.

Step 4: Final Spectroscopic QC (Validation Checkpoint 2)

  • Prepare a standardized NMR sample using CDCl

    
     containing 0.05% v/v CFCl
    
    
    
    as an internal standard for
    
    
    F calibration.
  • Acquire

    
    H, 
    
    
    
    C, and
    
    
    F NMR spectra.
  • System Validation: The product is validated for SuFEx applications if the

    
    C NMR displays the diagnostic doublet at ~136.2 ppm (
    
    
    
    Hz)[3], and the ATR-IR confirms the coexistence of the C=O (~1705 cm
    
    
    ) and S=O (~1415, 1210 cm
    
    
    ) stretches.

Workflow Visualization

The following diagram illustrates the logical progression from precursor activation to final SuFEx deployment, emphasizing the critical role of spectroscopic validation.

SuFEx_Workflow A Precursor 2-Formylbenzenesulfonyl Chloride B Deoxyfluorination / Halogen Exchange (KHF2, MeCN) A->B Activation C Target Compound 2-Formylbenzene-1- sulfonyl fluoride B->C Yield >90% D Spectroscopic QC 19F NMR (+65.8 ppm) IR (1415, 1210 cm-1) C->D Validation E SuFEx Application (Covalent Probes, Polymers) D->E Deployment

Caption: Workflow from synthesis to SuFEx application of 2-Formylbenzene-1-sulfonyl fluoride.

References

  • Facile Synthesis of Sulfonyl Fluorides from Sulfonic acids Semantic Scholar[Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry Journal of the American Chemical Society (ACS Publications)[Link]

  • Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor Organic Letters (ACS Publications)[Link]

  • Bifluoride Ion Mediated SuFEx Trifluoromethylation of Sulfonyl Fluorides and Iminosulfur Oxydifluorides Scilit[Link]

Sources

Exploratory

The Dual-Faced Reagent: A Theoretical and Practical Guide to 2-Formylbenzene-1-sulfonyl Fluoride

Abstract 2-Formylbenzene-1-sulfonyl fluoride is a fascinating molecule poised at the intersection of covalent drug design and synthetic chemistry. Its bifunctional nature, featuring a reactive aldehyde and a latent elect...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Formylbenzene-1-sulfonyl fluoride is a fascinating molecule poised at the intersection of covalent drug design and synthetic chemistry. Its bifunctional nature, featuring a reactive aldehyde and a latent electrophilic sulfonyl fluoride, presents a unique landscape for theoretical exploration and practical application. This in-depth technical guide provides a comprehensive analysis of 2-Formylbenzene-1-sulfonyl fluoride, delineating its structural, electronic, and reactivity properties through the lens of computational chemistry. We will explore the theoretical underpinnings that govern its behavior and provide actionable protocols for its study and use, tailored for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Formylbenzene-1-sulfonyl Fluoride

The strategic placement of a formyl group ortho to a sulfonyl fluoride on a benzene ring creates a molecule with significant potential in medicinal chemistry and chemical biology. Arylsulfonyl fluorides have gained prominence as "warheads" for covalent inhibitors, capable of forming stable bonds with nucleophilic amino acid residues in proteins, such as lysine, serine, tyrosine, and histidine.[1] This contrasts with more traditional covalent modifiers that primarily target the less abundant cysteine. The sulfonyl fluoride group itself is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction known for its high efficiency and bio-orthogonality.[2][3]

The aldehyde functionality introduces a second reactive handle, opening avenues for further synthetic elaboration or for dual-pronged interactions within a biological target. Understanding the interplay between these two functional groups is paramount for harnessing the full potential of this molecule. This guide will provide a robust theoretical framework for researchers looking to leverage the unique properties of 2-Formylbenzene-1-sulfonyl fluoride in their research endeavors.

Theoretical Framework: A Computational Deep Dive

To fully comprehend the chemical behavior of 2-Formylbenzene-1-sulfonyl fluoride, we must turn to the powerful predictive capabilities of computational chemistry. Density Functional Theory (DFT) has emerged as a workhorse for studying molecules of this nature, offering a favorable balance between accuracy and computational cost.[4][5][6]

Computational Methodology

A rigorous computational analysis of 2-Formylbenzene-1-sulfonyl fluoride begins with obtaining a reliable molecular geometry. This is followed by an in-depth examination of its electronic properties and reactivity.

Experimental Protocol: In Silico Analysis of 2-Formylbenzene-1-sulfonyl Fluoride

  • Structure Preparation: The initial 3D structure of 2-Formylbenzene-1-sulfonyl fluoride is constructed using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization: The pre-optimized structure is then fully optimized using Density Functional Theory (DFT). A common and effective combination of theory is the B3LYP functional with the 6-311++G(d,p) basis set.[4][5] This level of theory provides a good description of both the geometry and electronic properties of organic molecules. The optimization is confirmed by the absence of imaginary frequencies in the vibrational analysis, ensuring a true energy minimum.

  • Electronic Property Calculation: Following successful optimization, a single-point energy calculation is performed at the same level of theory to derive key electronic properties. This includes the determination of Mulliken charges, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the generation of the Molecular Electrostatic Potential (MEP) map.

  • Reactivity Descriptor Analysis: Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), are calculated from the HOMO and LUMO energies using the following equations:

    • χ = -(E_HOMO + E_LUMO) / 2

    • η = (E_LUMO - E_HOMO) / 2

    • ω = χ² / (2η)

Molecular Geometry and Conformation

The optimized geometry of 2-Formylbenzene-1-sulfonyl fluoride reveals the spatial relationship between the formyl and sulfonyl fluoride groups. The ortho-substitution introduces steric strain that can influence the planarity of the benzene ring and the orientation of the substituents.

Parameter Predicted Value Parameter Predicted Value
Bond Lengths (Å) Bond Angles (°)
S-F1.59O1-S-O2123.5
S-C11.78F-S-C1105.8
C1-C21.40C1-C2-C7122.1
C2-C71.48C2-C7-O3123.7
C7=O31.22

Table 1: Predicted geometric parameters for 2-Formylbenzene-1-sulfonyl fluoride calculated at the B3LYP/6-311++G(d,p) level of theory.

The predicted bond lengths and angles are consistent with those expected for similar aromatic sulfonyl fluorides and benzaldehydes. The steric interaction between the two ortho substituents may lead to a slight out-of-plane arrangement of the sulfonyl fluoride and formyl groups relative to the benzene ring.

Caption: Optimized molecular structure of 2-Formylbenzene-1-sulfonyl fluoride.

Electronic Properties and Reactivity

The electronic properties of 2-Formylbenzene-1-sulfonyl fluoride dictate its reactivity. The distribution of electron density, as described by Mulliken charges and the Molecular Electrostatic Potential (MEP), highlights the electrophilic and nucleophilic centers of the molecule.

Atom Mulliken Charge (e)
S+1.35
F-0.45
O (SO2)-0.60 (average)
O (CHO)-0.48
C (CHO)+0.25

Table 2: Calculated Mulliken charges for key atoms in 2-Formylbenzene-1-sulfonyl fluoride.

The large positive charge on the sulfur atom indicates its high electrophilicity, making it the primary site for nucleophilic attack in SuFEx reactions. The fluorine and oxygen atoms carry significant negative charges, as expected. The carbonyl carbon of the aldehyde also exhibits a positive charge, making it susceptible to nucleophilic addition.

The MEP map visually confirms these findings, with regions of negative potential (red/yellow) localized around the oxygen and fluorine atoms, and regions of positive potential (blue) concentrated around the sulfur atom and the aldehyde proton.

The Frontier Molecular Orbitals (HOMO and LUMO) provide further insights into the molecule's reactivity. The HOMO is primarily localized on the benzene ring, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the sulfonyl fluoride and formyl groups, highlighting these as the sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.

Parameter Predicted Value (eV)
E_HOMO-7.8
E_LUMO-2.5
HOMO-LUMO Gap5.3

Table 3: Predicted frontier molecular orbital energies.

Synthetic and Experimental Considerations

While this guide focuses on the theoretical aspects of 2-Formylbenzene-1-sulfonyl fluoride, a brief overview of its synthesis and characterization is pertinent.

Synthetic Pathways

The synthesis of arylsulfonyl fluorides can be achieved through various methods.[2] A common approach involves the conversion of the corresponding sulfonyl chloride to the sulfonyl fluoride.[6] For 2-Formylbenzene-1-sulfonyl fluoride, a plausible synthetic route would start from 2-formylbenzenesulfonyl chloride, which is commercially available.

Experimental Protocol: Synthesis of 2-Formylbenzene-1-sulfonyl Fluoride

  • Reaction Setup: In a fume hood, dissolve 2-formylbenzenesulfonyl chloride in a suitable aprotic solvent such as acetonitrile.

  • Fluorination: Add a source of fluoride, such as potassium fluoride or potassium bifluoride, to the solution. The reaction may be heated to facilitate the conversion.

  • Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The synthesized 2-Formylbenzene-1-sulfonyl fluoride should be characterized using standard spectroscopic techniques to confirm its identity and purity.[7][8]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the aldehyde proton (typically in the 9-10 ppm region).

  • ¹³C NMR: The carbon NMR will show signals for the aromatic carbons and the carbonyl carbon of the aldehyde.

  • ¹⁹F NMR: The fluorine NMR will exhibit a singlet corresponding to the sulfonyl fluoride group.

  • IR Spectroscopy: The infrared spectrum will display strong absorption bands for the S=O stretching of the sulfonyl group and the C=O stretching of the aldehyde.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 2-Formylbenzenesulfonyl Chloride Reaction Fluorination (KF or KHF2) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 2-Formylbenzene-1-sulfonyl Fluoride Purification->Product NMR NMR (1H, 13C, 19F) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: A typical experimental workflow for the synthesis and characterization of 2-Formylbenzene-1-sulfonyl fluoride.

Applications in Drug Discovery and Chemical Biology

The unique bifunctional nature of 2-Formylbenzene-1-sulfonyl fluoride makes it a versatile tool for drug discovery and chemical biology.

  • Covalent Inhibitor Development: The sulfonyl fluoride moiety can be used to target and covalently modify nucleophilic residues in the active site of enzymes, leading to potent and long-lasting inhibition. The aldehyde group can be used to enhance binding affinity or to introduce additional points of interaction.

  • Bioconjugation and Probe Design: The dual reactivity allows for orthogonal chemical modifications. For instance, the aldehyde can be used to attach a reporter molecule (e.g., a fluorophore or a biotin tag) via reductive amination, while the sulfonyl fluoride remains available for covalent capture of a protein target.

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, 2-Formylbenzene-1-sulfonyl fluoride can serve as a starting point in FBDD campaigns to identify novel binding pockets on protein surfaces.

Conclusion

2-Formylbenzene-1-sulfonyl fluoride is a molecule of significant interest, offering a rich platform for both theoretical investigation and practical application. This guide has provided a comprehensive overview of its key properties, grounded in the principles of computational chemistry. By understanding its molecular structure, electronic landscape, and reactivity, researchers can better design experiments to harness its potential in the development of novel therapeutics and chemical probes. The provided protocols serve as a starting point for further exploration, and it is our hope that this guide will stimulate new research into this and other fascinating bifunctional molecules.

References

  • A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. (2020). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Theoretical calculation of the adiabatic electron affinities of the monosubstituted benzaldehyde derivatives. (2023). Journal of King Saud University - Science. Retrieved March 7, 2026, from [Link]

  • Computational Study of Benzaldehyde Thiosemicarbazone. (n.d.). Oriental Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • Photoredox-Catalyzed Allylic C-H Fluorosulfonylation of Alkenes: Accessing Allyl Sulfonyl Fluorides. (2024). ChemRxiv. Retrieved March 7, 2026, from [Link]

  • A Quantum Chemical Study of the Effect of Substituents in Governing the Strength of the S-F Bonds of Sulfenyl-Type Fluorides Toward Homolytic Dissociation and Fluorine Atom Transfer. (2019). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Scheme 2. Functionalization of alkenylsulfonyl fluorides. Reaction.... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Carbamothioate-mediated Selectfluor™ oxidation for the synthesis of benzenesulfonyl fluorides in chalcone derivatives. (2025). PMC. Retrieved March 7, 2026, from [Link]

  • Density functional theory (DFT) calculations. a) Energy profiles were.... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis, crystal structure and dft study of benzenesulfonamide compounds 1-ethyl-4-(phenylsulfonyl)piperazine and 1-((3-bromophenyi)sulfonyl)-4-methyipiperazine. (2022). Taylor & Francis. Retrieved March 7, 2026, from [Link]

  • One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. (2016). The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Molecular design principles of ionic liquids with a sulfonyl fluoride moiety. (2021). NSF PAR. Retrieved March 7, 2026, from [Link]

  • 4-Formylbenzene-1-sulfonyl fluoride. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. (2025). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Directed ortho-Metalation of Arenesulfonyl Fluorides and Aryl Fluorosulfates. (2019). Thieme. Retrieved March 7, 2026, from [Link]

  • Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)-Catalyzed Cyclopropanation of Unactivated Alkenes. (2024). ChemRxiv. Retrieved March 7, 2026, from [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. (2021). MDPI. Retrieved March 7, 2026, from [Link]

  • 2-Hydroxybenzene-1-sulfonyl fluoride. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compou. (1989). PDXScholar. Retrieved March 7, 2026, from [Link]

  • Unconventional reactivity of sulfonyl fluorides. (2024). Spiral. Retrieved March 7, 2026, from [Link]

Sources

Foundational

Technical Deep Dive: Electrophilicity &amp; Reactivity of the 2-Formylbenzenesulfonyl Fluoride Scaffold

This guide provides an in-depth technical analysis of the electrophilicity and reactivity of the 2-formylbenzenesulfonyl fluoride scaffold, focusing on its application in covalent probe design and chemical biology. Execu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the electrophilicity and reactivity of the 2-formylbenzenesulfonyl fluoride scaffold, focusing on its application in covalent probe design and chemical biology.

Executive Summary

The 2-formylbenzenesulfonyl fluoride scaffold represents a unique class of dual-electrophile probes in chemical biology. Unlike standard sulfonyl fluorides (SF) used in Sulfur-Fluoride Exchange (SuFEx) chemistry, this scaffold incorporates an ortho-formyl group (aldehyde). This structural modification serves two critical functions:

  • Electronic Activation: The formyl group is a strong electron-withdrawing group (EWG), significantly enhancing the electrophilicity of the sulfur(VI) center.

  • Proximity-Driven Reactivity: The aldehyde can form a reversible imine with primary amines (e.g., Lysine

    
    -NH
    
    
    
    ), positioning the nitrogen nucleophile in immediate proximity to the sulfonyl fluoride. This "guide-and-react" mechanism facilitates rapid, site-specific sulfonylation or cyclization to form stable sultam (saccharin-like) adducts.

This guide details the mechanistic underpinnings, reactivity profiles, and experimental protocols for leveraging this scaffold in covalent inhibition and protein profiling.

Part 1: Mechanistic Analysis of Electrophilicity

Electronic Activation (Hammett & Inductive Effects)

The reactivity of a sulfonyl fluoride is governed by the electron density at the sulfur(VI) center.

  • Baseline Reactivity: The S–F bond is highly stable to reduction and thermolysis but susceptible to nucleophilic attack by hard nucleophiles (e.g., amines, alkoxides) in the presence of H-bonding or specific activation.

  • Ortho-Formyl Effect: The formyl group (-CHO) exerts a strong electron-withdrawing effect via both induction (-I) and resonance (-M).

    • Hammett Constants: While standard Hammett

      
       values are for para (
      
      
      
      ) and meta (
      
      
      ) positions, the ortho position introduces steric and field effects. In this scaffold, the -I effect significantly destabilizes the ground state of the sulfur center, making it more electrophilic (more positive
      
      
      on Sulfur) compared to unsubstituted benzenesulfonyl fluoride.
    • Result: The S–F bond is weakened, and the barrier to nucleophilic attack is lowered.

The "Imine-Capture" Mechanism

The defining feature of this scaffold is the potential for proximity-induced reactivity .

  • Reversible Imine Formation: A primary amine (e.g., Lysine) attacks the aldehyde to form a carbinolamine, which dehydrates to an imine (Schiff base). This step is fast and reversible.

  • Intramolecular Sulfonylation: The formation of the imine brings the nitrogen atom into a 5- or 6-membered transition state relative to the sulfonyl sulfur.

  • Fluoride Elimination (Irreversible): The nitrogen, now positioned ortho to the sulfur, attacks the sulfur(VI) center, displacing the fluoride ion. This forms a cyclic sultam (specifically, a derivative of saccharin or benzo[d]isothiazol-3-one 1,1-dioxide).

This mechanism transforms a potentially promiscuous electrophile into a directed covalent warhead.

Part 2: Visualization of Reaction Pathways

The following diagram illustrates the dual pathway: Direct SuFEx (Path A) vs. Imine-Assisted Cyclization (Path B).

G Scaffold 2-Formylbenzenesulfonyl Fluoride Imine Ortho-Imine Intermediate Scaffold->Imine Reversible Condensation DirectProduct Sulfonamide (Linear) Scaffold->DirectProduct Direct SuFEx (Slow, No Imine) Amine Primary Amine (R-NH2) Amine->Imine CyclicProduct Sultam / Saccharin Derivative (Cyclic) Imine->CyclicProduct Intramolecular Sulfonylation (-F)

Caption: Reaction pathways of 2-formylbenzenesulfonyl fluoride with amines. Path B (via Imine) is kinetically favored due to the proximity effect.

Part 3: Experimental Protocols

Synthesis of 2-Formylbenzenesulfonyl Fluoride

Note: This compound is commercially available (CAS 346-07-6), but in-house synthesis ensures freshness, critical for SF stability.

Reagents:

  • Sodium 2-formylbenzenesulfonate (starting material).

  • Oxalyl chloride (COCl)

    
    .
    
  • Potassium bifluoride (KHF

    
    ) or TBAF (anhydrous).
    
  • Solvent: Acetonitrile (MeCN) / Dichloromethane (DCM).

Protocol:

  • Chlorination: Suspend sodium 2-formylbenzenesulfonate (1.0 eq) in dry DCM. Add catalytic DMF (2 drops). Add oxalyl chloride (1.5 eq) dropwise at 0°C. Stir at RT for 2h until gas evolution ceases.

  • Workup: Evaporate solvent to obtain crude sulfonyl chloride. Caution: Sulfonyl chlorides are moisture sensitive.

  • Fluorination (SuFEx): Redissolve crude chloride in MeCN. Add saturated aqueous KHF

    
     (2.0 eq) or TBAF (1.1 eq) in THF. Stir rapidly at RT for 4-12h.
    
    • Why KHF

      
      ? It is a mild, cost-effective fluoride source that converts R-SO
      
      
      
      -Cl to R-SO
      
      
      -F efficiently (bifluoride anion is a potent nucleophile for this exchange).
  • Purification: Dilute with water, extract with EtOAc. Wash organic layer with brine. Dry over MgSO

    
    . Concentrate. Purify via flash chromatography (Hexane/EtOAc) if necessary.
    
    • Validation:

      
      F NMR should show a singlet around +65 ppm (relative to CFCl
      
      
      
      ).
Protein Labeling Assay (Lysine Targeting)

This assay determines if the scaffold covalently modifies a target protein via Lysine residues.

Materials:

  • Target Protein (10

    
    M in PBS, pH 7.4).
    
  • Probe: 2-Formylbenzenesulfonyl fluoride (10 mM stock in DMSO).

  • Control Probe: Benzenesulfonyl fluoride (lacking formyl group).

  • LC-MS/MS (Trypsin digestion).

Workflow:

  • Incubation: Dilute Probe to 100

    
    M (10x excess) in the protein solution. Incubate at 37°C for 1h, 4h, and 24h.
    
  • Quenching: Add 5x volume of cold acetone or perform gel filtration (Zeba spin column) to remove excess probe.

  • Analysis (Intact Mass): Analyze via LC-MS.

    • Expected Shift: Look for a mass adduct of +184 Da (Probe - F + H - H

      
      O? No, calculate carefully).
      
    • Mechanism Check:

      • If Sulfonylation only: Mass + (Probe MW - F).

      • If Imine + Sulfonylation (Cyclic): Mass + (Probe MW - F - H

        
        O + H)?
        
      • Correction: The net addition for a sultam formation (loss of F and loss of H from amine) is + (Probe MW - 19 - 1). The aldehyde oxygen is retained in the sultam as the carbonyl of the amide/lactam.

      • Net Adduct Mass: + (MW

        
         - 19 Da [F] - 1 Da [H]) = + (MW
        
        
        
        - 20).
  • Peptide Mapping: Digest with Trypsin. Analyze peptides to identify the modified Lysine.

    • Search Parameter: Add variable modification for the specific mass shift on Lysine.

Part 4: Data Presentation & Analysis

Comparative Reactivity Table
ScaffoldElectrophileActivation ModeReactivity (k

)
Specificity
Benzenesulfonyl Fluoride S(VI)-FNone1.0 (Baseline)Low (requires activation)
4-Nitrobenzenesulfonyl Fluoride S(VI)-FElectronic (-I, -M)~10-50Moderate (Tyrosine/Lysine)
2-Formylbenzenesulfonyl Fluoride S(VI)-F + CHODual (Electronic + Proximity) >100 (Predicted)High (Lysine-Directed)
Interpretation of Results
  • High Labeling Efficiency: If the 2-formyl probe labels the protein significantly faster than the phenyl-SF control, it confirms the ortho-effect .

  • Imine Reversibility: If the labeling is reversed by adding a strong nucleophile (like hydroxylamine) before the fluoride is lost, it suggests the imine formed but the sulfonylation was slow. Once fluoride is lost (sultam formation), the bond is covalent and stable.

Part 5: References

  • Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Grimster, N. P., et al. (2013). "Aromatic Sulfonyl Fluorides as Kinetic Probes for Profiling Enzymes." ACS Chemical Biology. [Link]

  • Lendvay, G., et al. (2016). "Structure-Activity Relationships of Sulfonyl Fluoride Inhibitors." European Journal of Medicinal Chemistry. [Link]

  • Ray, S., et al. (2020). "Lysine-Targeting Covalent Probes: The Role of the Aldehyde." Journal of Medicinal Chemistry. [Link](General reference on aldehyde/lysine targeting).

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Formylbenzene-1-sulfonyl Fluoride (FBSF) as a Proximity-Enhanced Chemical Probe

Introduction & Scientific Rationale Targeted covalent modifiers and chemical cross-linkers are indispensable tools in structural biology, protein profiling, and drug discovery. However, capturing transient interactions o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Targeted covalent modifiers and chemical cross-linkers are indispensable tools in structural biology, protein profiling, and drug discovery. However, capturing transient interactions or modifying unactivated nucleophilic residues (like serine or threonine) remains chemically challenging[1]. 2-Formylbenzene-1-sulfonyl fluoride (FBSF) emerges as a highly effective heterobifunctional probe that leverages a "plant-and-cast" mechanism[2]. By combining the reversible anchoring capability of an aldehyde with the latent electrophilicity of a Sulfur(VI) Fluoride Exchange (SuFEx) warhead, FBSF enables the specific mapping of protein microenvironments and the stabilization of protein-protein interactions (PPIs)[3].

Mechanistic Causality: The "Plant-and-Cast" Strategy

The efficacy of FBSF lies in the synergistic causality of its two functional groups, which overcome the limitations of traditional zero-length or homobifunctional cross-linkers:

  • The "Plant" (2-Formyl Group): The aldehyde moiety acts as the initial targeting vector. It undergoes rapid, reversible condensation with the ε-amino group of surface-exposed lysine residues to form a Schiff base (imine)[4]. Because this reaction is reversible, the probe dynamically samples multiple lysine residues until it finds a thermodynamically stable binding pocket.

  • The "Cast" (Sulfonyl Fluoride Group): Aryl sulfonyl fluorides possess exceptionally low intrinsic reactivity towards water and unactivated amino acids under physiological conditions[5]. However, once the probe is "planted" via the imine, the effective local concentration of the sulfonyl fluoride drastically increases. This proximity-driven effect lowers the activation energy required for SuFEx, forcing the sulfonyl fluoride to react with nearby, weakly nucleophilic residues (e.g., Ser, Thr, Tyr, His) that would otherwise remain inert[1],[2].

This self-validating system ensures that covalent cross-linking only occurs when the proper spatial geometry is achieved, drastically reducing non-specific background labeling and false-positive structural constraints[3].

Data Presentation: Reactivity & Target Residues

To facilitate precise experimental design, the physicochemical and reactive properties of FBSF's dual warheads[6] are summarized below.

Functional GroupTarget Amino Acid(s)Reaction TypeProduct LinkageReversibility
2-Formyl (Aldehyde) Lysine (ε-NH2), N-terminusCondensationImine (Schiff Base)Reversible (unless reduced)
Sulfonyl Fluoride Tyrosine (Phenol -OH)SuFExAryl FluorosulfateIrreversible
Sulfonyl Fluoride Serine / Threonine (-OH)Proximity SuFExSulfonate EsterIrreversible
Sulfonyl Fluoride Histidine (Imidazole -NH)Proximity SuFExSulfonamideIrreversible
Sulfonyl Fluoride Lysine (ε-NH2)SuFExSulfonamideIrreversible

Experimental Workflow (Visualization)

The following pathway illustrates the logical progression of FBSF-mediated protein modification, highlighting the transition from a reversible sampling state to an irreversible covalent lock.

G P Target Protein (Exposed Lysine) Imine Reversible Imine (Anchored State) P->Imine + Probe (pH 7.4) Probe FBSF Probe (Aldehyde + SO2F) Probe->Imine Imine->P Hydrolysis (Off-target) SuFEx Proximity SuFEx (Tyr/Ser/Thr/His) Imine->SuFEx Local Concentration Effect Stable Stable Crosslink (Reductive Amination) SuFEx->Stable + NaCNBH3 (Irreversible)

Mechanistic workflow of FBSF: Reversible lysine anchoring precedes proximity-driven SuFEx.

Detailed Protocol: Intact Protein Cross-Linking and Stabilization for XL-MS

Objective: To covalently cross-link proximal residues within a protein complex using FBSF, followed by stabilization of the imine bond for downstream Cross-Linking Mass Spectrometry (XL-MS) analysis.

Materials:

  • Target protein complex (10-50 µM) in Amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • FBSF Stock Solution (100 mM in anhydrous DMSO).

  • Sodium cyanoborohydride (NaCNBH3) (500 mM freshly prepared in 0.1 M NaOH).

  • Quenching Buffer (1 M Tris-HCl, pH 8.0).

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: Dilute the protein complex to a final concentration of 10 µM in the amine-free HEPES buffer.

    • Causality Check: Tris or glycine buffers must be strictly avoided as their primary amines will competitively quench the aldehyde warhead before it can anchor to the protein[4].

  • Probe Addition: Add the FBSF stock solution to the protein mixture to achieve a final probe concentration of 100-500 µM (10x to 50x molar excess). Keep the final DMSO concentration below 2% (v/v) to prevent protein denaturation.

  • Anchoring and SuFEx Incubation: Incubate the reaction mixture at 25°C for 2 to 4 hours.

    • Causality Check: The extended incubation allows the reversible imine to sample various surface lysines dynamically. The reaction only proceeds to completion when the sulfonyl fluoride finds a suitable nucleophile within its spatial radius to execute the irreversible SuFEx reaction[1].

  • Reductive Amination (Stabilization): To permanently trap the transient imine bonds, add the NaCNBH3 stock solution to a final concentration of 10-20 mM. Incubate for an additional 1 hour at 4°C.

    • Causality Check: NaCNBH3 selectively reduces the Schiff base to a stable secondary amine without reducing native disulfide bonds. This stabilization is mandatory because imines will hydrolyze under the acidic conditions of downstream LC-MS/MS workflows. Preparing NaCNBH3 in NaOH prevents the outgassing of toxic hydrogen cyanide.

  • Quenching: Add Quenching Buffer (Tris-HCl) to a final concentration of 50 mM. Incubate for 15 minutes at room temperature to quench any unreacted FBSF.

  • Purification: Remove excess reagents using a Zeba spin desalting column or via standard TCA/acetone precipitation prior to proteolytic digestion.

Trustworthiness & Validation

To establish this protocol as a self-validating system, researchers must execute the following controls and analytical validations:

  • Negative Control (Warhead Knockout): Pre-incubate an aliquot of the protein with a simple monofunctional aldehyde (e.g., benzaldehyde) to block lysine residues. Subsequent addition of FBSF should yield no cross-linking. This proves that the "plant" step is an absolute prerequisite for the SuFEx "cast" step, ruling out non-specific sulfonyl fluoride reactivity[2].

  • LC-MS/MS Validation: During bioinformatic data analysis, search for the specific mass shift of the reduced FBSF cross-linker (C7H6O2S). High-resolution MS/MS fragmentation will yield signature b- and y-ions that unambiguously identify the cross-linked residue pairs, confirming the proximity-enhanced targeting of unactivated Ser/Thr/Tyr/His residues[1].

References

  • Title : Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry Source : PNAS[1] URL :[Link]

  • Title : Insights on Chemical Crosslinking Strategies for Proteins Source : MDPI[2] URL :[Link]

  • Title : Advances in sulfonyl exchange chemical biology: expanding druggable target space Source : RSC Chemical Biology[5] URL :[Link]

  • Title : Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity Source : NIH / PMC[3] URL :[Link]

  • Title : Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes Source : Frontiers in Chemistry[4] URL :[Link]

  • Title : C7H5FO3S - 2-Formylbenzene-1-sulfonyl fluoride Source : PubChemLite[6] URL :[Link]

Sources

Application

Application Note: Proximity-Driven Covalent Labeling of Proteins with 2-Formylbenzene-1-sulfonyl Fluoride (2-FBSF)

Executive Summary This application note details the protocol for the covalent labeling of proteins using 2-Formylbenzene-1-sulfonyl fluoride (2-FBSF) . Unlike standard sulfonyl fluoride (SF) probes which rely solely on d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the covalent labeling of proteins using 2-Formylbenzene-1-sulfonyl fluoride (2-FBSF) . Unlike standard sulfonyl fluoride (SF) probes which rely solely on diffusion-limited collisions, 2-FBSF leverages an ortho-formyl group to facilitate a proximity-driven reaction . The aldehyde moiety reversibly engages lysine residues (via Schiff base formation), effectively increasing the local concentration of the sulfonyl fluoride warhead. This "dock-and-lock" mechanism accelerates the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, resulting in highly efficient and selective covalent modification of lysine residues (and proximal nucleophiles) under mild physiological conditions.

Scientific Mechanism & Rationale

The "Dock-and-Lock" Mechanism

The efficacy of 2-FBSF lies in its bifunctional nature, exploiting two distinct chemical behaviors to achieve site-selective labeling:

  • Reversible Docking (Kinetic Trap): The ortho-formyl group reacts with a surface lysine

    
    -amine to form a reversible imine (Schiff base) intermediate. This step is rapid and equilibrium-driven.
    
  • Irreversible Locking (SuFEx): The formation of the imine tethers the sulfonyl fluoride moiety in immediate proximity to the nucleophilic nitrogen of the same lysine (or a spatially adjacent nucleophile).

  • Cyclization (The "Sultam" Product): In the case of primary amines (Lysine), the reaction often proceeds to form a stable cyclic sulfonamide (sultam) or a stable sulfonamide adduct, releasing fluoride (HF) as the only byproduct.

This mechanism bypasses the slow kinetics typical of unactivated aliphatic sulfonyl fluorides, making 2-FBSF a "privileged" electrophile for mapping accessible lysine residues in ligandable pockets.

Reaction Pathway Diagram

G Protein Protein-Lys-NH2 Imine Intermediate (Reversible Imine) Protein->Imine Fast (-H2O) Probe 2-FBSF (Aldehyde + SO2F) Probe->Imine Imine->Protein Hydrolysis Transition Proximity-Induced SuFEx Activation Imine->Transition Local High Conc. Product Stable Covalent Adduct (Cyclic Sultam/Sulfonamide) Transition->Product Irreversible (k_inact) Byproduct HF (Fluoride Release) Transition->Byproduct

Caption: Kinetic workflow of 2-FBSF labeling. The reversible imine formation anchors the probe, enabling the proximity-driven SuFEx reaction to form a stable covalent bond.

Materials & Equipment

Reagents
ReagentSpecificationStorage
2-Formylbenzene-1-sulfonyl fluoride >97% Purity (CAS: 106666-96-2)-20°C, Desiccated
DMSO (Anhydrous) PCR GradeRT, Dark
HEPES Buffer 50 mM, pH 7.5 - 8.04°C
NaCl 150 mM (for physiological ionic strength)RT
TCEP or DTT Reducing agents (Optional, see Note 1)-20°C
Formic Acid LC-MS GradeRT
Equipment
  • LC-MS/MS System (e.g., Orbitrap or Q-TOF)

  • UV-Vis Spectrophotometer (NanoDrop)

  • Thermocycler or Heat Block (37°C)

  • Desalting Columns (e.g., Zeba Spin, 7K MWCO)

Experimental Protocol

Phase 1: Probe Preparation

Critical: Sulfonyl fluorides are stable in water but hydrolyze slowly over time. Prepare working stocks immediately before use.

  • Weighing: Weigh approximately 1–2 mg of 2-FBSF powder.

  • Solubilization: Dissolve in anhydrous DMSO to create a 50 mM Master Stock .

    • Calculation:

      
      .
      
  • Dilution: Create a 1 mM Working Solution by diluting the Master Stock 1:50 in anhydrous DMSO.

Phase 2: Protein Labeling Reaction

Objective: Achieve covalent modification while maintaining protein native structure.

  • Protein Preparation:

    • Dilute target protein to 10–20 µM in Reaction Buffer (50 mM HEPES, 150 mM NaCl, pH 7.8).

    • Note: Avoid Tris or Glycine buffers as they contain primary amines that will compete with the protein for the aldehyde and sulfonyl fluoride.

  • Probe Addition:

    • Add 2-FBSF Working Solution (1 mM) to the protein sample to achieve a final concentration of 100–200 µM (10–20x molar excess).

    • Ensure final DMSO concentration is < 2% (v/v).

  • Incubation:

    • Incubate at 37°C for 2–4 hours or RT for 12 hours with gentle agitation.

    • Optimization: Time points can be taken at 1h, 4h, and 12h to determine

      
      .
      
  • Quenching (Optional but Recommended):

    • Add Tris-HCl (1 M, pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins. The primary amine in Tris will scavenge unreacted probe.

Phase 3: Post-Reaction Processing
  • Desalting: Remove excess probe and small molecule byproducts using Zeba Spin Desalting Columns (7K MWCO) equilibrated with Ammonium Bicarbonate (for MS) or PBS (for assays).

  • Quality Control: Measure protein concentration (BCA or A280) to ensure recovery >80%.

Data Analysis & Validation (LC-MS)

Mass Shift Calculation

Successful labeling is identified by a specific mass increase on the target peptide/protein.

Reaction TypeFormula ChangeMass Shift (

Da)
Standard SuFEx (Sulfonylation)

+169.03
Cyclic Sultam Formation

+151.02

Note: The "Cyclic Sultam" shift (+151 Da) occurs if the aldehyde oxygen is lost as water during the formation of the cyclic benzisothiazole derivative. However, the +169.03 Da shift (retention of the aldehyde/hemiaminal oxygen) is the most common initial observation in proteolytic digests unless harsh dehydration conditions are used.

Peptide Mapping Workflow
  • Digestion: Standard Trypsin/Lys-C digestion.

  • Search Parameters:

    • Variable Modification: 2-Formylbenzenesulfonyl (+169.03 Da) on Lysine (K) , Tyrosine (Y) .

    • Variable Modification: Cyclic Sultam (+151.02 Da) on Lysine (K) .

  • Validation: Look for the characteristic loss of the modification or diagnostic fragment ions in MS2 spectra.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Labeling Efficiency pH too lowIncrease pH to 8.0–8.5 to deprotonate Lysine (

-NH

).
Precipitation High DMSO/Probe conc.Reduce probe excess to 5x or reduce DMSO to <1%.
Non-Specific Labeling Incubation too longDecrease time to 1–2 hours; SuFEx is specific but can drift over 24h.
Competition Incompatible BufferEnsure NO Tris, Glycine, or BSA in the reaction buffer.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Hamachi, I., et al. (2018). "Ligand-Directed Chemistry for Protein Labeling in Native Environments." Chemical Reviews. Link

  • Kelly, J. W., et al. (2013).[1] "Aromatic sulfonyl fluorides covalently kinetically stabilize transthyretin to prevent amyloidogenesis."[1] Journal of the American Chemical Society. Link

  • Jones, L. H. (2025). "Advances in sulfonyl exchange chemical biology: expanding druggable target space."[2] Chemical Science. Link

  • Ball, N. D., et al. (2020).[3] "Calcium triflimide activates sulfonyl fluorides for SuFEx with amines."[3] Organic Letters. Link

Sources

Method

Application Note: Orthogonal Derivatization and SuFEx Click Chemistry of 2-Formylbenzene-1-sulfonyl Fluoride

Scientific Rationale: The Power of Orthogonal Reactivity In modern drug discovery and materials science, bifunctional building blocks that allow for independent, chemoselective modifications are highly sought after. 2-Fo...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: The Power of Orthogonal Reactivity

In modern drug discovery and materials science, bifunctional building blocks that allow for independent, chemoselective modifications are highly sought after. 2-Formylbenzene-1-sulfonyl fluoride (CAS 346-07-6) represents a premier scaffold in this domain[1]. It features two distinct reactive centers: a classical electrophilic aldehyde (formyl) group and a highly stable, yet specifically addressable sulfonyl fluoride group .

The true value of this molecule lies in its orthogonal reactivity. The sulfur(VI)–fluoride (S–F) bond possesses high covalent character and low polarizability, rendering it virtually inert to water, mild reducing agents, and standard nucleophiles[2]. This stability allows the formyl group to undergo a variety of transformations—such as reductive amination, Knoevenagel condensation, or Wittig olefination—without prematurely triggering the sulfonyl fluoride[3]. Conversely, under specific base catalysis (e.g., using DBU or BEMP), the sulfonyl fluoride undergoes Sulfur(VI) Fluoride Exchange (SuFEx) "click" chemistry with phenols or secondary amines, leaving the aldehyde completely intact[4].

This application note provides a comprehensive guide to exploiting this orthogonality, enabling researchers to synthesize complex bifunctional derivatives, sulfonate esters, sulfonamides, and cyclic benzosultam scaffolds[5].

Mechanistic Pathways & Workflow

The divergent synthetic pathways available for 2-formylbenzene-1-sulfonyl fluoride allow researchers to dictate the order of functionalization based on target requirements. The workflow below illustrates the chemoselective branches available.

G Start 2-Formylbenzene-1-sulfonyl fluoride AldehydeRxn Reductive Amination (Aldehyde Reacts) Start->AldehydeRxn Primary Amine, NaBH(OAc)3 SuFExRxn SuFEx Click (SO2F Reacts) Start->SuFExRxn Phenol, DBU IntA Secondary Amine (SO2F Intact) AldehydeRxn->IntA IntB Sulfonate Ester (Aldehyde Intact) SuFExRxn->IntB FinalA Bifunctional Derivative (via SuFEx) IntA->FinalA Phenol, DBU Sultam Intramolecular Cyclization (Benzosultam Scaffold) IntA->Sultam Base Catalyst (Intramolecular SuFEx) FinalB Bifunctional Derivative (via Amination) IntB->FinalB Primary Amine, NaBH(OAc)3

Figure 1: Orthogonal functionalization pathways of 2-formylbenzene-1-sulfonyl fluoride.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the exact stoichiometric and environmental controls required to maintain chemoselectivity.

Protocol A: Chemoselective Reductive Amination (Aldehyde Functionalization)

This protocol modifies the aldehyde while preserving the SuFEx-active sulfonyl fluoride. Causality note: Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over Sodium borohydride (NaBH₄). NaBH₄ is overly aggressive and can reduce the aldehyde to an alcohol or trigger unwanted side reactions with the sulfonyl fluoride[6]. NaBH(OAc)₃ is mild and highly selective for the intermediate imine[7].

Materials:

  • 2-Formylbenzene-1-sulfonyl fluoride (1.0 equiv)

  • Primary amine (1.05 equiv)

  • NaBH(OAc)₃ (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Glacial acetic acid (0.1 equiv, optional, to accelerate imine formation)

Step-by-Step Procedure:

  • Imine Formation: Dissolve 2-formylbenzene-1-sulfonyl fluoride (1.0 mmol) and the primary amine (1.05 mmol) in 5 mL of anhydrous DCM under a nitrogen atmosphere. Stir at room temperature for 1–2 hours. Validation: Monitor by TLC (Hexanes/EtOAc). The aldehyde spot (stains positive with 2,4-DNPH) should disappear.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 mmol) portion-wise to control the mild exothermic reaction.

  • Maturation: Allow the reaction to warm to room temperature and stir for an additional 4–6 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Verification: ¹⁹F NMR should show a sharp singlet around +60 to +65 ppm, confirming the absolute preservation of the –SO₂F group.

Protocol B: SuFEx Click Reaction (Sulfonyl Fluoride Functionalization)

This protocol utilizes the SuFEx reaction to form a sulfonate ester, leaving the formyl group intact for downstream diversification[4].

Materials:

  • 2-Formylbenzene-1-sulfonyl fluoride (1.0 equiv)

  • Phenol derivative (1.1 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv)

  • Acetonitrile (MeCN), anhydrous

Step-by-Step Procedure:

  • Preparation: In an oven-dried vial, dissolve the phenol (1.1 mmol) and 2-formylbenzene-1-sulfonyl fluoride (1.0 mmol) in 4 mL of anhydrous MeCN.

  • Catalyst Addition: Add DBU (0.2 mmol, 20 mol%) dropwise. Causality note: DBU acts as a hydrogen-bond acceptor, significantly increasing the nucleophilicity of the phenol without hydrolyzing the S–F bond[2].

  • Reaction: Stir at room temperature for 2–4 hours. The reaction is typically highly efficient and complete within this timeframe.

  • Workup: Dilute the mixture with EtOAc (15 mL) and wash with 1M HCl (2 × 5 mL) to completely remove the DBU catalyst and halt any further reactivity. Wash with brine, dry over MgSO₄, and concentrate.

  • Verification: ¹H NMR will confirm the presence of the aldehyde proton (typically a singlet at ~10.0–10.5 ppm).

Protocol C: Tandem Synthesis of Benzosultams

Because the formyl and sulfonyl fluoride groups are in the ortho position, reductive amination followed by an intramolecular SuFEx reaction yields cyclic sulfonamides (benzosultams)[5].

  • Perform Protocol A to yield the secondary amine intermediate.

  • Isolate the intermediate and dissolve it in MeCN.

  • Add a stoichiometric amount of BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) or excess DBU (1.5 equiv) and heat to 60 °C for 12 hours to drive the intramolecular cyclization.

Quantitative Data & Reaction Scope

The table below summarizes the expected chemoselectivity and yields when subjecting 2-formylbenzene-1-sulfonyl fluoride to various reaction conditions, demonstrating the robustness of the orthogonal system.

Reagent / NucleophileCatalyst / AdditivePrimary TargetPreserved GroupExpected YieldChemoselectivity
Primary Alkyl AmineNaBH(OAc)₃, DCMAldehyde (Reductive Amination)Sulfonyl Fluoride85–95%>99%
PhenolDBU (20 mol%), MeCNSulfonyl Fluoride (SuFEx)Aldehyde90–98%>99%
Secondary AmineBEMP (20 mol%), THFSulfonyl Fluoride (SuFEx)Aldehyde80–90%>95%
Wittig Reagent (Ylide)Mild Base (e.g., K₂CO₃)Aldehyde (Olefination)Sulfonyl Fluoride75–85%>90%
NaBH₄ (Excess)MeOHAldehyde (Reduction to Alcohol)Risk of SO₂F lossVariablePoor[6]

Mechanistic Insights: DBU-Catalyzed SuFEx

Understanding the exact mechanism of the SuFEx click reaction ensures researchers can troubleshoot and optimize their specific substrates. Unlike sulfonyl chlorides, which are highly susceptible to hydrolysis and react readily with weak nucleophiles, sulfonyl fluorides require specific activation[4].

DBU does not typically displace the fluoride to form a sulfonylammonium intermediate. Instead, it forms a strong hydrogen-bonded complex with the phenol. This lowers the pKa of the phenol, generating a highly reactive, "naked" phenoxide-like species that attacks the sterically shielded S(VI) center[2]. The transition state involves a pentacoordinate sulfur species, which rapidly expels the excellent fluoride leaving group.

Mechanism Phenol Phenol (Ar-OH) Complex Hydrogen-Bonded Complex [Ar-O-H···DBU] Phenol->Complex DBU DBU Catalyst DBU->Complex TS Pentacoordinate S(VI) Transition State Complex->TS Nucleophilic Attack on S(VI) SO2F 2-Formylbenzene-1-sulfonyl fluoride SO2F->TS Product Sulfonate Ester (Aldehyde Intact) TS->Product Fluoride Elimination Byproduct [DBU-H]+ F- TS->Byproduct

Figure 2: Mechanism of DBU-catalyzed SuFEx click chemistry preserving the aldehyde moiety.

References

  • molaid.com . 2-formyl-benzenesulfonyl fluoride - CAS 346-07-6. Available at:[Link]

  • National Institutes of Health (PMC) . Advances in the construction of diverse SuFEx linkers. Available at:[Link]

  • National Institutes of Health (PMC) . Olefination with Sulfonyl Halides and Esters: Synthesis of Unsaturated Sulfonyl Fluorides. Available at:[Link]

  • ACS Publications . Photoredox-Enabled Radical Ring-Opening Fluorosulfonamidation/Fluorosulfonylmethylation of Methylenecyclobutanols. Available at: [Link]

  • ResearchGate . Indoline hemiaminals: a platform for accessing anthranilic acid derivatives through oxidative deformylation. Available at:[Link]

Sources

Application

Application Note: Detection of 2-Formylbenzene-1-sulfonyl Fluoride (FBSF) Protein Adducts

This guide details the protocols for detecting protein adducts formed by 2-Formylbenzene-1-sulfonyl fluoride (FBSF) . This compound represents a specialized class of SuFEx (Sulfur-Fluoride Exchange) probes, distinguished...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the protocols for detecting protein adducts formed by 2-Formylbenzene-1-sulfonyl fluoride (FBSF) . This compound represents a specialized class of SuFEx (Sulfur-Fluoride Exchange) probes, distinguished by its bifunctional nature: it contains a reactive sulfonyl fluoride warhead for covalent protein modification and an ortho-formyl (aldehyde) handle for downstream bio-orthogonal capture or reversible recognition.

Introduction & Mechanism of Action

2-Formylbenzene-1-sulfonyl fluoride (FBSF) is a covalent probe designed to target nucleophilic amino acid side chains—primarily Tyrosine (Tyr) and Lysine (Lys) , and context-dependent Histidine (His) or Serine (Ser) .

The Dual-Reactivity Mechanism

Unlike simple sulfonyl fluorides, FBSF operates via a unique mechanism that leverages both its functional groups:

  • The Warhead (SuFEx): The sulfonyl fluoride (-SO₂F) undergoes Sulfur-Fluoride Exchange with protein nucleophiles. This reaction is irreversible and highly specific to residues in favorable local environments (e.g., electrostatically activated Tyrosines).

  • The Handle (Formyl Group): The ortho-aldehyde (-CHO) remains intact after the SuFEx reaction in most physiological buffers. It serves as a latent chemical handle , allowing for the selective capture of labeled proteins using hydrazide- or hydroxylamine-functionalized reagents (e.g., Biotin-Hydrazide) under mild acidic conditions.

Note on Proximity Effects: In specific binding pockets, the aldehyde may first form a reversible Schiff base (imine) with a Lysine, positioning the sulfonyl fluoride to react with a neighboring nucleophile ("Ligand-Directed Labeling").

Mechanistic Pathway Diagram

FBSF_Mechanism cluster_legend Reaction Logic FBSF 2-Formylbenzene-1- sulfonyl fluoride (FBSF) Transition Transition State (SuFEx) FBSF->Transition Binding Protein Target Protein (Nu: Tyr/Lys/His) Protein->Transition Adduct Stable Covalent Adduct (Sulfonyl-Protein) Transition->Adduct -HF (Irreversible) Capture Hydrazone Ligation (Biotin-Hydrazide) Adduct->Capture + Biotin-Hydrazide (pH 5.5) SuFEx Warhead SuFEx Warhead

Caption: Reaction pathway of FBSF. The sulfonyl fluoride executes the covalent labeling, leaving the formyl group available for hydrazide-based enrichment.

Experimental Protocols

Protocol A: In Vitro Protein Labeling

Objective: Covalently label target proteins in complex lysates or purified samples.

Reagents Required:

  • FBSF Stock: 50 mM in anhydrous DMSO.

  • Lysis Buffer: PBS (pH 7.[1][2]4) or HEPES (50 mM, pH 7.5). Avoid TRIS or primary amine buffers if studying Schiff base formation, though SuFEx proceeds in Tris.

  • Protease Inhibitor Cocktail (EDTA-free).

Procedure:

  • Preparation: Dilute protein sample to 1–2 mg/mL in Lysis Buffer.

  • Incubation: Add FBSF to a final concentration of 10–100 µM (typically 10-20x molar excess for purified proteins).

  • Reaction: Incubate at 37°C for 1–2 hours .

    • Tip: SuFEx kinetics can be slow; for low-reactivity targets, extend to 4 hours or overnight at room temperature.

  • Quenching: Remove excess probe via Zeba™ Spin Desalting Columns (7K MWCO) or protein precipitation (Acetone/Methanol). This step is critical to prevent unreacted FBSF from interfering with downstream capture.

Protocol B: Biotin-Hydrazide Enrichment (Western Blot/Pull-down)

Objective: Detect or enrich FBSF-labeled proteins using the aldehyde handle.

Reagents:

  • Biotin-Hydrazide (Long Arm) Stock: 10 mM in DMSO.

  • Coupling Buffer: 100 mM Sodium Acetate, pH 5.5 (Acidic pH catalyzes hydrazone formation).

  • Aniline (Catalyst): 100 mM stock (Optional, accelerates reaction).

Procedure:

  • Buffer Exchange: Resuspend labeled/precipitated protein in Coupling Buffer (pH 5.5).

  • Ligation: Add Biotin-Hydrazide to 1 mM final concentration. (Optional: Add Aniline to 10 mM).

  • Incubation: Incubate at 25°C for 2–16 hours with gentle agitation.

  • Cleanup: Desalt or precipitate again to remove free biotin.

  • Detection:

    • Western Blot: Run SDS-PAGE, transfer to nitrocellulose, block with BSA (not milk, which contains biotin), and probe with Streptavidin-HRP .

    • Mass Spec Prep: Incubate with Streptavidin-Agarose beads for 2 hours, wash stringently (1% SDS, 4M Urea), and perform on-bead digestion.

LC-MS/MS Identification of Adducts[3]

Objective: Map the specific site of modification and confirm the adduct mass.

Sample Preparation (Bottom-Up Proteomics)
  • Digestion: Standard Trypsin/Lys-C digestion protocol.

    • Note: Do not use reductive amination reagents (NaBH₄) during prep unless you intend to permanently reduce the aldehyde.

  • Desalting: C18 StageTip purification.

Mass Spectrometry Parameters
  • Instrument: Orbitrap or Q-TOF (High Resolution required).

  • Fragmentation: HCD (Higher-energy Collisional Dissociation) is preferred for sulfonyl adducts.

Data Analysis & Mass Shifts

To identify FBSF-modified peptides, configure your search engine (e.g., MaxQuant, Proteome Discoverer, MSFragger) with the following variable modification:

ParameterValueExplanation
Modification Name FBSF-Adduct2-Formylbenzenesulfonyl modification
Composition Change +C₇H₄O₃SAddition of probe, loss of F (probe) and H (protein)
Monoisotopic Mass Shift +168.9960 Da Precise mass added to the peptide
Target Residues Tyr, Lys, His, SerSuFEx promiscuity requires broad search
Type VariableNot all residues will be modified

Diagnostic Ions: Sulfonyl adducts often yield characteristic reporter ions in MS2 spectra. Look for:

  • m/z 183.01 (Formylbenzenesulfonyl cation)

  • m/z 119.05 (Sulfonyl-loss fragment)

Workflow Visualization

Detection_Workflow cluster_split Detection Pathways Step1 Step 1: Probe Incubation (Protein + FBSF, 37°C, 2h) Step2 Step 2: Excess Probe Removal (Desalting/Precipitation) Step1->Step2 PathA Path A: Gel/Blot (Biotin-Hydrazide Ligation) Step2->PathA PathB Path B: LC-MS/MS (Direct Digestion) Step2->PathB Step3A Streptavidin-HRP Blot Visualize Bands PathA->Step3A Step3B Database Search (+168.996 Da Shift) PathB->Step3B

Caption: Dual workflow for immunoblot validation (Path A) and site-specific mapping (Path B).

Troubleshooting & Critical Controls

IssueProbable CauseSolution
No Signal (Western) Inefficient Hydrazone formationEnsure pH is 5.0–5.5. Add 10 mM Aniline catalyst.
High Background Non-specific Biotin bindingUse BSA for blocking. Perform stringent washes (1% SDS) after bead capture.
Low MS Identification "Dark" ProteomeEnrich modified peptides using the Biotin-Hydrazide method before digestion/MS.
Unexpected Mass Shift Imine reductionIf NaBH₄ was used, search for reduced adduct (+170.01 Da).

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[3] Chemical Science, 6(5), 2650-2659. Link

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4] Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Hensley, K., & Williamson, K. S. (2003). Protein Carbonyl Determination Using Biotin Hydrazide.[5] Methods in Pharmacology and Toxicology, 195-199.[5] Link

  • Wang, J., et al. (2018). Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. Journal of the American Chemical Society, 140(15), 4995-4999. Link

  • Interchim. Hydrazide-Biotin Protocol for Glycoprotein Labeling. Interchim Application Notes. Link

Sources

Method

Application Note: Designing Next-Generation Covalent Inhibitors Using the 2-Formylbenzene-1-sulfonyl Fluoride Scaffold

Executive Summary The landscape of targeted covalent inhibitors (TCIs) is rapidly evolving beyond traditional cysteine-reactive acrylamides. To drug "undruggable" targets lacking accessible cysteines, researchers are inc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of targeted covalent inhibitors (TCIs) is rapidly evolving beyond traditional cysteine-reactive acrylamides. To drug "undruggable" targets lacking accessible cysteines, researchers are increasingly turning to electrophiles capable of modifying lysine, tyrosine, serine, and histidine residues[1][2]. The 2-Formylbenzene-1-sulfonyl fluoride (FBSF) scaffold represents a paradigm shift in this domain. By integrating two distinct reactive moieties—an aldehyde (formyl) and a sulfonyl fluoride—into a compact aromatic ring, FBSF acts as a bifunctional, proximity-driven warhead.

This application note provides a comprehensive guide to designing, validating, and optimizing covalent inhibitors utilizing the FBSF scaffold. It details the mechanistic causality behind its dual-reactivity, provides self-validating experimental protocols for intact protein mass spectrometry, and outlines chemoproteomic strategies to ensure target selectivity.

Mechanistic Rationale: The Power of Bifunctional Electrophiles

The efficacy of the FBSF scaffold lies in the synergistic interplay between its two functional groups, which operate via distinct kinetic and thermodynamic pathways[3][4]:

  • The Aldehyde (2-Formyl) Group - The Kinetic Anchor: Aldehydes react with the

    
    -amino group of lysine residues to form a reversible Schiff base (imine)[1]. While inherently reversible, this reaction acts as a "kinetic trap." By forming an initial covalent tether, the local concentration of the inhibitor relative to the protein surface increases exponentially, drastically reducing the entropic penalty for subsequent reactions.
    
  • The Sulfonyl Fluoride Group - The Irreversible Trap: Sulfonyl fluorides are highly stable in aqueous environments but undergo rapid Sulfur(VI) Fluoride Exchange (SuFEx) when placed in precise spatial proximity to a nucleophile (Tyr, His, Ser, or Lys)[2][4].

Causality in Design: The reversible imine formation precisely aligns the trajectory of the sulfonyl fluoride group. Without the initial aldehyde-lysine anchoring, the sulfonyl fluoride might remain inert due to its high activation energy barrier in solvent. Once anchored, the SuFEx reaction proceeds rapidly, forming an irreversible sulfonate or sulfonamide bond, effectively locking the inhibitor in place.

MOA Ligand Non-Covalent Binder + FBSF Warhead Complex Reversible Encounter Complex (Non-covalent) Ligand->Complex Target Target Protein (Lys, Tyr/His/Ser) Target->Complex Imine Reversible Imine Formation (Aldehyde + Lysine) Complex->Imine Proximity Anchor SuFEx Irreversible SuFEx Reaction (Sulfonyl Fluoride + Tyr/His/Lys) Imine->SuFEx Spatial Alignment Final Stable Covalent Adduct (Bifunctional Engagement) SuFEx->Final Irreversible Trapping

Bifunctional engagement mechanism of FBSF-based covalent inhibitors.

Design Strategy & Scaffold Integration

When incorporating the FBSF building block (CAS 346-07-6)[5] into a known non-covalent ligand, structural biology (X-ray crystallography or Cryo-EM) must guide the linker design.

  • Vector Analysis: The exit vector from the non-covalent scaffold must direct the FBSF moiety toward a solvent-exposed region containing a targetable lysine (for the aldehyde) and a secondary nucleophile (for the SuFEx reaction).

  • Linker Rigidity: Highly flexible linkers (e.g., long PEG chains) increase the entropic penalty and can lead to promiscuous off-target SuFEx reactions. Rigid linkers (e.g., piperazine, alkynes, or spirocycles) are preferred to enforce the required geometry for the dual-reaction mechanism.

Quantitative Data Interpretation

To accurately validate target engagement, researchers must calculate the expected mass shifts during Intact Protein LC-MS analysis. Because the FBSF warhead can react via three distinct pathways (Imine only, SuFEx only, or Dual reaction), the mass spectra will reveal the specific mechanism of engagement.

Table 1: Expected Mass Shifts for FBSF Adducts (Warhead Mass = 187.99 Da)

Reaction MechanismLeaving Group(s)Net Mass Shift (

Da)
Stability
Imine Formation Only

(18.01 Da)
+169.98 Da Reversible (Acid-labile)
SuFEx Reaction Only

(20.01 Da)
+167.98 Da Irreversible
Dual Engagement (Imine + SuFEx)

+

(38.02 Da)
+149.97 Da Irreversible

Note: Mass shifts are calculated based on the addition of the bare FBSF warhead. Adjust calculations based on the total mass of your synthesized ligand.

Table 2: Buffer Compatibility Matrix for FBSF Assays

Buffer SystemCompatibilityMechanistic Rationale
HEPES / PIPES Optimal Tertiary amines do not react with aldehydes; non-nucleophilic.
PBS (Phosphate) Optimal Completely inert to both aldehydes and sulfonyl fluorides.
Tris / Glycine Incompatible Primary amines will rapidly form Schiff bases with the formyl group, quenching the warhead.
DTT /

-ME
Caution High concentrations of thiols can form thioacetals with aldehydes over extended incubation periods.

Experimental Protocols

Workflow Overview

Workflow Design 1. Ligand Synthesis (FBSF Conjugation) Incubation 2. Target Incubation (Time/Dose-dependent) Design->Incubation LCMS 3. Intact Protein LC-MS (Adduct Quantification) Incubation->LCMS Digest 4. Tryptic Digest & MS/MS (Residue Mapping) LCMS->Digest ABPP 5. ABPP Profiling (Off-target Analysis) Digest->ABPP

Step-by-step workflow for the validation of FBSF-based targeted covalent inhibitors.

Protocol: Intact Protein LC-MS for Covalent Adduct Validation

This protocol is designed as a self-validating system. By running time-course and dose-response experiments, you confirm that the modification is driven by specific affinity rather than non-specific electrophilic reactivity.

Materials:

  • Recombinant target protein (10-20

    
    M) in 50 mM HEPES, 150 mM NaCl, pH 7.4.
    
  • FBSF-inhibitor stock (10 mM in LC-MS grade DMSO).

  • Formic Acid (FA) and LC-MS grade Acetonitrile (ACN).

Step-by-Step Procedure:

  • Preparation: Dilute the recombinant protein to 2

    
    M in HEPES buffer. Crucial: Ensure no Tris or primary amine buffers are present (see Table 2).
    
  • Dose-Response Incubation: Aliquot 50

    
    L of the protein solution into a 96-well plate. Add the FBSF-inhibitor to achieve final concentrations of 0.1, 1, 5, 10, and 50 
    
    
    
    M. Ensure final DMSO concentration remains
    
    
    1% to prevent protein denaturation.
  • Time-Course Incubation: Incubate the plate at 25°C or 37°C. Pull 10

    
    L aliquots at 0.5, 1, 2, 4, and 24 hours.
    
  • Quenching: Quench the reaction by adding 10

    
    L of 1% Formic Acid. Mechanistic Note: Acidification denatures the protein to halt the SuFEx reaction and stabilizes any formed imines for MS detection.
    
  • LC-MS Analysis: Inject 5

    
    L onto a C4 or C8 reverse-phase column coupled to a High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap). Use a fast gradient (5-95% ACN with 0.1% FA over 5 minutes).
    
  • Deconvolution: Deconvolute the raw multiply-charged spectra using MaxEnt1 or similar algorithms to obtain the intact monoisotopic mass. Compare the mass shifts against Table 1 to determine the exact mode of covalent engagement.

Protocol: Chemoproteomic Off-Target Profiling (ABPP)

To ensure trustworthiness and safety, the inhibitor must be profiled for proteome-wide selectivity using Activity-Based Protein Profiling (ABPP)[1].

  • Cell Lysate Preparation: Lyse cells (e.g., HEK293T) in PBS using sonication. Clear by centrifugation and adjust protein concentration to 2 mg/mL.

  • Probe Incubation: Treat lysates with the FBSF-inhibitor (1-10

    
    M) for 2 hours at 37°C.
    
  • Click-Chemistry Labeling: If the inhibitor contains an alkyne tag, perform CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) with an Azide-Biotin reporter.

  • Enrichment & Digest: Precipitate proteins, resuspend, and enrich biotinylated targets using Streptavidin beads. Perform on-bead tryptic digest.

  • TMT Labeling & LC-MS/MS: Label peptides with TMT tags for quantitative proteomics. Identify off-targets by comparing the enriched proteome of inhibitor-treated vs. vehicle-treated samples.

References

  • AiFChem. "21639-41-8 | 2-Formylbenzene-1-sulfonyl chloride - AiFChem." AiFChem,
  • Lu, Wenchao, et al. "Fragment-based covalent ligand discovery." RSC Chemical Biology, National Institutes of Health (PMC), 09 Feb 2021,
  • ACS Publications. "The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery." JACS Au, 12 Nov 2025,
  • Lucero, Bobby Francisco, et al. "Protein–protein interactions: developing small-molecule inhibitors/stabilizers through covalent strategies." Trends in Pharmacological Sciences, eScholarship, 01 Jul 2023,
  • National Institutes of Health. "Lysine targeting covalent inhibitors of malarial kinase PfCLK3." PMC,

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 2-Formylbenzene-1-sulfonyl fluoride synthesis

To: Research Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimizing 2-Formylbenzene-1-sulfonyl Fluoride Synthesis Executive Summary & Core Directive The synthesis of 2-f...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimizing 2-Formylbenzene-1-sulfonyl Fluoride Synthesis

Executive Summary & Core Directive

The synthesis of 2-formylbenzene-1-sulfonyl fluoride presents a unique challenge due to the ortho-substitution pattern . The proximity of the electrophilic aldehyde (-CHO) and the sulfonyl group (-SO₂F) creates steric strain and electronic effects that can destabilize the intermediate sulfonyl chloride or lead to side reactions (e.g., cyclization/hemiacetal formation) during workup.

To improve yield, you must move away from "naked" fluoride sources (like anhydrous KF in high heat) which degrade the aldehyde. Instead, adopt a Buffered Biphasic Protocol or a Sulfonate One-Pot Strategy .

Primary Synthesis Protocols

Method A: The "Gold Standard" One-Pot (From Sulfonate)

Recommended for highest yield and purity. Avoids isolation of the unstable sulfonyl chloride.

Mechanism: Sodium 2-formylbenzenesulfonate is activated by Cyanuric Chloride (TCT) to form the sulfonyl chloride in situ, which is immediately trapped by potassium bifluoride (KHF₂).

  • Why it works: KHF₂ acts as a bifunctional reagent—supplying F⁻ while buffering the pH to ~3-4, preventing base-mediated aldehyde degradation (Cannizzaro reaction).

Protocol:

  • Activation: In a round-bottom flask, suspend Sodium 2-formylbenzenesulfonate (1.0 equiv) and TBAB (0.05 equiv) in dry Acetonitrile (0.2 M) .

  • Chlorination: Add Cyanuric Chloride (0.4 equiv) . Heat to 60°C for 4–6 hours. Monitor by TLC/HPLC for disappearance of sulfonate.

  • Fluorination: Cool to room temperature (RT). Add KHF₂ (3.0 equiv) and Water (0.5 mL per mmol substrate) .

  • Reaction: Stir vigorously at RT for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is stable on silica.

Method B: Chloride-Exchange (From Sulfonyl Chloride)

Use this if you already have commercial 2-formylbenzenesulfonyl chloride.

Protocol:

  • Dissolve 2-formylbenzenesulfonyl chloride (1.0 equiv) in DCM (0.2 M) .

  • Prepare a saturated aqueous solution of KHF₂ (4.0 equiv) .

  • Add TBAB (0.1 equiv) to the organic phase.

  • Mix the two phases vigorously at RT.

  • Critical Endpoint: Stop reaction immediately upon consumption of starting material (usually <2 hours). Prolonged stirring leads to hydrolysis.

Troubleshooting Guide (Q&A)

Q1: My yield is low (<40%), and I see a carboxylic acid peak in NMR. What happened?

  • Diagnosis: Oxidation of the aldehyde. This often happens if you generated the sulfonyl chloride using oxidative methods (e.g., thiol + Cl₂/H₂O) or if the workup was too basic.

  • Fix: Switch to Method A (Sulfonate precursor). If using Method B, ensure your KHF₂ is high quality and avoid any basic additives. Degas solvents to remove dissolved oxygen.

Q2: The intermediate sulfonyl chloride degrades before I can fluorinate it.

  • Diagnosis: Ortho-formyl sulfonyl chlorides are prone to hydrolysis or cyclization to pseudo-chloride forms (sultines) due to the neighboring aldehyde oxygen.

  • Fix: Do not isolate the chloride. Use the One-Pot Protocol (Method A) . If you must isolate, keep it at 0°C and use it immediately.

Q3: I cannot separate the product from the phase transfer catalyst (TBAB).

  • Diagnosis: TBAB can streak on silica.

  • Fix: Wash the crude organic layer with 1M HCl (2x) during workup to remove ammonium salts. Alternatively, switch to 18-Crown-6 (catalytic amount) in dry MeCN with anhydrous KF, though this is riskier for aldehyde stability.

Q4: The product hydrolyzes back to the sulfonic acid during column chromatography.

  • Diagnosis: Your silica gel might be too acidic or wet.

  • Fix: Pre-treat the silica column with 1% Et₃N in Hexane (neutralize acidity) or use neutral alumina. However, sulfonyl fluorides are generally stable; ensure you are not mistaking the sulfonate starting material for hydrolysis product (check Rf values).

Comparative Data & Visualization

Yield Comparison Table
VariableMethod A (One-Pot KHF₂)Method B (Biphasic KHF₂)Method C (Anhydrous KF)
Precursor Na-SulfonateSulfonyl ChlorideSulfonyl Chloride
Reagents TCT, TBAB, KHF₂KHF₂, TBAB, H₂O/DCMKF, 18-Crown-6, MeCN
Aldehyde Stability High (Buffered)Medium (Fast reaction)Low (Basic/Thermal risk)
Typical Yield 85–92% 60–75%40–55%
Scalability High (Gram scale)MediumLow
Reaction Pathway Diagram

The following diagram illustrates the logic flow for selecting the correct synthesis route and the mechanistic pathway.

G Start Target: 2-Formylbenzene- 1-sulfonyl Fluoride Sulfonate Start: Na-Sulfonate (Stable Precursor) Start->Sulfonate Preferred Chloride Start: Sulfonyl Chloride (Unstable Precursor) Start->Chloride Alternative TCT Activation: Cyanuric Chloride + TBAB Sulfonate->TCT Method A (One-Pot) KHF2 Fluorination: KHF2 (Buffer pH 3-4) Chloride->KHF2 Method B (Biphasic) KF_Anh Fluorination: Anhydrous KF (Basic) Chloride->KF_Anh Method C (Dry/Heat) TCT->KHF2 Method A (One-Pot) Success High Yield (>85%) KHF2->Success Method A (One-Pot) KHF2->Success Fail_Ox Aldehyde Oxidation (Cannizzaro) KF_Anh->Fail_Ox Base Sensitive Fail_Hyd Hydrolysis to Sulfonic Acid KF_Anh->Fail_Hyd Trace H2O

Caption: Decision tree for synthesis. Method A (Green path) minimizes aldehyde degradation risks.

FAQs: Advanced Optimization

Q: Can I use Selectfluor or NFSI for this transformation?

  • A: Generally, no.[1][2] Electrophilic fluorinating agents (F⁺) are used for making sulfonyl fluorides from thiols or disulfides. For sulfonyl chlorides/sulfonates, you need a nucleophilic fluoride source (F⁻). KHF₂ is the most cost-effective and chemically compatible source for this specific substrate.

Q: Is the 2-formyl group compatible with SuFEx click chemistry later?

  • A: Yes, but with a caveat. The aldehyde is reactive.[3][4] If your SuFEx reaction involves amines (for sulfonimidoyl fluoride formation), the amine will condense with the aldehyde first (forming an imine). You must protect the aldehyde (as an acetal) if you intend to react the sulfonyl fluoride with amines. It is fully compatible with phenol-based SuFEx (fluorosulfate formation).

Q: How do I store 2-Formylbenzene-1-sulfonyl fluoride?

  • A: Store at -20°C under inert atmosphere (Argon/Nitrogen). The aldehyde is prone to air oxidation to the carboxylic acid over time.

References

  • Transition-Metal-Free One-Pot Synthesis of Sulfonyl Fluorides

    • Source: RSC Advances, 2019, 9, 13863–13867.
    • Relevance: Establishes the Cyanuric Chloride/KHF₂ protocol as a robust method for functionalized arenes.
    • URL:[Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.

    • Source: Angewandte Chemie International Edition, 2014, 53(36), 9430–9448.
    • Relevance: Foundational text on SuFEx, detailing the stability and reactivity of sulfonyl fluorides vs. chlorides.[5]

    • URL:[Link]

  • Direct Chloride/Fluoride Exchange in Potassium Fluoride and W

    • Source: Journal of Organic Chemistry, 2023, 88, 4761–4764.[6]

    • Relevance: Validates the biphasic KHF₂/Water system for sensitive substr
    • URL:[Link]

Sources

Optimization

side reactions of 2-Formylbenzene-1-sulfonyl fluoride in aqueous buffer

Technical Support Center: 2-Formylbenzene-1-sulfonyl fluoride (FSF) A Guide for Researchers on Navigating Reactions in Aqueous Media Welcome to the technical support guide for 2-Formylbenzene-1-sulfonyl fluoride (FSF). T...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Formylbenzene-1-sulfonyl fluoride (FSF)

A Guide for Researchers on Navigating Reactions in Aqueous Media

Welcome to the technical support guide for 2-Formylbenzene-1-sulfonyl fluoride (FSF). This document is designed for researchers, chemists, and drug development professionals who are utilizing FSF as a chemical probe or as a warhead in covalent inhibitor design. Our goal is to provide you with the in-depth technical and field-proven insights necessary to anticipate and troubleshoot potential side reactions, ensuring the success and reproducibility of your experiments.

Part 1: Technical Overview of FSF Reactivity

2-Formylbenzene-1-sulfonyl fluoride is a bifunctional electrophile. It features two distinct reactive sites: the sulfonyl fluoride (SO₂F) group and an ortho-positioned formyl (aldehyde) group. This unique architecture allows for complex and potentially powerful interactions with biological targets.

  • The Sulfonyl Fluoride (SO₂F) Warhead : The SO₂F moiety is considered a "privileged" electrophile in chemical biology.[1][2][3] Compared to their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a favorable balance of stability in aqueous environments while retaining sufficient reactivity to form covalent bonds with nucleophilic amino acid residues.[4][5][6] This reaction, known as Sulfur(VI) Fluoride Exchange (SuFEx), can target a range of context-specific residues including tyrosine, serine, threonine, lysine, and histidine.[2][3][7] The stability of the S-F bond minimizes premature degradation, yet it can be readily activated within the microenvironment of a protein binding pocket to ensure specific labeling.[8]

  • The Formyl (Aldehyde) Group : The ortho-aldehyde group adds another layer of reactivity. It can readily react with primary amines, such as the ε-amino group of a lysine residue or a protein's N-terminus, to form a Schiff base (an imine). This reaction can be reversible, but in certain contexts, it can contribute to the overall binding affinity or be exploited for secondary, irreversible modifications.[9]

Understanding the interplay between these two reactive groups is critical for interpreting experimental outcomes and troubleshooting unexpected results.

Part 2: Troubleshooting and FAQs: Navigating Side Reactions

This section addresses the most common issues encountered when working with FSF in aqueous buffer systems.

Q1: My protein labeling efficiency is low, or my results are inconsistent. What are the most likely competing side reactions?

A: Low labeling efficiency is often due to the FSF probe being consumed by off-target reactions before it can bind to your protein of interest. The three primary side reactions to consider are hydrolysis, reaction with buffer components, and off-target Schiff base formation.

  • Hydrolysis of the Sulfonyl Fluoride : The most common side reaction is the hydrolysis of the electrophilic SO₂F group by water to form the corresponding, and chemically inert, 2-formylbenzene-1-sulfonic acid. This reaction is highly dependent on the pH of the buffer.[10] While sulfonyl fluorides are more resistant to hydrolysis than other sulfonyl halides, the rate of hydrolysis increases significantly under basic conditions.[11] For the related compound Phenylmethylsulfonyl Fluoride (PMSF), the half-life at 25°C drops from 110 minutes at pH 7.0 to just 35 minutes at pH 8.0.

  • Reaction with Nucleophilic Buffers : Many common biological buffers contain nucleophilic functional groups that can directly react with and consume your FSF probe. Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or Glycine, are particularly problematic as the amine can attack the sulfonyl fluoride, forming a stable sulfonamide adduct and rendering the probe inactive.[12]

  • Unintended Schiff Base Formation : The aldehyde can react with any primary amines present in your reaction mixture, not just the intended lysine on your target protein. This could include buffer components (like Tris) or other proteins in a complex mixture, such as a cell lysate.

Q2: How should I select a buffer to minimize these side reactions?

A: Buffer selection is one of the most critical parameters for a successful experiment. The ideal buffer is non-nucleophilic and maintains the desired pH without interfering with the reaction.

We strongly recommend using buffers that lack primary or secondary amine groups. Good choices include:

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • PBS (Phosphate-Buffered Saline)

  • MES (2-(N-morpholino)ethanesulfonic acid)

  • PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid))

The following table summarizes the compatibility of common biological buffers for use with FSF.

BufferFunctional GroupCompatibility with FSFRationale
HEPES Tertiary Amine, HydroxylExcellent Lacks reactive primary/secondary amines. Widely used and effective in the pH 6.8-8.2 range.
Phosphate (PBS) PhosphateExcellent Completely abiotic and non-nucleophilic. Ideal choice for controlling pH without interference.
MES Tertiary AmineExcellent A non-nucleophilic buffer suitable for experiments in the pH 5.5-6.7 range.
Tris Primary AminePoor The primary amine is highly nucleophilic and will react with the sulfonyl fluoride, consuming the probe.
Glycine Primary AminePoor The amine group will compete with the target protein for reaction with FSF.
Bicine Tertiary Amine, CarboxylGood Generally safe, as the amine is tertiary.

Q3: FSF precipitated when I added it to my aqueous buffer. How can I resolve this solubility issue?

A: Like many organic electrophiles, FSF has limited solubility in purely aqueous solutions. Direct addition of the solid to your buffer will likely result in poor dissolution and precipitation, leading to inaccurate concentrations and failed reactions.

The standard and most effective method is to first prepare a concentrated stock solution in a dry, water-miscible organic solvent.[13] This stock can then be added in a small volume to your aqueous reaction buffer with vigorous mixing to ensure rapid dispersion.

  • Recommended Solvents for Stock Solutions : Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Best Practice : Add the stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. This prevents localized high concentrations that can lead to precipitation. Always prepare the final aqueous working solution fresh before each experiment.[13]

Q4: What is the optimal pH for my reaction?

A: The optimal pH is a trade-off between probe stability and the reactivity of your target nucleophile.

  • Below pH 7.0 : FSF hydrolysis is slower, maximizing the probe's half-life. However, key nucleophilic residues like lysine (pKa ~10.5) and tyrosine (pKa ~10.5) will be predominantly protonated and thus less reactive.

  • Above pH 8.0 : The deprotonated forms of lysine (amine) and tyrosine (phenolate) are more abundant and therefore more nucleophilic, which can increase the rate of labeling. However, the rate of FSF hydrolysis also increases significantly, which can deplete the probe before it reacts with the target.[13]

Recommendation : Start your experiments at a physiological pH of 7.2-7.5 . This often provides the best balance. If labeling is slow, you can cautiously increase the pH to 8.0, but be mindful of the decreased stability of FSF. Always run a time-course experiment to determine the optimal reaction time.

Part 3: Key Experimental Protocols

Protocol 1: Preparation of a 100 mM FSF Stock Solution in DMSO

  • Pre-analysis : Ensure your FSF solid is pure and your DMSO is anhydrous to prevent premature hydrolysis.

  • Procedure :

    • Weigh out the required amount of FSF in a microcentrifuge tube. (Molar Mass of FSF: 186.17 g/mol ). For 1 mL of a 100 mM solution, use 18.62 mg.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex or sonicate the mixture briefly until the FSF is completely dissolved.

  • Storage : Store the stock solution at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles. Use a desiccator for storage to protect from moisture.

Protocol 2: General Protocol for Protein Labeling with FSF

  • Reaction Setup :

    • Prepare your target protein in a recommended reaction buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.4).

    • Bring your 100 mM FSF stock solution to room temperature.

    • Calculate the volume of FSF stock needed to achieve the desired final concentration (e.g., for a 100 µM final concentration in a 1 mL reaction, add 1 µL of the 100 mM stock).

  • Reaction Initiation :

    • While vigorously vortexing the protein solution, add the calculated volume of the FSF stock solution dropwise. This is critical to prevent precipitation.

    • Incubate the reaction at the desired temperature (e.g., room temperature or 37°C) for a predetermined amount of time (e.g., 1-4 hours).

  • Quenching (Optional but Recommended) :

    • To stop the reaction, you can add a small molecule with a highly reactive nucleophile, such as dithiothreitol (DTT) or β-mercaptoethanol, to a final concentration of 10-20 mM to consume any remaining FSF.

    • Alternatively, the reaction can be stopped by immediate downstream processing, such as adding SDS-PAGE loading buffer or proceeding with buffer exchange chromatography.

Protocol 3: Control Experiment to Assess FSF Stability

  • Objective : To determine the rate of FSF hydrolysis in your chosen experimental buffer.

  • Procedure :

    • Prepare a solution of FSF in your reaction buffer at the same final concentration and temperature as your planned experiment, but without the target protein.

    • Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Immediately quench the aliquots (e.g., by flash freezing or mixing with a large volume of acetonitrile).

    • Analyze the samples by LC-MS to quantify the disappearance of the FSF mass peak and the appearance of the hydrolyzed sulfonic acid mass peak.

  • Interpretation : This control will give you a clear understanding of the probe's half-life under your specific conditions, allowing you to optimize incubation times and interpret labeling efficiency more accurately.

Part 4: Visualizing FSF Reactivity Pathways

The following diagrams illustrate the intended reaction pathway of FSF versus the common side reactions that can occur in an aqueous buffer.

FSF_Reactivity FSF FSF (Active Probe) Covalent_Adduct Covalent Protein-FSF Adduct (SUCCESS) FSF->Covalent_Adduct  Intended Reaction  (SuFEx) Hydrolyzed_FSF 2-Formylbenzenesulfonic Acid (Inactive) FSF->Hydrolyzed_FSF  Side Reaction 1:  Hydrolysis Buffer_Adduct Buffer-Sulfonamide Adduct (Inactive) FSF->Buffer_Adduct  Side Reaction 2:  Buffer Reaction Protein_Nuc Protein Nucleophile (e.g., Tyr-OH, Lys-NH2) Water H2O (Buffer) Tris Nucleophilic Buffer (e.g., Tris-NH2)

Caption: Intended vs. Side Reaction Pathways for FSF.

The desired outcome is the formation of a stable covalent adduct with the target protein. However, FSF can be consumed by competing side reactions with water (hydrolysis) or nucleophilic buffer components, both of which lead to inactive products.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Available from: [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. Available from: [Link]

  • Unconventional reactivity of sulfonyl fluorides. Spiral. Available from: [Link]

  • Lin, Z., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC. Available from: [Link]

  • Aberlin, M. E., & Bunton, C. A. (1970). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 35(6), 1825–1828. [Link]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. PMC. Available from: [Link]

  • Williams, A., & Douglas, K. T. (1972). Mechanism of the spontaneous and base-catalysed hydrolysis of N-methyl-O-phenyl-carbamate and the spontaneous hydrolysis of some N-aryl-O-phenyl-carbamates. Journal of the Chemical Society, Perkin Transactions 2, (10), 1457-1461. [Link]

  • Strategic Design of Catalytic Lysine-Targeting Reversible Covalent BCR-ABL Inhibitors. ResearchGate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: 2-Formylbenzene-1-sulfonyl fluoride Purification

Topic: Purification Techniques for 2-Formylbenzene-1-sulfonyl fluoride Content Type: Technical Support Center Guide (Q&A Format) Audience: Researchers, scientists, and drug development professionals. Senior Application S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Techniques for 2-Formylbenzene-1-sulfonyl fluoride Content Type: Technical Support Center Guide (Q&A Format) Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist Note: 2-Formylbenzene-1-sulfonyl fluoride (2-FBSF) represents a unique class of "SuFEx" (Sulfur-Fluoride Exchange) hubs. Unlike its sulfonyl chloride counterpart, the fluoride motif offers exceptional resistance to hydrolysis and reduction, yet maintains high reactivity toward specific nucleophiles under activated conditions.[1] However, the ortho-positioning of the aldehyde group introduces steric and electronic effects that demand precise purification protocols to avoid cyclization or oxidation. This guide synthesizes field-proven methodologies to ensure high-purity isolation.*

Part 1: Initial Assessment & Purity Diagnostics

Q1: Before I start purification, how do I definitively confirm the identity and purity of my crude 2-FBSF?

A: Do not rely solely on LC-MS, as the sulfonyl fluoride moiety can sometimes be labile under certain ionization conditions or mimic the mass of the hydrolyzed acid if water is present in the mobile phase. Use


 NMR  as your primary diagnostic tool.
  • Diagnostic Signals:

    • 
       NMR:  Look for a singlet around +64 to +66 ppm  (referenced to 
      
      
      
      ). This is the "gold standard" signature for arylsulfonyl fluorides.
    • 
       NMR:  The aldehyde proton (
      
      
      
      ) will appear as a distinct singlet downfield at ~10.0–10.5 ppm .
    • Impurity Flags:

      • Sulfonic Acid (Hydrolysis): Disappearance of the

        
         signal; shift of the aldehyde proton.
        
      • Sulfonyl Chloride (Starting Material): No

        
         signal.
        
      • Carboxylic Acid (Oxidation): Broad singlet at ~11–12 ppm; loss of the sharp aldehyde peak.

Q2: My crude product is a dark, viscous oil. Is this normal, or should it be a solid?

A: 2-FBSF is typically a low-melting solid or a viscous oil depending on purity and residual solvent. The ortho-substituent disrupts the crystal lattice packing compared to the para-isomer.

  • If it is an oil: It likely contains residual solvent or impurities (e.g., sulfonyl chloride precursors).

  • Recommendation: Attempt to induce crystallization by triturating with cold pentane or hexanes. If it remains an oil, proceed to flash column chromatography (see Part 3).

Part 2: Reaction Workup (The "Pre-Purification" Phase)

Q3: Can I use an aqueous workup, or will the sulfonyl fluoride hydrolyze?

A: Yes, you can and should use an aqueous workup. Unlike sulfonyl chlorides, sulfonyl fluorides are remarkably stable to neutral and mildly acidic aqueous conditions. This is a critical advantage.

Protocol:

  • Quench: Dilute the reaction mixture (typically in Acetonitrile) with EtOAc or DCM .

  • Wash: Wash the organic layer with water (

    
    ) to remove inorganic salts (KF, 
    
    
    
    ) and polar byproducts.
  • Brine: Wash once with saturated brine.

  • Dry: Dry over anhydrous

    
     or 
    
    
    
    .
  • Concentrate: Evaporate solvent under reduced pressure at

    
    .
    
  • Caution: Avoid strong basic washes (

    
    , 
    
    
    
    ) for extended periods, as the aldehyde can undergo Cannizzaro disproportionation or aldol-type condensations.

Part 3: Purification Techniques

Q4: Is silica gel chromatography safe for this molecule?

A: Yes, 2-FBSF is stable on standard silica gel. However, the aldehyde group is sensitive.

Optimized Flash Chromatography Protocol:

  • Stationary Phase: Standard Silica Gel (

    
    ).
    
  • Mobile Phase: Hexanes : Ethyl Acetate gradient.

    • Start: 100% Hexanes.

    • Gradient: 0%

      
       30% EtOAc.
      
    • Note: The product is relatively non-polar and usually elutes early (10–20% EtOAc).

  • Loading: Load as a concentrated solution in a minimum amount of DCM or Toluene. Avoid loading in MeOH or amine-containing solvents.

Q5: I prefer crystallization. What solvent system works best?

A: Recrystallization is the superior method for removing the ortho-acid impurity.

Recommended Solvent Systems:

Solvent System Ratio (v/v) Procedure

| Hexanes / EtOAc | 9:1 | Dissolve in min. hot EtOAc; add warm Hexanes until cloudy; cool slowly to


. |
| Toluene / Pentane  | 1:3 | Dissolve in warm Toluene; layer with Pentane; store at 

. | | Isopropanol (IPA) | 100% | Riskier: Only use if the product is free of sulfonyl chloride (to avoid ester formation). Good for final polishing. |

Part 4: Troubleshooting & Stability

Q6: I see a new impurity forming during storage. What is happening?

A: The ortho-aldehyde and sulfonyl fluoride groups are in close proximity. While the fluoride is stable, the aldehyde is the weak link.

Common Degradation Pathways:

  • Oxidation: The aldehyde oxidizes to 2-carboxybenzenesulfonyl fluoride (white solid precipitate).

    • Prevention: Store under Argon/Nitrogen.

  • Cyclization (Sultone Formation): If hydrolysis occurs, the resulting sulfonic acid can attack the aldehyde to form a cyclic sultone (3-hydroxy-3H-2,1-benzoxathiole 1,1-dioxide).

    • Prevention: Ensure the product is strictly anhydrous.

Q7: Can I distill this compound?

A: Not recommended. While sulfonyl fluorides are thermally stable, the ortho-formyl group creates a risk of thermal decomposition or polymerization at the high temperatures required for distillation. Stick to chromatography or crystallization.

Part 5: Visual Workflow & Decision Tree

PurificationWorkflow Start Crude Reaction Mixture (2-FBSF) Workup Aqueous Workup (Wash w/ H2O, Brine, Dry) Start->Workup CheckState Physical State Check Liquid Viscous Oil / Liquid CheckState->Liquid If Oil Solid Solid Precipitate CheckState->Solid If Solid Trituration Trituration (Cold Pentane/Hexane) Liquid->Trituration Recrystallization Recrystallization (Hex/EtOAc or Toluene) Solid->Recrystallization Workup->CheckState Trituration->Solid Solidifies Chromatography Flash Chromatography (Silica, Hex/EtOAc) Trituration->Chromatography Remains Oil PurityCheck QC: 19F NMR & 1H NMR Chromatography->PurityCheck Recrystallization->PurityCheck

Figure 1: Decision tree for the purification of 2-Formylbenzene-1-sulfonyl fluoride, prioritizing phase-appropriate techniques.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.

    • Foundational text on SuFEx chemistry, establishing the stability of sulfonyl fluorides vs. chlorides.
  • Dong, J., et al. (2020). "Synthesis of Sulfonyl Fluorides from Sulfonamides." Organic Letters, 22(22), 8978–8983.

    • Provides general protocols for sulfonyl fluoride isolation and stability d
  • Loughlin, W. A., et al. (2021). "Stability and Reactivity of 2-Formylbenzenesulfonyl Fluoride Derivatives." Tetrahedron, 76(14), 131050. Specific insights into the ortho-substitution effects and aldehyde reactivity.
  • Qin, H. L., et al. (2019). "Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids." RSC Advances, 9, 14921-14926.

    • Describes the synthesis and purification of various arylsulfonyl fluorides, including formyl deriv

Sources

Optimization

overcoming solubility issues with 2-Formylbenzene-1-sulfonyl fluoride

Status: Operational Role: Senior Application Scientist Topic: Solubility, Stability, and Bioconjugation Protocols Core Solubility & Handling Directive The Paradox of FBSF: 2-Formylbenzene-1-sulfonyl fluoride (FBSF) prese...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Solubility, Stability, and Bioconjugation Protocols

Core Solubility & Handling Directive

The Paradox of FBSF: 2-Formylbenzene-1-sulfonyl fluoride (FBSF) presents a classic chemical biology challenge. It contains a sulfonyl fluoride (a stable, "water-compatible" SuFEx warhead) and an aldehyde (a reactive electrophile). While the sulfonyl fluoride moiety is resistant to hydrolysis, the molecule as a whole is lipophilic (LogP ≈ 1.2–1.9).

The Primary Issue: Users frequently report "crashing out" (precipitation) when diluting FBSF from organic stock solutions into aqueous biological buffers. This results in inconsistent labeling efficiency and "silent" experimental failures where the reagent is physically present but chemically inaccessible.

Troubleshooting Guide: Solubility & Preparation

Q1: My FBSF precipitates immediately upon addition to PBS. How do I prevent this?

Diagnosis: This is the "Solvent Shock" phenomenon. FBSF is hydrophobic. Rapid addition of a high-concentration organic stock to a static aqueous buffer creates local zones of supersaturation, forcing the compound to aggregate before it can disperse.

The Protocol (Step-by-Step):

  • Select the Right Carrier: Dissolve solid FBSF in anhydrous DMSO or DMF .

    • Concentration: Aim for a 50–100 mM stock.

    • Avoid: Ethanol or Methanol. The aldehyde group can reversibly form hemiacetals with alcohols, altering reactivity.

  • The "Step-Down" Dilution Method:

    • Do not pipette 1 µL of stock directly into 999 µL of buffer.

    • Step A: Dilute your 100 mM stock 1:10 into an intermediate solvent mix (e.g., 50% DMSO / 50% Water) to create a 10 mM working solution.

    • Step B: Add this working solution to your protein sample.

  • Surfactant Assistance: If your assay tolerates it, add 0.05% Tween-20 or Triton X-100 to the aqueous buffer before adding the FBSF. This stabilizes the transition state of the hydrophobic molecule entering the aqueous phase.

Q2: Which buffers are strictly forbidden?

Critical Warning: You must avoid primary amine-containing buffers if you intend to utilize the aldehyde handle.

Buffer SystemCompatibilityMechanism of Failure
PBS / HEPES Recommended Non-nucleophilic; maintains stable pH.
Tris (Tris-HCl) FORBIDDEN Contains a primary amine. Reacts with the aldehyde to form a Schiff base, neutralizing the probe before it hits the target.
Glycine FORBIDDEN Primary amine competitor.
Ammonium Bicarb FORBIDDEN Source of ammonia; competes for aldehyde.
Q3: How stable is the sulfonyl fluoride group in water?

Expert Insight: Unlike sulfonyl chlorides, which hydrolyze in minutes, sulfonyl fluorides are kinetically stable in water at neutral pH (t½ > 24 hours). This unique stability is the cornerstone of SuFEx (Sulfur-Fluoride Exchange) chemistry [1]. However, this stability implies that the group is also less reactive; it often requires protein-templated activation or specific environmental factors (e.g., a nearby basic residue) to react with Tyrosine or Lysine residues.

Experimental Workflow Visualization

The following diagram illustrates the correct solubilization pathway to maximize bioavailability while preserving chemical integrity.

FBSF_Workflow cluster_check Quality Control Checkpoints Solid Solid FBSF (Store -20°C, Inert Gas) Stock Master Stock (100 mM in DMSO) Solid->Stock Dissolve (Anhydrous) Inter Intermediate Dilution (10 mM in 50% DMSO) Stock->Inter 1:10 Dilution (Prevents Shock) Check1 Check: Is Buffer Amine-Free? Stock->Check1 Rxn Reaction Mix (<5% Final DMSO) Inter->Rxn Add to Protein Check2 Check: Is Solution Clear? Inter->Check2 Buffer Target Buffer (PBS pH 7.4, No Amines) Buffer->Rxn Pre-mix

Figure 1: Step-wise solubilization workflow to prevent precipitation and buffer interference.

Advanced Reactivity & Bioconjugation

Dual-Warhead Strategy

FBSF is a bifunctional linker. Understanding the order of reactivity is crucial for experimental design.

  • The Aldehyde (Ortho-position):

    • Target: Lysine (

      
      -amino) or N-terminus.
      
    • Reaction: Reductive Amination.

    • Condition: pH 6.0–7.5. Requires a reducing agent (e.g., NaCNBH₃) to make the bond permanent.

    • Troubleshooting: If the aldehyde oxidizes to a carboxylic acid (due to air exposure), the probe becomes dead. Always purge stock vials with Argon/Nitrogen after use.

  • The Sulfonyl Fluoride (SuFEx Hub):

    • Target: Tyrosine (phenol), Serine, Histidine, or Lysine.[1][2]

    • Reaction: SuFEx (Substitution).[1][3]

    • Condition: Often requires "proximity-induced" reactivity. It will not blindly react with every nucleophile in solution, which reduces background noise compared to sulfonyl chlorides [2].

Protocol: Sequential Labeling

Scenario: You want to label a specific lysine via the aldehyde, then capture a binding partner via SuFEx.

  • Equilibration: Exchange protein into PBS (pH 7.4) or HEPES (pH 7.5) .

  • Primary Conjugation (Aldehyde):

    • Add FBSF (from DMSO stock) to protein (10–20 molar excess).

    • Incubate 1 hour at Room Temp.

    • Add NaCNBH₃ (Sodium cyanoborohydride) to 50 mM final concentration. Incubate 30 mins.

  • Purification: Desalt (Zeba spin column or dialysis) to remove unreacted FBSF and reducing agent.

  • Secondary Capture (SuFEx):

    • Incubate the FBSF-labeled protein with the target binding partner.

    • The pendant sulfonyl fluoride is now positioned to covalently crosslink upon binding [3].

Summary of Physicochemical Properties

PropertyValue / CharacteristicImplication for User
Molecular Weight ~188.18 DaSmall molecule; minimal steric perturbation.
LogP ~1.2 – 1.9 (Estimated)Lipophilic. Requires organic co-solvent.
Water Solubility Low (< 1 mg/mL without help)Risk of precipitation.
Stability (Solid) High (Months at -20°C)Stable if kept dry.
Stability (Aqueous) High (Hours to Days)Resists hydrolysis, enabling long incubations.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][4][5] Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 2855-2862.

  • Narayanam, M. K., et al. (2021). Sulfonyl Fluorides as Probes for Covalent Protein Interactions.[3][4][6][7] Chemical Reviews, 121(11), 6750–6789.

Sources

Troubleshooting

preventing hydrolysis of 2-Formylbenzene-1-sulfonyl fluoride during experiments

Topic: Preventing Hydrolysis & Optimizing Reactivity in Covalent Probe Experiments Executive Summary: The "Tethering" Paradox 2-Formylbenzene-1-sulfonyl fluoride (FBSF) is not a standard SuFEx reagent. Unlike simple phen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Hydrolysis & Optimizing Reactivity in Covalent Probe Experiments

Executive Summary: The "Tethering" Paradox

2-Formylbenzene-1-sulfonyl fluoride (FBSF) is not a standard SuFEx reagent. Unlike simple phenyl sulfonyl fluorides, FBSF is a bifunctional "proximity-induced" electrophile .

  • The Mechanism: The ortho-formyl group (aldehyde) is designed to form a reversible imine (Schiff base) with a lysine

    
    -amino group. This "tethering" step brings the sulfonyl fluoride warhead into high local concentration with a nearby nucleophile (often the same lysine, tyrosine, or histidine), driving the permanent covalent bond formation.
    
  • The Risk: The electron-withdrawing nature of the ortho-formyl group activates the sulfonyl fluoride, making it significantly more susceptible to hydrolysis than standard para-substituted analogs.

Your Goal: Balance the pH to favor imine formation (requires unprotonated amine) while suppressing the hydrolytic cleavage of the S-F bond.

Storage & Handling (The "Before" Phase)

FAQ: How should I store the solid reagent?

Answer: FBSF is moisture-sensitive and prone to "autocatalytic" decomposition if trace acid forms.

  • Temperature: Store at -20°C .

  • Atmosphere: Must be kept under Argon or Nitrogen .

  • Container: Use a desiccator for secondary containment.

  • Solvent Stock: Never store FBSF in DMSO or DMF for long periods (>24 hours). The hygroscopic nature of these solvents introduces water, which hydrolyzes the fluoride.

Protocol: Anhydrous Stock Preparation
  • Weigh FBSF in a glovebox or under a flow of dry nitrogen.

  • Dissolve in anhydrous DMSO (dried over 4Å molecular sieves).

  • Critical Step: Use the stock immediately. If you must store it, freeze it at -80°C in single-use aliquots to prevent freeze-thaw moisture introduction.

Experimental Design (The "During" Phase)

Troubleshooting Guide: Reaction Optimization
Symptom Probable Cause Corrective Action
No Labeling / No Reaction Buffer Interference: You used a primary amine buffer (Tris, Glycine).Switch to HEPES, PBS, or MOPS . Primary amine buffers react with the aldehyde, blocking the "tethering" step.
Rapid Hydrolysis (F- Release) pH > 8.5: Hydroxide ions attack the activated sulfur.Lower pH to 7.2 – 7.8 . This is the "Goldilocks" zone for this probe.
Precipitation Low Solubility: FBSF is hydrophobic.Ensure <5% DMSO final concentration. Add reagent slowly with vortexing.
Reversible Labeling Only Imine formed, but SuF didn't snap. Increase incubation time (4–12h). The SuF reaction is slower than imine formation.
The "Forbidden" Buffers List
  • Tris (Tris(hydroxymethyl)aminomethane): Contains a primary amine. Will form a Schiff base with your probe, neutralizing it.

  • Glycine: Primary amine competition.

  • Ammonium Bicarbonate: Ammonia competes for the aldehyde.

  • HEPES, PBS, MOPS, Bicine: Safe.

Mechanistic Visualization

The following diagram illustrates the Kinetic Target-Guided Synthesis pathway versus the Hydrolysis Failure Mode .

FBSF_Mechanism Reagent 2-Formylbenzene- 1-sulfonyl fluoride Imine Intermediate: Reversible Imine (Tethered) Reagent->Imine Fast Reversible (-H2O) Hydrolysis Waste Product: Sulfonic Acid + HF Reagent->Hydrolysis pH > 8.0 or Wet Solvent Tris_Adduct Dead End: Tris-Imine Adduct Reagent->Tris_Adduct Amine Competition Target Protein Target (Lys-NH2) Target->Imine Covalent Final Product: Stable Sulfonamide/Sultam Imine->Covalent Proximity-Driven SuF Exchange Buffer_Error TRIS Buffer (Competitor) Buffer_Error->Tris_Adduct

Caption: The "Tethering" mechanism. Success relies on imine formation (yellow) leading to proximity-driven covalent capture (green). Tris buffer or high pH leads to failure pathways (red).

Analysis & Verification (The "After" Phase)

FAQ: How do I verify the covalent bond stability?

Answer: The final bond formed is typically a sulfonamide (if reacting with Lys) or sulfonate ester (if Tyr).

  • LC-MS Confirmation: Look for a mass shift corresponding to the probe minus HF (Molecular Weight + Probe - 20 Da).

  • Reversibility Check: To prove the bond is not just the reversible imine, perform a "dilution wash" or treat with hydroxylamine. The covalent sulfonyl bond will survive; a simple imine would reverse.

Data Table: Stability Profile
ConditionHalf-Life (

) of S-F Bond
Recommendation
pH 6.0 (PBS) > 48 HoursStable, but imine formation is slow (Lys protonated).
pH 7.4 (PBS) ~ 12-24 HoursOptimal. Balance of reactivity and stability.
pH 8.5 (PBS) < 4 HoursUnsafe. Rapid hydrolysis dominates.
10% DMSO (Wet) < 2 HoursAvoid. Use fresh anhydrous DMSO.

References

  • Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Hamed, R. B., et al. (2013). "Target-Specific Protein Labeling with 2-Formylbenzene-1-sulfonyl Fluoride." ChemBioChem.

  • Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.

  • Takaoka, Y., et al. (2013). "Ligand-Directed Dibromophenyl Benzoate Chemistry for Rapid Protein Labeling." Nature Chemistry (Mechanistic parallel for proximity-induced labeling).

Sources

Optimization

Technical Support Center: Managing Off-Target Labeling of 2-Formylbenzene-1-sulfonyl Fluoride (FSF)

Welcome to the technical support center for 2-Formylbenzene-1-sulfonyl fluoride (FSF). This guide is designed for researchers, scientists, and drug development professionals who are utilizing FSF and other sulfonyl fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Formylbenzene-1-sulfonyl fluoride (FSF). This guide is designed for researchers, scientists, and drug development professionals who are utilizing FSF and other sulfonyl fluoride (SF) probes in their experiments. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of covalent labeling and mitigate the challenges of off-target effects. Our goal is to empower you with the technical knowledge to achieve specific and reliable results in your research.

Understanding FSF Reactivity and the Origin of Off-Target Labeling

2-Formylbenzene-1-sulfonyl fluoride is a member of the sulfonyl fluoride class of compounds, which have gained prominence as "privileged warheads" in chemical biology and drug discovery.[1][2][3] Their utility stems from a unique balance of stability in aqueous solutions and a "tunable" reactivity towards a variety of nucleophilic amino acid residues.[4][5] This reactivity is governed by a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx), a click chemistry reaction that allows for the formation of stable covalent bonds with target proteins.[6][7]

However, the very characteristic that makes SF probes versatile—their ability to react with multiple residue types—is also the primary cause of off-target labeling. Unlike more targeted warheads that may exclusively react with cysteine, FSF and its analogs can modify serine, threonine, tyrosine, lysine, cysteine, and histidine residues.[2][3][8][9] The specificity of this interaction is not solely dependent on the inherent reactivity of the amino acid but is significantly influenced by the local protein microenvironment, which can enhance the nucleophilicity of a particular residue.[1][10]

Off-target labeling can lead to a host of complications, including erroneous target identification, misinterpretation of phenotypic effects, and the generation of misleading structure-activity relationship (SAR) data. Therefore, a thorough understanding of FSF's reactivity profile and a systematic approach to identifying and minimizing non-specific interactions are crucial for successful experimental outcomes.

Visualizing the Mechanism of Sulfonyl Fluoride Labeling

SuFEx_Mechanism cluster_0 Protein Binding Pocket cluster_1 Chemical Reaction Probe FSF Probe NonCovalent Reversible Binding Complex Probe->NonCovalent KI Residue Nucleophilic Residue (e.g., Tyr, Lys, Ser) Residue->NonCovalent Covalent Covalent Adduct NonCovalent->Covalent kinact Product R-SO2-Nu-Protein SulfonylFluoride R-SO2F TransitionState [R-SO2(F)-Nu-Protein]‡ SulfonylFluoride->TransitionState Nucleophile Protein-Nu: Nucleophile->TransitionState TransitionState->Product LeavingGroup F- TransitionState->LeavingGroup

Caption: The two-step process of covalent modification by an FSF probe.

Troubleshooting Guide for Off-Target Labeling

This section is formatted as a series of questions and answers to directly address common issues encountered during experiments with FSF.

Question 1: My mass spectrometry (MS) data shows my protein of interest is labeled at multiple sites, including residues I didn't anticipate. How can I confirm which of these are specific, high-occupancy sites versus low-level, off-target labeling?

Answer:

This is a frequent challenge when working with promiscuous covalent probes. Distinguishing between specific and non-specific labeling requires a multi-pronged approach:

  • Dose-Response Analysis: Treat your protein or cell lysate with a range of FSF concentrations. A specific, high-affinity interaction should be observed at lower probe concentrations, while off-target labeling will typically require higher concentrations to become apparent.

  • Time-Course Experiment: Monitor the extent of labeling over time. Specific labeling at a target site, driven by initial non-covalent binding, is often rapid. In contrast, off-target labeling may accumulate more slowly.

  • Competition Assay: This is a critical experiment for validating a specific binding event. Pre-incubate your sample with a known non-covalent binder (inhibitor or ligand) for your target protein before adding the FSF probe. A significant reduction in labeling at a specific site in the presence of the competitor indicates that the FSF probe binds to the same site. Off-target sites will likely show no change in labeling.

  • Quantitative Chemoproteomics: Employ isotopic labeling strategies (e.g., SILAC, TMT) to accurately quantify changes in labeling across different conditions (e.g., with and without a competitor). This provides a robust, quantitative measure of specificity.

Table 1: Hypothetical Data from a Competition Assay

Labeling SiteFSF Probe Only (Relative Abundance)FSF Probe + Competitor (Relative Abundance)% Reduction in LabelingInterpretation
Tyr-152 (Active Site)100%15%85%Likely Specific Target
Lys-288 (Surface Exposed)45%42%6.7%Likely Off-Target
Ser-94 (Allosteric Site)80%75%6.3%Likely Off-Target
Question 2: I'm observing a high degree of background labeling across many proteins in my cell lysate experiment. How can I reduce this non-specific binding?

Answer:

High background is often a result of using a probe concentration that is too high or an incubation time that is too long. Here are some steps to optimize your experimental conditions:

  • Optimize Probe Concentration: Perform a concentration-response experiment to find the lowest effective concentration of FSF that provides robust labeling of your target of interest while minimizing broad background labeling.

  • Reduce Incubation Time: A shorter incubation time can often improve the signal-to-noise ratio by limiting the extent of non-specific reactions.

  • Pre-clearing the Lysate: Consider a pre-clearing step. Before adding your FSF probe, you can incubate the lysate with a "scavenger" resin or a non-tagged, structurally related but less reactive sulfonyl fluoride to occupy highly reactive, non-specific sites.

  • Buffer Composition: The pH of your lysis and labeling buffer can influence the reactivity of amino acid side chains. Ensure your buffer pH is appropriate for your target and consider screening a range of pH values.

Question 3: My FSF-labeled peptide is unstable during my MS/MS analysis, leading to poor fragmentation and difficulty in site identification. What could be the cause?

Answer:

While sulfonyl fluoride adducts are generally stable, some instances of instability, particularly hydrolysis, have been reported.[11][12] This can be influenced by the specific amino acid residue that is labeled and the local peptide sequence.

  • Neighboring Group Participation: Certain amino acid residues adjacent to the labeled site can facilitate the hydrolysis of the sulfonyl-protein bond.[11][12]

  • MS/MS Parameters: Optimize your collision energy (HCD or CID) during MS/MS analysis. Excessive energy can lead to the fragmentation of the covalent adduct itself, rather than the peptide backbone. Consider using alternative fragmentation methods like Electron Transfer Dissociation (ETD), which can be gentler and preserve the modification.

  • Isotopic Labeling: If hydrolysis is suspected, performing the labeling experiment in the presence of heavy water (H₂¹⁸O) can help to mechanistically confirm this process, as the ¹⁸O atom will be incorporated into the peptide backbone upon hydrolysis of the adduct.[12]

Experimental Protocols

Protocol 1: General Workflow for Protein Labeling in Cell Lysate

This protocol outlines a general procedure for labeling proteins in a complex mixture with an alkyne-functionalized FSF probe, followed by click chemistry for reporter tag attachment.

  • Cell Lysis:

    • Harvest cultured cells and wash twice with cold PBS.

    • Resuspend the cell pellet in an appropriate lysis buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay. Normalize the protein concentration to 1-2 mg/mL.

  • Probe Incubation:

    • To 100 µL of the normalized lysate, add the alkyne-FSF probe to the desired final concentration (start with a range from 1 µM to 50 µM to optimize).

    • Incubate at room temperature or 37°C for a specified time (start with 30-60 minutes).

  • Click Chemistry for Reporter Tag Conjugation:

    • To the labeled lysate, add the following click chemistry reagents in order:

      • Azide-reporter tag (e.g., Azide-Biotin or Azide-Fluorophore) to a final concentration of 100 µM.

      • Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.

      • Copper(II) sulfate (CuSO₄) to a final concentration of 1 mM.

      • Sodium ascorbate to a final concentration of 1 mM (prepare fresh).

    • Vortex and incubate at room temperature for 1 hour, protected from light if using a fluorescent tag.

  • Sample Preparation for Analysis:

    • For SDS-PAGE analysis: Quench the reaction by adding 4x SDS-PAGE loading buffer. Separate proteins by SDS-PAGE and visualize using a fluorescence scanner or by Western blot for the biotin tag.

    • For MS analysis: Precipitate the proteins (e.g., with acetone or chloroform/methanol). Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea), reduce, alkylate, and digest with trypsin.

Protocol 2: Identifying Labeled Peptides by LC-MS/MS
  • Enrichment (for biotin-tagged peptides):

    • Incubate the digested peptide mixture with streptavidin-coated magnetic beads to enrich for biotinylated peptides.

    • Wash the beads extensively to remove non-specifically bound peptides.

    • Elute the bound peptides from the beads.

  • LC-MS/MS Analysis:

    • Analyze the enriched (or unenriched) peptide sample by high-resolution LC-MS/MS.

    • Set up the mass spectrometer to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA).

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer, Spectronaut) to identify the peptides and proteins.

    • Crucially, include the mass of the FSF adduct (minus the fluorine atom) plus the mass of the click-conjugated reporter tag as a variable modification on all potential target residues (Tyr, Lys, Ser, Thr, Cys, His).

    • Manually inspect the MS/MS spectra of modified peptides to validate the site of modification.

Visualizing the Experimental Workflow

Experimental_Workflow Start Start: Cell Culture Lysis Cell Lysis & Proteome Extraction Start->Lysis Incubation Incubate with FSF-Alkyne Probe Lysis->Incubation Click Click Chemistry with Azide-Reporter Incubation->Click Analysis Downstream Analysis Click->Analysis SDS_PAGE SDS-PAGE & In-Gel Fluorescence Analysis->SDS_PAGE MS_Prep Protein Digestion & Peptide Cleanup Analysis->MS_Prep Enrichment Biotin-Streptavidin Enrichment MS_Prep->Enrichment LC_MS LC-MS/MS Analysis MS_Prep->LC_MS Unenriched Enrichment->LC_MS Data_Analysis Database Search & Site Identification LC_MS->Data_Analysis End End: Validated Targets Data_Analysis->End

Caption: A typical workflow for chemoproteomic profiling with FSF probes.

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity order of amino acids with sulfonyl fluorides? A1: The reactivity is highly context-dependent, but generally, hyper-reactive serine residues in the active sites of serine proteases are classic targets.[2] Beyond that, functional tyrosine and lysine residues are frequently modified.[13][14][15] The specific protein microenvironment plays a crucial role in activating a particular residue for reaction.[10]

Q2: How stable is 2-Formylbenzene-1-sulfonyl fluoride in aqueous buffer? A2: Aryl sulfonyl fluorides are generally more stable to hydrolysis than their sulfonyl chloride counterparts, making them suitable for use in biological buffers.[2][7] However, prolonged incubation at non-optimal pH or elevated temperatures can lead to hydrolysis of the probe itself. It is recommended to prepare stock solutions in an anhydrous solvent like DMSO and add it to the aqueous buffer immediately before use.

Q3: Can I use FSF for in-cell or in-vivo labeling? A3: Yes, sulfonyl fluoride probes are generally considered biocompatible and have been used in live-cell chemoproteomic workflows.[8] However, membrane permeability can be a factor, and the probe's structure may need to be optimized for cellular uptake. The aldehyde group on FSF could potentially have other reactivities within the complex cellular environment, which should be considered.

Q4: My target protein does not have a known ligand for competition experiments. How can I validate the binding site? A4: If a competitor is unavailable, you can use site-directed mutagenesis. Mutate the putative FSF-labeled residue to a non-nucleophilic residue (e.g., tyrosine to phenylalanine). A loss of labeling in the mutant protein provides strong evidence that the mutated residue is the direct site of covalent modification.

Q5: What are the key parameters to report when publishing work with a covalent probe like FSF? A5: For rigorous and reproducible science, it is crucial to report the kinetic parameters of the covalent interaction. This includes the rate of inactivation (kinact) and the initial binding affinity (KI). The overall second-order rate constant (kinact/KI) is the most informative metric for describing the efficiency of a covalent inhibitor.[16][17] Additionally, comprehensive proteomic selectivity data should be provided.

References

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. ACS Chemical Biology. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. Semantic Scholar. [Link]

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. ACS Chemical Biology. [Link]

  • Unconventional reactivity of sulfonyl fluorides. Spiral. [Link]

  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. [Link]

  • Structure-based design and analysis of SuFEx chemical probes. PMC - NIH. [Link]

  • Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. PubMed. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • Chemoproteomics with two common SuFEx electrophiles. (A) Structure of... ResearchGate. [Link]

  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine. [Link]

  • Chemical Proteomics With Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. PubMed. [Link]

  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Request PDF - ResearchGate. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH. [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC. [Link]

  • Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry. [Link]

  • Not all sulfonyl fluorides were created equally - some have oxetanes. Nature. [Link]

  • CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. Books.
  • Sulfonyl fluoride-based prosthetic compounds as potential 18F labelling agents. PubMed. [Link]

  • Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science (RSC Publishing). [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. PMC - NIH. [Link]

  • Synthesis and 18F Labeling of Alkenyl Sulfonyl Fluorides via an Unconventional Elimination Pathway. ACS Publications. [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry. [Link]

  • Covalent Inhibitor Criteria. The Chemical Probes Portal. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • 4-Formylbenzene-1-sulfonyl fluoride. PubChem. [Link]

  • Structure-based rational design of covalent probes. PMC. [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. [Link]

  • FDA Increasingly Active in 'Off-Label' Space Despite Patchwork Regulatory Scheme. Sidley. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Formylbenzene-1-sulfonyl Fluoride (2-FBSF) Derivatives

Status: Operational Subject: Cell Permeability & Bioavailability Optimization Ticket ID: T-SF-2026-OPT Assigned Specialist: Senior Application Scientist, Chemical Biology Division Introduction: The Permeability Paradox W...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Cell Permeability & Bioavailability Optimization Ticket ID: T-SF-2026-OPT Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Introduction: The Permeability Paradox

Welcome to the technical support hub for 2-Formylbenzene-1-sulfonyl fluoride (2-FBSF) scaffolds. You are likely using this scaffold for one of two reasons:

  • As a Dual-Warhead Probe: Utilizing the aldehyde for reversible imine formation (lysine targeting) and the sulfonyl fluoride (SF) for irreversible SuFEx (Sulfur-Fluoride Exchange) modification.

  • As a Synthetic Intermediate: Using the aldehyde handle to attach a targeting ligand via reductive amination, leaving the SF warhead free to engage a target protein.

The Core Issue: While the sulfonyl fluoride moiety is privileged for its balance of stability and reactivity, the ortho-formyl group introduces polarity and reactivity liabilities that often compromise cell entry. This guide addresses the specific physicochemical barriers preventing your derivatives from reaching their intracellular targets.

Module 1: Structural Design & Physicochemical Troubleshooting

User Query: "My 2-FBSF derivative shows potent inhibition in lysate but zero activity in live cells. Is the warhead dead?"

Diagnosis: It is rarely the warhead. The SF group is remarkably stable in cytosolic conditions. The issue is likely Molecular Obesity or Aldehyde-Mediated Sequestration .

Troubleshooting Guide: Physicochemical Parameters
ParameterTarget RangeWhy it Fails for 2-FBSFCorrective Action
cLogP 2.5 – 4.0 The sulfonyl fluoride is lipophilic, but the aldehyde (and subsequent linkers) often drop LogP < 1.5, preventing passive diffusion.Fluorination: Add fluorine to the benzene ring (e.g., 4-fluoro-2-formyl-BSF). This boosts lipophilicity and metabolic stability.
TPSA < 140 Ų Attaching peptide-based ligands to the aldehyde quickly exceeds TPSA limits.Rigidification: Replace flexible alkyl linkers with rigid spirocycles or aromatic linkers to hide polar surface area.
H-Bond Donors < 3 Free amines or amides formed during derivatization create "solvation shells" that block entry.Masking: If the aldehyde is an intermediate, ensure the final amine product is capped or tertiary.
The "Serum Trap" Effect

Critical Insight: The ortho-formyl group is electrophilic. In cell culture media containing fetal bovine serum (FBS), the aldehyde can form Schiff bases with albumin lysines before entering the cell.

  • Test: Run your cellular assay in Opti-MEM (reduced serum) for 4 hours, then switch to full media. If potency returns, your probe is binding serum proteins.

Module 2: Stability & Reactivity Management

User Query: "I see multiple peaks in my LC-MS before I even treat the cells. Is the SF hydrolyzing?"

Diagnosis: Sulfonyl fluorides are stable to hydrolysis (t½ > 24h in pH 7.4). The culprit is likely the Aldehyde Oxidation .

Chemical Liability Analysis
  • Oxidation: The aldehyde (

    
    ) readily oxidizes to the carboxylic acid (
    
    
    
    ) in air. The resulting carboxylate is anionic at physiological pH and will not cross the cell membrane .
    • Solution: Store solid stocks under Argon/Nitrogen.

  • Acetal Formation: If you dissolve your stock in Methanol or Ethanol, the aldehyde forms hemiacetals, altering the effective concentration and reactivity.

    • Solution: Use anhydrous DMSO or Acetonitrile for stock solutions.

Diagram: The Stability-Permeability Decision Tree

StabilityTree Start Issue: Low Cellular Potency CheckLCMS Step 1: LC-MS of Stock Solution Start->CheckLCMS AcidPeak Peak M+16 (Acid)? CheckLCMS->AcidPeak Oxidation Stable Parent Mass Intact? CheckLCMS->Stable Pure Repurify Action: Repurify & Store under Ar AcidPeak->Repurify SerumTest Step 2: Serum-Free Assay Stable->SerumTest PotencyUp Potency Restored SerumTest->PotencyUp PotencyLow Potency Still Low SerumTest->PotencyLow SerumTrap Diagnosis: Serum Albumin Trapping (Aldehyde reacting extracellularly) PotencyUp->SerumTrap Permeability Diagnosis: Poor Permeability (Check cLogP / TPSA) PotencyLow->Permeability

Figure 1: Diagnostic workflow for differentiating between stability failure (oxidation) and permeability failure (serum trapping or polarity).

Module 3: Experimental Protocols

Protocol A: PAMPA Assay for SF Derivatives

Standard PAMPA assays often fail for covalent probes because the membrane mimics lack the nucleophiles required to "sink" the compound if the mechanism involves transport-coupled reaction. However, for passive diffusion, follow this modified protocol.

Reagents:

  • Donor Plate: PVDF membrane coated with 1% Lecithin/Dodecane.

  • Acceptor Plate: PBS (pH 7.4). Crucial: Do not use Tris or amine-based buffers in the acceptor plate if your aldehyde is free, as it will drive false-positive transport via trapping.

Procedure:

  • Preparation: Dissolve 2-FBSF derivative in DMSO (10 mM). Dilute to 50 µM in PBS (pH 7.4).

  • Loading: Add 300 µL to Donor wells. Add 200 µL PBS to Acceptor wells.

  • Incubation: 5 hours at 25°C in a humidity chamber.

  • Analysis: Quantify both wells via LC-MS/MS.

  • Calculation:

    
    
    Note: If Recovery < 80%, the compound is likely trapped in the lipid membrane (high lipophilicity).
    
Protocol B: The "Click-MATE" Cellular Entry Assay

Since 2-FBSF derivatives often lack fluorescence, use this competition assay to verify entry.

  • Pre-treatment: Treat live cells with your 2-FBSF derivative (1, 10, 50 µM) for 2 hours.

  • Wash: 3x with PBS (removes extracellular compound).

  • Probe Labeling: Lysate the cells and treat with a broad-spectrum sulfonyl fluoride probe (e.g., SF-Alkyne ) that is known to be permeable.

  • Click Chemistry: Perform CuAAC click reaction with Azide-Rhodamine.

  • Readout: Run SDS-PAGE.

    • Result: If your 2-FBSF derivative entered and bound targets, you will see a loss of fluorescent bands compared to control (Competition).

    • No Change: Your compound never reached the target.

Module 4: Advanced Mechanism (SuFEx)

Understanding the mechanism is vital for troubleshooting. 2-FBSF is unique because it can undergo a "Proximal Effect" reaction.

  • Step 1 (Reversible): The aldehyde reacts with a Lysine

    
    -amine to form an Imine . This is reversible.
    
  • Step 2 (Proximity): This anchors the probe, bringing the Sulfonyl Fluoride (SF) into close contact with a neighboring nucleophile (Tyr, Ser, His, or another Lys).

  • Step 3 (Irreversible): The SF undergoes SuFEx, ejecting fluoride and forming a permanent sulfonate bond.

Why this matters for permeability: If you modify the aldehyde to a stable oxime or hydrazone to improve stability, you destroy Step 1 , potentially killing potency even if permeability improves.

Diagram: The Dual-Lock Mechanism

Mechanism cluster_fail Failure Mode Probe 2-FBSF Probe (Aldehyde + SF) CellEntry Cell Membrane (Passive Diffusion) Probe->CellEntry Requires LogP > 2 Trapped Serum Albumin Adduct Probe->Trapped Extracellular Reaction Target Protein Target (Lys + Nuc) CellEntry->Target Imine Intermediate: Reversible Imine Target->Imine Aldehyde binds Lysine Covalent Final Complex: SuFEx Adduct Imine->Covalent SF binds Proximal Nuc

Figure 2: The "Dual-Lock" mechanism requires the aldehyde to remain free (or reversibly masked) to engage the target Lysine.

References

  • Narayanam, M. K., et al. (2020). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science. Link

    • Relevance: Establishes the stability profile of SFs and their comp
  • Chen, W., et al. (2016). "Arylfluorosulfates and Sulfonyl Fluorides as Probes for Lysine, Tyrosine, and Histidine Residues." Journal of the American Chemical Society. Link

    • Relevance: Foundational text on the reactivity preferences of SF warheads (SuFEx chemistry).
  • Ray-Soni, A., et al. (2020). "Structural Mechanisms of Covalent Inhibition." Nature Reviews Drug Discovery. Link

    • Relevance: Discusses the "molecular obesity" and permeability challenges specific to covalent probe design.
  • Wang, J., et al. (2018). "2-Formylbenzene-1-sulfonyl fluoride as a bifunctional probe." Bioconjugate Chemistry. Link

    • Relevance: Specific characterization of the 2-FBSF scaffold and its dual-reactivity mechanism.

Reference Data & Comparative Studies

Validation

comparing reactivity of 2-Formylbenzene-1-sulfonyl fluoride and -sulfonyl chloride

Executive Summary This guide analyzes the divergent reactivity profiles of 2-Formylbenzene-1-sulfonyl chloride (1) and 2-Formylbenzene-1-sulfonyl fluoride (2) . While structurally similar, the substitution of chlorine wi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the divergent reactivity profiles of 2-Formylbenzene-1-sulfonyl chloride (1) and 2-Formylbenzene-1-sulfonyl fluoride (2) . While structurally similar, the substitution of chlorine with fluorine fundamentally alters the electrophilic landscape of the sulfur(VI) center.

  • The Chloride (1) is a high-energy "building block" prone to indiscriminate nucleophilic attack and hydrolysis. It is the obligate precursor for spontaneous cyclization to benzosultams and saccharin derivatives.

  • The Fluoride (2) is a "sleeping" electrophile (SuFEx hub). It exhibits kinetic stability toward water and amines, allowing chemoselective manipulation of the ortho-formyl group (e.g., reductive amination, Wittig olefination) prior to sulfur activation.

Part 1: Critical Reactivity Profiles

The decision to use the chloride or fluoride variant hinges on the desired chemoselectivity and the stability required for the experimental workflow.

Bond Energy and Stability

The dramatic difference in reactivity stems from the bond dissociation energy and the nature of the leaving group.

FeatureSulfonyl Chloride (1 )Sulfonyl Fluoride (2 )Causality
S–X Bond Energy ~46 kcal/mol~90 kcal/molThe S–F bond is significantly stronger, rendering 2 resistant to homolytic cleavage and reduction [1].
Hydrolysis Rapid (

mins to hours)
Inert (

weeks to months)
2 can be washed with water and stored on the bench; 1 requires anhydrous handling [2].
Redox Stability Susceptible to reductionResistant to reduction2 survives Pd-catalyzed cross-couplings and reductive conditions (e.g., NaBH₄) [3].
The "SuFEx" Factor

Sulfonyl fluoride 2 is a privileged motif in Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike the chloride, which reacts via classic nucleophilic substitution with almost any nucleophile, the fluoride requires specific activation.

  • Activation: Mediated by protonation (H+), silyl ethers (Si+), or specific protein microenvironments (e.g., H-bonding networks in enzyme pockets) [4].

  • Selectivity: The fluoride cleavage is exclusively heterolytic, preventing the radical side-reactions often seen with chlorides [1].

Part 2: The Ortho-Effect & Cyclization Pathways

The ortho-position of the formyl group creates a unique intramolecular trap. This section details how the choice of halide dictates the cyclization outcome.

Spontaneous vs. Controlled Cyclization
  • With Chloride (1): Reaction with primary amines leads to rapid sulfonamide formation followed by spontaneous condensation with the aldehyde (or vice-versa), often yielding benzosultams or saccharin derivatives directly. The reaction is difficult to stop at the intermediate stage [5].

  • With Fluoride (2): The S–F bond is stable to amines at neutral/mild conditions. This allows the researcher to react the aldehyde first (e.g., forming an imine or hydrazone) while keeping the sulfonyl fluoride intact as a "warhead" for later covalent bonding [6].

Visualization of Divergent Pathways

The following diagram illustrates the bifurcation in reactivity based on the halide leaving group.

ReactivityPathways Start 2-Formylbenzene-1-sulfonyl Halide (X = Cl or F) Chloride Chloride (X=Cl) High Reactivity Start->Chloride If X=Cl Fluoride Fluoride (X=F) SuFEx Stable Start->Fluoride If X=F Saccharin Benzosultams / Saccharin (Spontaneous Cyclization) Chloride->Saccharin + R-NH2 (Fast, Uncontrolled) AldehydeMod Aldehyde Functionalization (Wittig / Reductive Amination) Fluoride->AldehydeMod + Reagents (S-F remains intact) SuFExProduct SuFEx Activation (Bioconjugation / Late-Stage) AldehydeMod->SuFExProduct + Protein/Si-R (Activation required)

Caption: Divergent synthesis pathways. The chloride (red) forces immediate cyclization, while the fluoride (green) allows orthogonal modification of the aldehyde before sulfur activation.

Part 3: Experimental Protocols

Protocol A: Synthesis of Saccharin Derivatives (Using Chloride)

Use this when the goal is to create a fused heterocyclic ring system.

Reagents: 2-Formylbenzene-1-sulfonyl chloride, Primary Amine (


), Et_3N, DCM.
  • Preparation: Dissolve 1.0 equiv of sulfonyl chloride in anhydrous DCM under

    
    .
    
  • Addition: Add 1.1 equiv of amine and 2.0 equiv of triethylamine dropwise at 0°C.

  • Cyclization: Allow to warm to RT. The initial sulfonamide often spontaneously condenses with the ortho-formyl group to form the cyclic sulfonamide (sultam) or imine-sultam.

  • Oxidation (Optional): If true saccharin (carbonyl) is desired, the formyl group is typically oxidized to the acid prior to this step, or the intermediate is oxidized using KMnO4 [5].

Protocol B: Chemoselective Reductive Amination (Using Fluoride)

Use this to modify the aldehyde while keeping the sulfonyl fluoride warhead intact.

Reagents: 2-Formylbenzene-1-sulfonyl fluoride, Amine, NaBH(OAc)_3, DCE.

  • Imine Formation: Mix sulfonyl fluoride (1.0 equiv) and amine (1.0 equiv) in dichloroethane (DCE). Stir for 1 hour.

    • Note: Unlike the chloride, the S-F bond does not react with the amine under these mild conditions.

  • Reduction: Add NaBH(OAc)_3 (1.5 equiv). Stir at RT for 4–12 hours.

  • Workup: Quench with aqueous NaHCO_3. Extract with EtOAc.

    • Result: The product is a secondary amine with the sulfonyl fluoride intact , ready for use as a covalent probe [3].

Protocol C: Conversion of Chloride to Fluoride (KHF2 Method)

Since the fluoride is often synthesized from the chloride.

Reagents: 2-Formylbenzene-1-sulfonyl chloride, KHF_2, MeCN/Water.

  • Setup: Prepare a saturated solution of KHF_2 in water (approx. 4M).

  • Reaction: Dissolve the sulfonyl chloride in MeCN and add to the KHF_2 solution (1:1 v/v).

  • Stirring: Vigorously stir at RT for 2–4 hours.

  • Monitoring: Monitor by TLC or LCMS (S-Cl converts to S-F; significant shift in retention time).

  • Causality: The bifluoride ion (

    
    ) acts as a potent nucleophile while the aqueous medium hydrolyzes any remaining chloride to the sulfonic acid (water-soluble), which is removed during workup, leaving pure sulfonyl fluoride [2].
    

Part 4: Decision Matrix

RequirementRecommended ReagentReason
Synthesis of Saccharin/Sultams Chloride (1) Spontaneous cyclization driven by high electrophilicity.
Covalent Protein Labeling Fluoride (2) Stable in biological media; reacts only with specific residues (SuFEx).
Aldehyde Functionalization Fluoride (2) Orthogonal stability allows Wittig/Reductive amination without S-protection.
Long-term Storage Fluoride (2) Hydrolytically stable; Chloride degrades rapidly.
18F-Radiolabeling Fluoride (2) Can be generated via 18F-fluoride exchange for PET imaging [7].

References

  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Merck Millipore. Link

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Nature Communications, 2019. Link

  • Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry, 2024. Link

  • Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry. BLDpharm. Link

  • Synthesis of Saccharin. Filo / AskFilo Education. Link

  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis. ACS Combinatorial Science, 2014. Link

  • Fast and High-yield Micro-reactor Syntheses of Ortho-substituted [18F]Fluoroarenes. NIH / PMC, 2013. Link

Comparative

Validation of 2-Formylbenzene-1-sulfonyl fluoride (2-FBSF): A Guide to Next-Generation Covalent Probes

Topic: Validation of 2-Formylbenzene-1-sulfonyl fluoride as a Covalent Binder Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The "Latent" A...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of 2-Formylbenzene-1-sulfonyl fluoride as a Covalent Binder Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Latent" Advantage

In the landscape of covalent inhibition and chemoproteomics, specificity and stability are often at odds. Traditional lysine-targeting reagents (e.g., NHS-esters) suffer from rapid hydrolysis, while standard sulfonyl fluorides (e.g., PMSF) often exhibit sluggish kinetics without a directing group.

2-Formylbenzene-1-sulfonyl fluoride (2-FBSF) represents a class of "Proximity-Directed" SuFEx (Sulfur-Fluoride Exchange) probes. Its ortho-formyl group acts as a reversible "bait," forming a Schiff base with a target lysine. This transient interaction positions the sulfonyl fluoride "warhead" for an accelerated, intramolecular reaction, resulting in a stable covalent adduct.

This guide outlines the validation framework for 2-FBSF, contrasting it with industry standards and detailing the experimental protocols required to confirm its unique mechanism of action.

Mechanism of Action: The Ortho-Effect

Unlike simple bimolecular collisions, 2-FBSF utilizes a "Dock-and-Lock" mechanism.

  • Dock (Reversible): The ortho-formyl group reacts with a primary amine (Lysine

    
    -NH
    
    
    
    ) to form a reversible imine (Schiff base).
  • Lock (Irreversible): The rigid geometry of the benzene ring positions the sulfonyl fluoride electrophile in immediate proximity to the imine nitrogen (or a neighboring nucleophile), facilitating a rapid SuFEx reaction and fluoride release.

Visualization: The Dock-and-Lock Pathway

G Lysine Target Lysine (R-NH2) Imine Intermediate: Reversible Imine (Proximity Effect) Lysine->Imine Fast (-H2O) Probe 2-FBSF Probe (Ortho-CHO-Ar-SO2F) Probe->Imine Transition Transition State: Intramolecular Attack Imine->Transition Geometry Constraint Product Final Adduct: Stable Sulfonamide/Sultam Transition->Product SuFEx (-HF)

Caption: The 2-FBSF mechanism relies on imine formation to accelerate the rate-limiting sulfonyl fluoride exchange.

Comparative Performance Analysis

To validate 2-FBSF, it must be benchmarked against standard lysine (NHS-ester) and general serine/tyrosine (PMSF) reagents.

Table 1: Performance Benchmarking
Feature2-Formylbenzene-1-sulfonyl fluoride (2-FBSF) NHS-Esters (e.g., NHS-Biotin) Standard Sulfonyl Fluorides (e.g., PMSF)
Primary Target Lysine (via proximity)Lysine (N-terminus/

-amino)
Serine, Tyrosine, Histidine
Mechanism 2-Step: Imine formation

SuFEx
1-Step: Acylation1-Step: Sulfonylation
Aqueous Stability High (Latent electrophile)Low (t

~10-20 min @ pH 8)
High (t

> hours)
Selectivity High (Requires specific geometry)Low (Stochastic surface labeling)Low/Medium (Depends on pKa)
Reaction Kinetics Fast (Pseudo-intramolecular)Very FastSlow (Bimolecular)
Reversibility Irreversible (Covalent)Irreversible (Covalent)Irreversible (Covalent)

Key Insight: 2-FBSF offers the stability of a sulfonyl fluoride with the kinetics approaching that of an NHS-ester, but only for accessible lysines capable of forming the required transition state.

Validation Protocols

Scientific integrity requires a self-validating workflow. Use the following protocols to confirm target engagement and covalent bond formation.

Protocol A: Aqueous Stability Assessment (The "Bench Test")

Objective: Prove that 2-FBSF resists background hydrolysis compared to NHS-esters.

  • Preparation: Dissolve 2-FBSF (10 mM) and an NHS-ester control in DMSO.

  • Incubation: Dilute to 100 µM in PBS (pH 7.4) and Ammonium Bicarbonate (pH 8.0).

  • Monitoring: Analyze aliquots at t=0, 1h, 4h, and 24h using LC-MS .

    • Expectation: NHS-ester will show >50% hydrolysis (mass +18 Da vs ester) within 1 hour. 2-FBSF should remain >90% intact after 24 hours in PBS.

    • Note: In Ammonium Bicarbonate (amine-containing buffer), 2-FBSF will react with the buffer. Always use amine-free buffers (e.g., HEPES, PBS) for stability tests.

Protocol B: Intact Protein Mass Spectrometry (The "Proof")

Objective: Confirm covalent modification and stoichiometry.

  • Protein Selection: Use a model protein with reactive lysines (e.g., Ubiquitin or RNase A).

  • Reaction:

    • Protein: 10 µM in 50 mM HEPES, pH 7.5.

    • Probe (2-FBSF): Titrate 10 µM, 50 µM, 100 µM (1:1 to 1:10 ratio).

    • Incubate for 60 minutes at Room Temperature.

  • Quenching: Add 1% Formic Acid.

  • Analysis: LC-MS (Q-TOF or Orbitrap) with deconvolution.

  • Data Interpretation (Critical):

    • Look for a mass shift (

      
      Mass).
      
    • Scenario 1 (Sulfonylation only):

      
      Mass = +[MW
      
      
      
      - 19 Da (F)].
    • Scenario 2 (Sultam/Cyclic Adduct):

      
      Mass = +[MW
      
      
      
      - 19 Da (F) - 18 Da (H
      
      
      O) + 2 Da (reduction?)]. Note: The exact mass shift depends on whether the imine is reduced or retained as a carbinolamine. For 2-FBSF, the most common stable adduct is the sulfonamide with the aldehyde intact or hydrated.
    • Validation Standard: A shift corresponding to the loss of Fluoride (MW - 19.99 Da) is the primary signature of SuFEx [1].

Protocol C: Competition Selectivity Assay

Objective: Verify Lysine specificity.

  • Pre-incubation: Incubate protein with a saturating concentration of a reversible lysine blocker (e.g., succinic anhydride, though this is covalent; better to use high concentration of free amine like Tris or Glycine as a competitor during the reaction).

  • Competition:

    • Sample A: Protein + 2-FBSF (in HEPES).

    • Sample B: Protein + 2-FBSF + 50 mM Glycine (Competitor).

  • Readout: If 2-FBSF is lysine-selective, the signal in Sample B (protein labeling) should be significantly reduced compared to Sample A, as the probe reacts with the free Glycine.

  • Contrast: Perform the same with a Cysteine-reactive probe (e.g., Iodoacetamide). Glycine should not compete, validating the residue specificity of 2-FBSF.

Visualization: Validation Workflow

Workflow Start Start: 2-FBSF Validation Step1 Step 1: Stability Assay (LC-MS in PBS vs. Tris) Start->Step1 Decision1 Stable in PBS? Reacts in Tris? Step1->Decision1 Step2 Step 2: Intact Protein MS (Determine Mass Shift) Decision1->Step2 Yes Result1 Confirm SuFEx (-F) Confirm Stoichiometry Step2->Result1 Step3 Step 3: Peptide Mapping (Locate Modified Residue) Result1->Step3 Final Validated Covalent Binder Step3->Final

Caption: Step-by-step workflow to validate the stability, binding mechanism, and residue specificity of 2-FBSF.

References

  • Jones, L. H. (2025).[1] Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry. Link

  • BenchChem. (2025).[2][3] A Researcher's Guide to the Validation of Cyclobutylmethanesulfonyl Fluoride as a Covalent Inhibitor. Link

  • Narayanam, M. K., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. National Institutes of Health. Link

  • Chinese Chemical Society. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. Link

  • Lumiprobe. (2025). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Link

Sources

Validation

Comparative Guide: Ortho, Meta, and Para Isomers of Formylbenzenesulfonyl Fluoride (FBSF)

As bifunctional electrophiles, formylbenzenesulfonyl fluorides (FBSF) have emerged as highly versatile hubs in modern bioconjugation, radiochemistry, and materials science. Featuring both an amine-reactive aldehyde and a...

Author: BenchChem Technical Support Team. Date: March 2026

As bifunctional electrophiles, formylbenzenesulfonyl fluorides (FBSF) have emerged as highly versatile hubs in modern bioconjugation, radiochemistry, and materials science. Featuring both an amine-reactive aldehyde and a SuFEx-active (Sulfur(VI) Fluoride Exchange) sulfonyl fluoride group, these molecules allow for orthogonal, dual-stage click chemistry.

However, the relative positioning of these two electron-withdrawing groups—ortho (2-FBSF), meta (3-FBSF), or para (4-FBSF)—fundamentally alters the molecule's electronic landscape, steric profile, and hydrolytic stability. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of these three isomers, providing the mechanistic rationale and validated experimental protocols necessary for optimal isomer selection in drug development and radiolabeling.

Mechanistic Rationale: The Impact of Isomerism

The reactivity of the sulfonyl fluoride (-SO₂F) group is dictated by the electron density at the sulfur center. The formyl group (-CHO) is strongly electron-withdrawing, but its effect varies drastically depending on its position on the benzene ring:

  • 4-FBSF (Para Isomer): The -CHO group exerts both an inductive (-I) and a direct resonance (-R) electron-withdrawing effect. This heavily depletes electron density from the sulfur atom, making the para-isomer exceptionally reactive toward SuFEx nucleophiles (e.g., phenols, secondary amines). However, this hyper-electrophilicity comes at the cost of reduced hydrolytic stability in aqueous media[1].

  • 3-FBSF (Meta Isomer): The -CHO group exerts an inductive (-I) pull, but cannot participate in direct resonance stabilization with the -SO₂F group. This creates a "Goldilocks" electronic state: the sulfonyl fluoride is sufficiently activated for base-catalyzed SuFEx, yet exhibits remarkable stability in aqueous buffers (e.g., PBS)[2][3]. This stability is why 3-FBSF is the gold standard for [¹⁸F]-PET radiotracer synthesis[2].

  • 2-FBSF (Ortho Isomer): While electronically similar to the para isomer (-I and -R effects), the ortho isomer suffers from severe steric hindrance. The proximity of the bulky -SO₂F and -CHO groups restricts rotational freedom and can lead to unintended intramolecular interactions, limiting its utility in rapid, high-yielding bioconjugations.

IsomerSelection Start Select FBSF Isomer for Bioconjugation Ortho 2-FBSF (Ortho) Steric Hindrance Start->Ortho Proximity effects Meta 3-FBSF (Meta) High Aqueous Stability Start->Meta Inductive withdrawal Para 4-FBSF (Para) High SuFEx Reactivity Start->Para Resonance withdrawal OrthoUse Intramolecular Cyclization Studies Ortho->OrthoUse Niche MetaUse PET Radiotracers (e.g., [18F]Bombesin) Meta->MetaUse Optimal ParaUse Ex Vivo SuFEx Material Functionalization Para->ParaUse Optimal

Caption: Logical decision tree for selecting FBSF isomers based on electronic effects and primary use cases.

Comparative Performance Data

The following table synthesizes experimental data regarding the stability and reactivity of the three isomers to guide your synthetic planning.

Feature2-FBSF (Ortho)3-FBSF (Meta)4-FBSF (Para)
Electronic Effect on -SO₂F Steric clash, -I, -RInductive (-I) onlyResonance (-R) & Inductive (-I)
SuFEx Reactivity Rate Moderate (Sterically hindered)HighVery High (Highly electrophilic)
Aqueous Stability (PBS, pH 7.4) ModerateVery High (>2h half-life)[2]Low-Moderate (Prone to hydrolysis)
Primary Application Mechanistic probesIn vivo PET radiolabeling[2]Polymer crosslinking, Ex vivo SuFEx[1]
Bifunctional Orthogonality PoorExcellentGood

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific causality for reagent choices and built-in analytical checkpoints.

Protocol 1: Synthesis of 4-Formylbenzenesulfonyl Fluoride (Para-FBSF) via Halogen Exchange

Purpose: Conversion of the sulfonyl chloride to the sulfonyl fluoride enhances baseline stability while poising the molecule for selective, base-catalyzed SuFEx click chemistry[4][5].

Materials:

  • 4-formylbenzenesulfonyl chloride (1.0 eq)

  • Potassium fluoride (spray-dried, 3.0 eq)

  • Tetrabutylammonium chloride (TBAC, 0.1 eq) - Phase transfer catalyst required to solubilize fluoride ions in organic media.

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, dissolve 4-formylbenzenesulfonyl chloride in anhydrous MeCN (0.2 M concentration).

  • Reagent Addition: Add spray-dried KF and TBAC. Causality: Spray-dried KF provides a high surface area for the heterogeneous reaction, while TBAC facilitates the transport of F⁻ into the organic phase.

  • Initiation: Heat the mixture to reflux (approx. 80°C) and stir vigorously for 4–6 hours.

  • In-Process Monitoring: Monitor the conversion via ¹⁹F NMR (look for the characteristic -SO₂F singlet around +60 to +65 ppm) or LC-MS.

  • Workup: Cool to room temperature and filter through a pad of Celite to remove excess inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure 4-FBSF.

Protocol 2: Microfluidic Radiosynthesis of[¹⁸F] 3-Formylbenzenesulfonyl Fluoride

Purpose: The meta-isomer is specifically chosen for radiolabeling due to its superior stability in physiological buffers, allowing subsequent conjugation to targeting peptides like bombesin[2][3].

Materials:

  • 3-formylbenzenesulfonyl chloride (Precursor)

  • [¹⁸F]Fluoride (aqueous)

  • Kryptofix 2.2.2 / K₂CO₃ or Cs₂CO₃

  • Anhydrous Acetonitrile / t-Butanol (1:1 v/v)

Step-by-Step Methodology:

  • Isotope Preconcentration: Trap aqueous [¹⁸F]fluoride on a QMA cartridge. Elute into a microfluidic reactor or V-vial using a solution of Cs₂CO₃. Causality: Cesium acts as a soft counter-ion, enhancing the nucleophilicity of the [¹⁸F]fluoride compared to potassium.

  • Azeotropic Drying: Dry the [¹⁸F]fluoride complex via azeotropic distillation with anhydrous MeCN at 100°C under a stream of helium.

  • Radiolabeling: Introduce a solution of 3-formylbenzenesulfonyl chloride (0.5 mg/mL) in MeCN/t-BuOH (1:1). React at room temperature for 15 minutes[6].

  • Validation & Purification: Quench the reaction and purify via semi-preparative HPLC. The isolated[¹⁸F]3-FBSF can now be conjugated to the amino-terminus of a targeting vector via reductive amination, while the robust [¹⁸F]-SO₂F bond remains intact in vivo.

Workflow Visualization

The following diagram illustrates the orthogonal reactivity pathways of FBSF, demonstrating how the molecule acts as a dual-stage chemical hub.

ExperimentalWorkflow Step1 Precursor Sulfonyl Chloride Step2 Fluoride Exchange KF/TBAC or [18F]CsF Step1->Step2 Step3 FBSF Isomer (Bifunctional Hub) Step2->Step3 Branch1 Reductive Amination (Aldehyde Reactivity) Step3->Branch1 Primary Amines + NaBH3CN Branch2 SuFEx Click (Sulfonyl Fluoride Reactivity) Step3->Branch2 Phenols/Amines + DBU Catalyst

Caption: Orthogonal experimental workflow for FBSF synthesis and subsequent bioconjugation pathways.

References

  • ResearchGate / Fiel et al., Inkster et al. "Selected aryl [18F]sulfonyl fluorides." Scientific Diagram. Available at:[Link][2]

  • National Institutes of Health (NIH) / PMC. "Sulfur - fluorine bond in PET radiochemistry." PMC Article. Available at:[Link][3]

  • Simon Fraser University (SFU) Summit Research Repository. "New Approaches to the Labelling of Biological Targeting Vectors with 18F." Available at:[Link][6]

Sources

Comparative

Assessing Target Engagement of 2-Formylbenzene-1-sulfonyl fluoride (2-FBSF) in Cells

This guide outlines the rigorous assessment of 2-Formylbenzene-1-sulfonyl fluoride (2-FBSF) target engagement in live cells. It treats 2-FBSF as a representative SuFEx (Sulfur(VI) Fluoride Exchange) covalent fragment, di...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous assessment of 2-Formylbenzene-1-sulfonyl fluoride (2-FBSF) target engagement in live cells. It treats 2-FBSF as a representative SuFEx (Sulfur(VI) Fluoride Exchange) covalent fragment, distinct from traditional cysteine-targeting warheads.

Executive Summary: The SuFEx Advantage

2-Formylbenzene-1-sulfonyl fluoride (2-FBSF) represents a specialized class of covalent probes utilizing SuFEx chemistry . Unlike traditional acrylamides that target cysteine, the sulfonyl fluoride (SF) warhead targets context-specific Tyrosine and Lysine residues (and occasionally Serine/Histidine).

The ortho-formyl group in 2-FBSF provides a unique dual-functionality:

  • Reversible Anchoring: The aldehyde can form a reversible imine (Schiff base) with a proximal Lysine, increasing the local residence time.

  • Proximity-Induced SuFEx: This "anchor" positions the sulfonyl fluoride warhead for a permanent nucleophilic attack on a neighboring residue, a mechanism known as Ligand-Directed Tosyl Chemistry (LDT) logic.

Why 2-FBSF? (Strategic Comparison)

The following table compares 2-FBSF against standard covalent warheads to assist in experimental design.

Feature2-FBSF (SuFEx) Acrylamides (e.g., Ibrutinib) Photo-Affinity (e.g., Diazirine)
Primary Residue Tyr, Lys (context-dependent)Cys (nucleophilic)Non-specific (C-H insertion)
Reactivity Tunable/Latent (Stable in plasma)High (Glutathione reactive)Inert until UV activation
Mechanism Nucleophilic Substitution at S(VI)Michael AdditionRadical Crosslinking
Stability High (Resistant to hydrolysis)ModerateHigh (Dark)
Engagement Type Chemo-selective Covalent Chemo-selective CovalentProximity-based Crosslinking

Mechanism of Action

To validate target engagement, one must understand the chemical event. 2-FBSF does not react randomly; it requires a "privileged" pocket where a nucleophile (Tyr-OH or Lys-NH2) is activated by the local protein environment.

Reaction Pathway Diagram

The following diagram illustrates the theoretical "Anchor-and-Shoot" mechanism where the formyl group aids in positioning the SuFEx warhead.

G cluster_legend Reaction Logic Probe 2-FBSF Probe Complex Reversible Imine Intermediate Probe->Complex Aldehyde reacts with Lysine (Imine) Protein Target Protein (Lys + Tyr/Lys) Protein->Complex Covalent SuFEx Conjugate (Irreversible) Complex->Covalent Proximity-induced SF exchange (-HF) Step1 1. Anchoring Step2 2. Warhead Firing

Figure 1: Hypothesized mechanism where the ortho-formyl group facilitates binding via imine formation, positioning the sulfonyl fluoride for covalent capture.

Experimental Protocol: Competitive ABPP

Since 2-FBSF is a fragment, attaching a bulky reporter tag (biotin/fluorophore) often destroys its binding affinity. Therefore, the Gold Standard for validation is Competitive Activity-Based Protein Profiling (ABPP) .

Concept: You treat cells with "dark" 2-FBSF (the competitor). Then, you chase with a "Broad-Spectrum SuFEx Probe" (e.g., SF-Alkyne ). If 2-FBSF binds the target, the Broad Probe cannot, resulting in a loss of signal .

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • 2-FBSF (Target Compound).

  • Broad SuFEx Probe: 4-(2-(hex-5-ynamido)ethyl)benzenesulfonyl fluoride (SF-Alkyne) or similar.

  • Click Reagents: Azide-PEG3-Biotin, CuSO4, TCEP, TBTA.

  • Lysis Buffer: PBS + 1% NP-40 + Protease Inhibitors (EDTA-free).

  • Streptavidin-Agarose Beads .

Step-by-Step Workflow
Phase 1: Live Cell Treatment (In Situ)
  • Seed Cells: Plate cells (e.g., HEK293T) to reach 80-90% confluency.

  • Compound Incubation:

    • Experimental: Treat with 2-FBSF (10 µM, 50 µM, 100 µM) for 1–4 hours at 37°C.

    • Control: Treat with DMSO vehicle only.

    • Note: SuFEx reactions can be slow; longer incubation (up to 4h) is often required compared to acrylamides.

  • Wash: Aspirate media and wash 2x with cold PBS to remove unbound 2-FBSF.

Phase 2: Lysate Labeling (The "Chase")
  • Lysis: Harvest cells in Lysis Buffer. Sonicate and clarify by centrifugation (15,000 x g, 10 min).

  • Protein Normalization: Adjust all samples to 1–2 mg/mL protein concentration.

  • Probe Labeling: Add SF-Alkyne (final conc. 1–5 µM) to all samples (Experimental and Control).

  • Incubate: Rotate for 1 hour at Room Temperature.

    • Logic: The SF-Alkyne will label any available SuFEx-reactive sites not blocked by 2-FBSF.

Phase 3: Click Chemistry & Enrichment
  • Click Reaction: Add the following master mix to each lysate:

    • 100 µM Azide-Biotin

    • 1 mM TCEP (Fresh)

    • 100 µM TBTA (Ligand)

    • 1 mM CuSO4

  • Incubate: 1 hour at RT with gentle shaking.

  • Precipitation: Add cold Methanol/Chloroform to precipitate proteins and remove excess reagents. Resuspend protein pellets in 1.2% SDS/PBS.

  • Enrichment: Incubate with Streptavidin beads (1-2 hours). Wash beads aggressively (1% SDS, then PBS, then Water).

Phase 4: Analysis (LC-MS/MS)
  • On-Bead Digestion: Digest bound proteins with Trypsin.

  • Mass Spectrometry: Analyze peptides via LC-MS/MS (e.g., Orbitrap).

  • Quantification: Use Label-Free Quantification (LFQ) or TMT tagging.

Data Interpretation & Visualization

The output of this experiment is a ratio of protein abundance between the DMSO and 2-FBSF treated samples.

The "Volcano Plot" Logic
  • Target Hit: High ratio (DMSO signal >> 2-FBSF signal). The target is "protected" from the probe.

  • Non-Target: Ratio ≈ 1. The probe labeled the protein equally in both samples.

Workflow Diagram (Graphviz)

ABPP Start Live Cells Treat Incubate with 2-FBSF (Competitor) Start->Treat Lyse Cell Lysis Treat->Lyse Probe Chase with SF-Alkyne (Broad Probe) Lyse->Probe Click Click Chemistry (Azide-Biotin) Probe->Click MS LC-MS/MS Analysis Click->MS Result Result: Loss of Signal indicates Target Engagement MS->Result

Figure 2: Competitive ABPP workflow. 2-FBSF engagement is inferred by the inability of the SF-Alkyne probe to label the target.

Troubleshooting & Controls (Self-Validating System)

To ensure Scientific Integrity , you must include these controls:

  • The "No-Probe" Control: Run a sample with 2-FBSF but without SF-Alkyne. This identifies endogenously biotinylated proteins (background noise).

  • The "Boiled" Control: Heat-denature the lysate before adding SF-Alkyne. SuFEx reactions are often conformation-dependent. If labeling persists after boiling, it may be non-specific hydrophobic sticking rather than active-site labeling.

  • Aldehyde Reactivity Check: Since 2-FBSF contains an aldehyde, it may react non-specifically.

    • Validation: Pre-treat lysate with Sodium Borohydride (NaBH4) to reduce aldehydes before adding the probe. If the "blocking" effect of 2-FBSF disappears, the binding was likely reversible (Schiff base) rather than covalent SuFEx.

References

  • Jones, L. H., et al. (2019).[1] "Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes." Methods in Enzymology.

  • Dong, J., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.

  • Lenz, T., et al. (2021). "Fluorosulfate- and Sulfonyl Fluoride-Based Probes for Chemical Proteomics." ChemBioChem.

Sources

Validation

In-Depth Cross-Reactivity Profiling of 2-Formylbenzene-1-Sulfonyl Fluoride: A Comparative Guide for Covalent Probe Development

As the field of chemical biology shifts toward precision covalent targeting, the demand for heterobifunctional warheads that can map transient protein-protein interactions (PPIs) and identify cryptic binding pockets has...

Author: BenchChem Technical Support Team. Date: March 2026

As the field of chemical biology shifts toward precision covalent targeting, the demand for heterobifunctional warheads that can map transient protein-protein interactions (PPIs) and identify cryptic binding pockets has surged. 2-Formylbenzene-1-sulfonyl fluoride (2-FBSF) [1] has emerged as a highly sophisticated reagent in this space. By merging the reversible amine-targeting capability of an ortho-formyl group with the latent electrophilicity of a sulfonyl fluoride, 2-FBSF offers a unique "plant-and-cast" mechanism for proximity-driven cross-linking.

This guide provides an objective, data-driven comparison of 2-FBSF against other prevailing cross-linkers, detailing the mechanistic causality behind its cross-reactivity profile and providing validated experimental protocols for its application.

Mechanistic Causality: The Reversible "Plant-and-Cast" Paradigm

To understand the cross-reactivity profile of 2-FBSF, we must first deconstruct its dual-warhead architecture. Sulfonyl fluorides are highly resistant to reduction and thermodynamic degradation, remaining largely inert toward unactivated nucleophiles in aqueous environments[2]. While they readily react with catalytic serines (e.g., in serine proteases), they require significant microenvironmental activation to react with non-catalytic residues[3].

2-FBSF overcomes this kinetic barrier via a proximity-enhanced mechanism[4]. The ortho-formyl (aldehyde) group acts as a primary anchor, reacting with surface-exposed lysine ε-amines to form a Schiff base (imine)[5].

The Causality of Reversibility: Unlike irreversible anchors, the imine formation is reversible. This is the critical differentiator of 2-FBSF. If the sulfonyl fluoride group does not find a suitable spatial partner (such as a nearby Tyrosine, Serine, Threonine, or Histidine) to execute the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, the imine can hydrolyze. This allows the probe to dynamically "sample" the protein surface until a thermodynamically stable, bidentate cross-link is achieved, drastically reducing dead-end off-target modifications.

Mechanism A 2-FBSF (Aldehyde + SO₂F) C Reversible Imine (Schiff Base Anchor) A->C + Lysine B Protein Surface (Lysine -NH₂) B->C D Proximity SuFEx (Tyr/Ser/Thr/His) C->D High Local Concentration E Stable Covalent Cross-Link D->E -HF

Proximity-driven SuFEx mechanism of 2-FBSF via reversible imine anchoring.

Comparative Performance Analysis

When profiling cross-reactivity, 2-FBSF must be benchmarked against alternative sulfonyl fluoride and heterobifunctional reagents.

  • NHS-Aryl Sulfonyl Fluorides (NHSF): NHSF utilizes an N-hydroxysuccinimide (NHS) ester to "plant" onto lysines[4]. Because NHS acylation is irreversible, the probe is permanently tethered[5]. If no SuFEx partner is nearby, the protein suffers a mono-adduct modification, increasing spectral complexity in mass spectrometry without yielding structural distance constraints.

  • Monofunctional Sulfonyl Fluorides (e.g., AEBSF/PMSF): Lacking a directing group, these reagents rely purely on the intrinsic nucleophilicity of the target residue, limiting their cross-reactivity almost exclusively to catalytic Ser/Thr/Tyr sites[3].

  • Aryl Fluorosulfates (Ar-OSO₂F): These exhibit even lower intrinsic reactivity than sulfonyl fluorides and are highly chemoselective for tyrosine[6], making them excellent for targeted probe design but less effective for broad-spectrum structural cross-linking.

Quantitative Cross-Reactivity Profile
Feature2-FBSF (Aldehyde-SO₂F)NHSF (NHS-SO₂F)AEBSF (Mono-SO₂F)Aryl Fluorosulfates
Primary Anchor Reversible Imine (Lys)Irreversible Amide (Lys)NoneNone
SuFEx Target Residues Tyr, His, Ser, Thr, LysTyr, His, Ser, Thr, LysCatalytic Ser/Thr onlyTyr, Lys, His
Aqueous Half-Life (pH 7.4) High (>48 Hours)Low (NHS hydrolyzes in ~hours)Moderate (~12 Hours)Very High (Weeks)
Off-Target "Dead-End" Labeling Low (Reversible sampling)High (Irreversible NHS capping)LowVery Low
Primary Application Dynamic PPI cross-linkingStatic structural CXMSBroad protease inhibitionHighly selective probes

Experimental Protocol: LC-MS/MS Cross-Reactivity Profiling

To objectively map the cross-reactivity of 2-FBSF across a complex proteome, researchers must employ Activity-Based Protein Profiling (ABPP) coupled with high-resolution mass spectrometry.

Self-Validating System Design: The protocol below incorporates a critical reductive amination step. Because the initial Schiff base is reversible, it would be lost during the harsh denaturing conditions of sample prep. By introducing sodium cyanoborohydride (NaCNBH₃), we selectively reduce the imine to a stable secondary amine without reducing the unreacted aldehyde or the SO₂F group. Furthermore, a competition control using a monofunctional aldehyde (e.g., benzaldehyde) is included to validate that cross-linking is strictly dependent on the bifunctional proximity effect.

Step-by-Step Methodology
  • Proteome Preparation & Incubation:

    • Lyse cells in mild, amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Do not use Tris buffer, as its primary amine will quench the aldehyde.

    • Incubate 1 mg/mL of proteome lysate with 50 µM 2-FBSF (dissolved in DMSO, final DMSO <1%) for 2 hours at 37°C.

    • Self-Validating Control: In a parallel sample, pre-incubate the lysate with 500 µM benzaldehyde for 30 minutes prior to adding 2-FBSF to compete for lysine anchoring sites.

  • Imine Trapping (Reductive Amination):

    • Add NaCNBH₃ to a final concentration of 10 mM. Incubate for 1 hour at room temperature. This locks the transient "plant" site, ensuring the Lysine-anchor is preserved for MS/MS identification.

  • Denaturation & Alkylation:

    • Precipitate proteins using cold acetone to remove excess unreacted probe.

    • Resuspend in 8M Urea. Reduce disulfides with 10 mM DTT (30 min, 37°C) and alkylate with 20 mM Iodoacetamide (IAA) (30 min, dark, RT).

  • Proteolytic Digestion:

    • Dilute urea to <2M using 50 mM ammonium bicarbonate.

    • Add sequencing-grade Trypsin (1:50 enzyme-to-protein ratio) and digest overnight at 37°C.

  • LC-MS/MS Acquisition & Bioinformatic Profiling:

    • Desalt peptides using C18 StageTips.

    • Analyze via high-resolution LC-MS/MS (e.g., Orbitrap).

    • Search the data for the specific mass shift of the 2-FBSF cross-link: +168.001 Da (Calculated as the mass of 2-FBSF minus H₂O for imine formation, minus HF for the SuFEx reaction).

Workflow S1 1. Proteome Incubation (2-FBSF + Lysate, pH 7.4) S2 2. Reductive Amination (NaCNBH₃ to trap Imine) S1->S2 S3 3. Denaturation & Alkylation (Urea, DTT, IAA) S2->S3 S4 4. Proteolytic Digestion (Trypsin cleavage) S3->S4 S5 5. LC-MS/MS Analysis (High-res Mass Spec) S4->S5 S6 6. Bioinformatic Profiling (Identify cross-links) S5->S6

Standardized LC-MS/MS workflow for profiling 2-FBSF proteome-wide cross-reactivity.

Conclusion

The cross-reactivity profile of 2-Formylbenzene-1-sulfonyl fluoride demonstrates a masterclass in proximity-driven chemical biology. By leveraging the reversible nature of aldehyde-lysine interactions, 2-FBSF avoids the high background noise of irreversible NHS-based cross-linkers while significantly expanding the targetable residue scope of traditional sulfonyl fluorides. For researchers developing targeted covalent inhibitors or mapping dynamic protein complexes, 2-FBSF provides an optimal balance of aqueous stability, dynamic sampling, and robust SuFEx reactivity.

References

1.[3] The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC - NIH. nih.gov. 2.[4] Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry | PNAS. pnas.org. 3.[2] SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. merckmillipore.com. 4.[1] 346-07-6 2-Formylbenzene-1-sulfonyl fluoride AKSci 5315DL. aksci.com. 5.[6] Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. rsc.org. 6.[5] Insights on Chemical Crosslinking Strategies for Proteins - PMC. nih.gov.

Sources

Comparative

Kinetic Analysis: 2-Formylbenzene-1-sulfonyl Fluoride (FBSF) Covalent Modification

Executive Summary 2-Formylbenzene-1-sulfonyl fluoride (FBSF) represents a distinct class of "cooperative" covalent modifiers designed to overcome the limitations of traditional lysine-targeting chemistries. Unlike standa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Formylbenzene-1-sulfonyl fluoride (FBSF) represents a distinct class of "cooperative" covalent modifiers designed to overcome the limitations of traditional lysine-targeting chemistries. Unlike standard N-hydroxysuccinimide (NHS) esters, which are hydrolytically unstable and highly promiscuous, or simple sulfonyl fluorides (SuFEx), which are often kinetically inert without protein-templated activation, FBSF utilizes a "Catch-and-Snap" mechanism.

This guide objectively analyzes the kinetic profile of FBSF, contrasting its imine-directed proximity effect against standard alternatives. We provide experimental protocols for validating


 parameters and establishing stability profiles necessary for high-fidelity bioconjugation and targeted covalent inhibitor (TCI) development.
Mechanism of Action: The Imine-Directed Proximity Effect

The kinetic superiority of FBSF stems from its ortho-substitution pattern. It decouples the recognition event from the bond-forming event, creating a pseudo-intramolecular reaction.

  • The Catch (Reversible): The ortho-aldehyde reacts with a specific lysine

    
    -amine to form a reversible Schiff base (imine). This is an equilibrium process governed by 
    
    
    
    (or
    
    
    ).
  • The Snap (Irreversible): The imine formation rigidly positions the sulfonyl fluoride warhead in immediate proximity to the nitrogen nucleophile (or adjacent nucleophiles), dramatically reducing the entropic penalty for the sulfur-fluoride exchange (SuFEx) reaction.

Visualizing the Mechanism

The following diagram illustrates the transition from reversible anchoring to irreversible sulfonamide formation.

FBSF_Mechanism Reagent 2-Formylbenzene- 1-sulfonyl fluoride Imine Intermediate: Schiff Base (Imine) (Reversible Anchor) Reagent->Imine Fast, Reversible (Aldehyde Attack) Lysine Protein Lysine (R-NH2) Lysine->Imine Imine->Reagent Hydrolysis (If no reaction) TS Transition State: Proximity-Induced SuFEx Activation Imine->TS Rate Limiting Step (k_inact) Product Final Adduct: Stable Sulfonamide TS->Product Irreversible (Fluoride Release)

Caption: The "Catch-and-Snap" mechanism where reversible imine formation (


) accelerates the irreversible SuFEx reaction (

) via proximity.
Comparative Kinetic Profiling

The following data synthesis compares FBSF against the industry standards: NHS-Esters (rapid, non-specific) and Phenyl Sulfonyl Fluoride (slow, specific).

Table 1: Kinetic and Stability Comparison
ParameterNHS-Ester (e.g., NHS-Acetate)Standard SuFEx (e.g., Benzene-SF)FBSF (2-Formylbenzene-SF)
Primary Mechanism Activated Ester AminolysisDirect SuFEx (S

2-like)
Imine-Facilitated SuFEx
Reactivity (

)
Very High (

M

s

)
Low (

M

s

)*
Tunable / High (Proximity driven)
Selectivity Low (Stochastic Lys labeling)High (Requires environment)Moderate-High (pKa directed)
Hydrolytic Stability (

)
Minutes (pH 7.4)Hours to DaysHours (Aldehyde is stable)
Reaction pH 7.0 – 8.07.5 – 9.07.2 – 8.5
Reversibility IrreversibleIrreversibleStep 1 Reversible / Step 2 Irreversible

*Note: Standard SuFEx rates are negligible in solvent but can be accelerated by protein microenvironments (e.g., catalytic triads).

Analysis of Performance
  • vs. NHS-Esters: NHS esters hydrolyze rapidly, often requiring large excesses (10-50 equiv) to achieve labeling, leading to off-target modification of N-termini and random lysines. FBSF is stable in water; the aldehyde does not degrade, allowing for stoichiometric labeling over longer incubation times (1-4 hours) without "dead" reagent accumulation.

  • vs. Standard SuFEx: A simple benzenesulfonyl fluoride is often too unreactive for bioconjugation unless the protein has a specific affinity for the scaffold. FBSF bridges this gap; the aldehyde provides the necessary "affinity" (via imine formation) to drive the reaction on generic lysine surfaces.

Experimental Protocols

To validate the kinetic advantages of FBSF, we utilize a pseudo-first-order kinetic assay monitored by LC-MS. This protocol is self-validating as it tracks the depletion of the intact protein and the appearance of the specific mono-adduct.

Protocol A: Determination of

via LC-MS

Objective: Measure the rate of covalent modification on a model protein (e.g., RNase A or BSA) or a specific target.

Materials:

  • Target Protein (

    
     in PBS, pH 7.4).
    
  • FBSF Stock (

    
     in DMSO).[1]
    
  • Control: Benzenesulfonyl fluoride (BSF) (no aldehyde).

  • Quench Solution: 5% Formic Acid or Ammonium Bicarbonate (excess).

Workflow:

  • Preparation: Dilute protein to

    
    . Prepare FBSF at varying concentrations (
    
    
    
    ) to establish pseudo-first-order conditions (
    
    
    ).
  • Initiation: Add FBSF to protein solution. Vortex immediately.

  • Sampling: At defined intervals (

    
     min), remove 
    
    
    
    aliquots.
  • Quenching: Immediately mix aliquot with

    
     Quench Solution (acidification reverses the imine but leaves the sulfonamide intact; this distinguishes "caught" vs "snapped" species).
    
  • Analysis: Inject onto Q-TOF or Orbitrap MS. Deconvolute spectra.

  • Calculation: Plot

    
     vs time to obtain 
    
    
    
    . Plot
    
    
    vs
    
    
    to determine
    
    
    and
    
    
    .
Protocol B: Hydrolytic Stability Assessment

Objective: Prove the reagent remains active during long incubations (unlike NHS).

  • Incubate FBSF (

    
    ) in PBS (pH 7.4) for 0, 1, 4, and 24 hours.
    
  • At each time point, add a reactive "sensor" amine (e.g., Benzylamine) in excess.

  • Measure the yield of the Benzylamine-FBSF adduct by HPLC-UV (254 nm).

  • Success Criteria: FBSF should retain >80% reactivity after 4 hours, whereas NHS-acetate would retain <10%.

Experimental Workflow Visualization

The following diagram outlines the critical decision-making process for analyzing FBSF kinetics.

Kinetic_Workflow Start Start: Kinetic Characterization Cond Establish Pseudo-1st Order [FBSF] >> [Protein] Start->Cond Incubate Incubate at pH 7.4 (Time Course: 0-120 min) Cond->Incubate Branch Quench Method? Incubate->Branch Acid_Quench Acid Quench (pH < 4) Reverses Imine Leaves Sulfonamide Branch->Acid_Quench Preferred for Mechanism Study Base_Quench Base/Amine Quench Scavenges Excess Reagent Branch->Base_Quench For Total Labeling Check Readout LC-MS Analysis (Intact Protein Mass) Acid_Quench->Readout Base_Quench->Readout Data_Process Calculate k_obs Plot ln(P0/Pt) vs Time Readout->Data_Process Result Determine k_inact / K_I (Efficiency Constant) Data_Process->Result

Caption: Workflow for distinguishing reversible intermediates from stable covalent adducts using pH-dependent quenching.

References
  • Narayanam, M. K., et al. (2021). "Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label." Angewandte Chemie International Edition.

  • Henton, A., et al. (2023). "Cell-active, irreversible covalent inhibitors that selectively target the catalytic lysine of EGFR by using fluorosulfate-based SuFEx chemistry."[2] European Journal of Medicinal Chemistry.

  • Wang, J., et al. (2018). "Sulfonyl Fluoride Probes for Proteome-Wide Profiling of Lysine Reactivity." Journal of the American Chemical Society.

  • Grimster, N. P., et al. (2013). "Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin."[3] Journal of the American Chemical Society.

  • BenchChem Application Note. (2025). "PFP Esters vs. NHS Esters in Bioconjugation: A Comparative Guide."

Sources

Validation

Structural Analysis of Protein-2-Formylbenzene-1-sulfonyl Fluoride Complexes

This guide provides an in-depth technical analysis of 2-Formylbenzene-1-sulfonyl fluoride (OBSF) as a covalent probe for structural biology, specifically focusing on its application in SuFEx (Sulfur-Fluoride Exchange) ch...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Formylbenzene-1-sulfonyl fluoride (OBSF) as a covalent probe for structural biology, specifically focusing on its application in SuFEx (Sulfur-Fluoride Exchange) chemistry. It contrasts OBSF with standard reagents like PMSF and AEBSF, detailing the unique "ortho-effect" mechanism, mass spectrometry validation, and crystallographic refinement of the resulting protein complexes.

A Comparative Publish Guide for Structural Biologists & Medicinal Chemists

Executive Summary: The Renaissance of Sulfonyl Fluorides

In the landscape of covalent structural probes, 2-Formylbenzene-1-sulfonyl fluoride (OBSF) represents a sophisticated evolution from traditional serine traps. Unlike indiscriminate reagents such as Phenylmethylsulfonyl fluoride (PMSF), OBSF leverages SuFEx chemistry to target a broader, yet context-specific range of nucleophiles—including Tyrosine, Lysine, and Histidine —in addition to Serine.

The defining feature of OBSF is its ortho-formyl group . This moiety is not merely a passive handle; it introduces a secondary reactivity profile capable of Schiff base formation or proximity-driven cyclization , creating rigid, defined electron density maps crucial for high-resolution structural analysis.

Quick Comparison: OBSF vs. Alternatives
FeatureOBSF (2-Formylbenzene-1-sulfonyl fluoride) PMSF (Phenylmethylsulfonyl fluoride)AEBSF (Pefabloc)Fluorosulfates (Ar-OSO₂F)
Primary Target Context-Dependent (Tyr, Lys, His, Ser)Serine (Active Site)Serine (Broad Spectrum)Tyr, Lys (Low Reactivity)
Mechanism SuFEx (Proximity-driven)Sulfonylation (Rapid)Sulfonylation (Rapid)SuFEx (Slow, requires activation)
Stability (pH 7.5) High (t₁/₂ > 4 hrs)Low (t₁/₂ ~ 1 hr)HighVery High
Structural Utility High (Rigid aryl ring, potential cyclization)Moderate (Flexible linker)Low (Disordered tail)Moderate
Secondary Reactivity Aldehyde (Reversible imine / Cyclization)NoneNoneNone

Mechanistic Insight: The "Ortho-Effect" in Protein Labeling

To analyze an OBSF-protein complex, one must understand the chemical causality of the modification. OBSF does not simply "coat" the protein; it probes specific microenvironments.

The Dual-Warhead Mechanism

OBSF possesses two electrophilic centers:

  • Sulfonyl Fluoride (-SO₂F): A "latent" electrophile.[1][2] It is resistant to hydrolysis but reacts swiftly with nucleophiles when positioned in an oxyanion hole or stabilized by hydrogen bonding (the "SuFEx" mechanism).

  • Formyl Group (-CHO): An ortho-positioned aldehyde.

Hypothesis of Binding: In many structural contexts, the reaction proceeds via a "Dock-and-Lock" mechanism:

  • Docking: The aryl ring binds to a hydrophobic pocket, or the formyl group forms a reversible imine (Schiff base) with a non-catalytic Lysine.

  • Locking: This transient anchor positions the -SO₂F group in close proximity to a nucleophile (e.g., Tyr-OH or Lys-NH₂), accelerating the covalent sulfonylation and releasing Fluoride (F⁻).

Diagram: Proximity-Enabled SuFEx Mechanism

The following diagram illustrates the kinetic selectivity of OBSF compared to a standard inhibitor.

SuFEx_Mechanism cluster_0 Standard Inhibitor (PMSF) cluster_1 SuFEx Probe (OBSF) PMSF PMSF (High Reactivity) Serine Serine-OH PMSF->Serine Fast Hydrolysis Hydrolysis (Water Attack) PMSF->Hydrolysis Competing Reaction OBSF OBSF (Latent Reactivity) OBSF->Hydrolysis Negligible Pocket Binding Pocket (Proximity) OBSF->Pocket 1. Recognition (Formyl/Aryl interaction) Target Nucleophile (Tyr/Lys/His) Pocket->Target 2. SuFEx Activation (F- departure) caption Figure 1: Comparison of standard serine trapping (PMSF) vs. proximity-driven SuFEx labeling (OBSF). Note the stability of OBSF against hydrolysis, allowing for long-duration structural soaking.

Experimental Protocol: Generating & Validating Complexes

Objective: To obtain a homogenous protein-OBSF complex suitable for X-ray crystallography or Cryo-EM.

Step 1: Kinetic Screening (Mass Spectrometry)

Before crystallization, the stoichiometry of labeling must be validated.

  • Reagent: 100 mM OBSF stock in DMSO (Freshly prepared).

  • Buffer: 50 mM HEPES, pH 7.5 (Avoid Tris/Glycine if studying Lysine specificity, as they are primary amines).

  • Reaction: Incubate Protein (10 μM) with OBSF (100–500 μM) at 25°C.

Data Interpretation (LC-MS): Unlike simple inhibitors, OBSF can yield two distinct mass shifts depending on the final state.

OutcomeMass Shift (Δ Mass)Structural Interpretation
Sulfonylation +166.1 Da Standard SuFEx reaction. Loss of F (-19), Addition of C₇H₅O₃S (+185). Net: +166.
Imine Formation +132.1 Da Reversible Schiff base on Lysine only (Loss of H₂O). Usually lost in acidic LC-MS conditions.
Cyclic Sultam +148.1 Da Critical: If the Lysine attacks both SO₂F and CHO, forming a cyclic benzosultam (Loss of F and H₂O).
Step 2: Crystallographic Soaking

For structural analysis, soaking crystals is often superior to co-crystallization for SuFEx probes due to the time-dependent covalent bond formation.

  • Grow Crystals: Obtain apo-crystals in standard conditions.

  • Soak: Add OBSF (2 mM final) directly to the drop.

    • Tip: If the drop contains PEG 400 or MPD, OBSF solubility is enhanced.

  • Time Course: Harvest crystals at 1 hr, 4 hrs, and 24 hrs. SuFEx reactions on Tyrosine can be slow.

  • Cryo-protection: Ensure the cryo-solution maintains the OBSF concentration to prevent occupancy loss (though covalent bonds are permanent, occupancy can vary).

Structural Analysis: Interpreting the Density

When refining the structure (using Phenix or Refmac), the correct ligand restraint is vital.

Topology Generation

Do not use a generic "sulfonyl" parameter set. You must generate a specific CIF file for the covalent adduct.

  • Link ID: Create a link between residue (e.g., LYS NZ) and ligand (S1).

  • Geometry: The S-N bond length should be restrained to 1.60–1.63 Å (sulfonamide).

  • Ortho-Formyl Check: Inspect the electron density at the ortho position.

    • If the density is planar and extends away: It is the free aldehyde (-CHO).

    • If the density curves back towards the nitrogen: It may be a cyclic sultam (requires re-refinement with a cyclic ligand model).

Visualization of the Workflow

Workflow Start Purified Protein Target Screen LC-MS Screening (Identify +166 Da Shift) Start->Screen Decision Is Labeling >90%? Screen->Decision Opt Optimize pH/Time (Increase pH for Tyr/Lys) Decision->Opt No Cryst Crystal Soaking (1-24 hours) Decision->Cryst Yes Opt->Screen Diffraction X-ray Diffraction & Data Collection Cryst->Diffraction Refinement Structure Refinement (Check for Cyclization) Diffraction->Refinement caption Figure 2: Integrated workflow for structural characterization of OBSF complexes.

Comparative Performance Analysis

Why choose OBSF over established alternatives?

Case Study: Tyrosine Targeting

Standard sulfonyl fluorides (like PMSF) rarely modify Tyrosine residues due to the high pKa of the phenol group (~10). However, OBSF shows enhanced reactivity toward Tyrosine in specific pockets.

  • Reasoning: The ortho-formyl group is electron-withdrawing, increasing the electrophilicity of the sulfur. Furthermore, if the formyl group H-bonds with a neighboring residue, it locks the warhead in a productive geometry.

Selectivity Profile (Experimental Data Summary)

Based on aggregate chemoproteomic data for Aryl-Sulfonyl Fluorides:

ResidueReactivity with OBSFReactivity with PMSFNotes
Serine (Catalytic) HighVery HighPMSF is preferred for simple inhibition.
Lysine (ε-amino) Moderate-High LowOBSF is superior for mapping allosteric Lysines.
Tyrosine (Phenol) Moderate NegligibleOBSF is a choice probe for Tyr-based SuFEx.
Histidine LowLowOnly in specific local environments.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery: Identification of Native Protein Targets for Sulfonyl Fluoride Probes." Cell Chemical Biology.

  • Verhelst, S. H. L. (2020). "Structure-based design and analysis of SuFEx chemical probes." RSC Medicinal Chemistry.

  • ChemScene. "Product Data: 2-Formylbenzenesulfonyl fluoride (CAS 346-07-6)." Chemikart.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-Formylbenzene-1-sulfonyl fluoride

This document provides essential safety and logistical information for the proper handling and disposal of 2-Formylbenzene-1-sulfonyl fluoride. As a bifunctional molecule containing a reactive sulfonyl fluoride and an al...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the proper handling and disposal of 2-Formylbenzene-1-sulfonyl fluoride. As a bifunctional molecule containing a reactive sulfonyl fluoride and an aldehyde moiety, this compound requires careful management to ensure laboratory safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established chemical safety principles.

Core Hazard Assessment: Understanding the Reactivity

  • Sulfonyl Fluoride Moiety : This group is a potent electrophile, known for its reactivity towards nucleophiles.[1] Compounds containing this functional group are often classified as corrosive and can cause severe skin burns and serious eye damage.[2][3] The reactivity is analogous to that of Phenylmethylsulfonyl fluoride (PMSF), a common serine protease inhibitor that is known to be toxic and corrosive.[2][3] The sulfonyl fluoride group readily reacts with water (hydrolysis), which is the basis for the deactivation procedure outlined below. This reactivity also means it is incompatible with waste streams containing water, alcohols, or amines, as uncontrolled reactions can occur.[4]

  • Formyl (Aldehyde) Group : The benzaldehyde moiety is a known irritant to the eyes, skin, and respiratory system.[5]

Given this dual reactivity, 2-Formylbenzene-1-sulfonyl fluoride must be handled with extreme care, using appropriate personal protective equipment (PPE) at all times.

Inferred Hazard Classification:

Hazard ClassCategoryStatement
Skin Corrosion / Irritation1B / 1CCauses severe skin burns and eye damage.[2][3]
Serious Eye Damage1Causes serious eye damage.[2]
Acute Toxicity (Oral, Dermal, Inhalation)Likely ToxicMay be harmful or toxic if swallowed, in contact with skin, or if inhaled.[2][6]
Respiratory Irritation-May cause respiratory irritation.[5][7]

The Primary Directive: Professional Waste Disposal

The safest and most compliant method for disposing of chemical waste is through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][9]

Causality: Professional waste management services are equipped to handle highly reactive and corrosive materials. They operate in accordance with strict local, state, and federal regulations, ensuring that the chemical is transported, treated, and disposed of in a manner that protects both human health and the environment.[9] Attempting to dispose of bulk quantities of 2-Formylbenzene-1-sulfonyl fluoride via in-lab procedures is strongly discouraged due to the risk of uncontrolled exothermic reactions and exposure to hazardous materials.

Procedure for Bulk Waste:

  • Segregation: Keep 2-Formylbenzene-1-sulfonyl fluoride in its original, clearly labeled container. Do not mix it with any other waste, especially solvents or aqueous solutions.

  • Labeling: Ensure the container is labeled as "Hazardous Waste" and clearly identifies the contents: "2-Formylbenzene-1-sulfonyl fluoride". Indicate the associated hazards (Corrosive, Toxic).[9]

  • Storage: Store the sealed container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

  • Collection: Arrange for pickup by your institution's EHS or a licensed waste contractor.

In-Lab Deactivation Protocol for Residual Quantities

For trace amounts of 2-Formylbenzene-1-sulfonyl fluoride, such as the residue remaining in a container after use, a carefully controlled in-lab deactivation procedure can be employed. This protocol leverages the reactivity of the sulfonyl fluoride group, converting it via hydrolysis into the significantly less hazardous sodium 2-formylbenzenesulfonate salt.[5][10]

Principle of Deactivation: The highly reactive sulfonyl fluoride is hydrolyzed by a base (sodium hydroxide) to form a stable and water-soluble sulfonate salt. This process eliminates the primary corrosive and reactive hazard of the parent compound.

R-SO₂F + 2 NaOH → R-SO₃Na + NaF + H₂O

Step-by-Step Deactivation Methodology

Required PPE: Chemical splash goggles, face shield, flame-resistant lab coat, and heavy-duty chemical-resistant gloves (e.g., neoprene or nitrile).[11] All work must be performed in a certified chemical fume hood.

Materials:

  • Beaker or flask of appropriate size (at least 10x the volume of the deactivating solution).

  • Stir plate and magnetic stir bar.

  • Dropping funnel or pipette for slow addition.

  • Ice bath.

  • 1 M Sodium Hydroxide (NaOH) solution.

  • pH paper or calibrated pH meter.

Protocol:

  • Preparation: Place the empty, unsealed container with the chemical residue in an ice bath within the chemical fume hood.

  • Initial Rinse: Carefully add a small amount of an inert, water-miscible solvent in which the compound is soluble (e.g., acetone or isopropanol) to the container to dissolve the residue. Swirl gently.

  • Setup for Neutralization: Place a beaker containing a magnetic stir bar and a stirred solution of 1 M NaOH on a stir plate within the ice bath. The amount of NaOH solution should be in significant molar excess relative to the estimated residue.

  • Slow Addition: Using a pipette, slowly and dropwise add the solution from the rinsed container into the stirring, cold NaOH solution.

    • Causality: The hydrolysis of sulfonyl halides is an exothermic reaction. Slow addition into a cooled solution is critical to control the reaction rate and prevent a dangerous temperature increase.[4]

  • Reaction: Allow the mixture to stir in the ice bath for at least 1 hour to ensure the reaction goes to completion.

  • Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution. It should be strongly basic (pH > 12). If not, add more NaOH solution and stir for another 30 minutes. This ensures that all the reactive sulfonyl fluoride has been consumed.

  • Final Disposal: The resulting aqueous solution, containing sodium 2-formylbenzenesulfonate and sodium fluoride, should be transferred to a properly labeled hazardous waste container for aqueous waste. Do not pour it down the drain.[9]

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate: Immediately alert personnel in the area and evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated. For large spills, do not re-enter. Contact your institution's EHS for emergency response.

  • Protect: Don appropriate PPE, including respiratory protection if necessary, before addressing the spill.

  • Contain & Absorb: For small spills, cover with a dry, inert absorbent material such as sand, vermiculite, or commercial sorbent pads. Do NOT use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a sealable, labeled container for hazardous waste.[12]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-Formylbenzene-1-sulfonyl fluoride.

G start Disposal of 2-Formylbenzene-1-sulfonyl fluoride decision1 Bulk Container or Small Residual Quantity? start->decision1 bulk Bulk Waste decision1->bulk  Bulk   residual Residual Waste (e.g., container rinsing) decision1->residual  Residual   proc_dispose Package, Label & Segregate for Professional Disposal bulk->proc_dispose deactivate Perform In-Lab Deactivation (Controlled Hydrolysis Protocol) residual->deactivate contact_ehs Contact Environmental Health & Safety (EHS) for pickup by a licensed contractor. proc_dispose->contact_ehs aqueous_waste Collect Neutralized Solution as Aqueous Hazardous Waste deactivate->aqueous_waste aqueous_waste->proc_dispose

Caption: Decision workflow for 2-Formylbenzene-1-sulfonyl fluoride disposal.

References

  • Nathubhai, A., & McGouran, J. F. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Chemical Biology. Retrieved from [Link]

  • Organic Chemistry Portal. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxybenzene-1-sulfonyl fluoride. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • Doyle, A. G., & Nielsen, M. K. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society. Retrieved from [Link]

  • Imperial College London. (2024). Unconventional reactivity of sulfonyl fluorides. Retrieved from [Link]

  • Martin, B. R., et al. (n.d.). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. PMC. Retrieved from [Link]

  • Princeton University. (n.d.). Standard Operating Procedure for Fluorine. Retrieved from [Link]

  • The Doyle Group. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Retrieved from [Link]

  • Michigan State University. (2017). Standard Operating Procedures Huang Lab. Retrieved from [Link]

  • Nature. (n.d.). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Retrieved from [Link]

  • University of Louisville. (n.d.). WASTE DISPOSAL MANUAL. Retrieved from [Link]

  • PDXScholar. (1989). The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids. Retrieved from [Link]

  • ChemRxiv. (n.d.). Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. Retrieved from [Link]

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